molecular formula C18H20FN5O4 B15561575 Gemifloxacin CAS No. 175463-14-6; 210353-53-0; 210353-55-2; 210353-56-3

Gemifloxacin

货号: B15561575
CAS 编号: 175463-14-6; 210353-53-0; 210353-55-2; 210353-56-3
分子量: 389.4 g/mol
InChI 键: ZRCVYEYHRGVLOC-HYARGMPZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gemifloxacin is a 1,4-dihydro-1,8-naphthyridine with a carboxy group at the 3-position, an oxo sustituent at the 4-position, a fluoro substituent at the 5-position and a substituted pyrrolin-1-yl group at the 7-position. It has a role as a topoisomerase IV inhibitor, an antimicrobial agent and an antibacterial drug. It is a monocarboxylic acid, a 1,8-naphthyridine derivative, a quinolone antibiotic and a fluoroquinolone antibiotic.
This compound is a quinolone antibacterial agent with a broad-spectrum activity that is used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia. It is available in oral formulations. This compound acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth.
This compound is a Quinolone Antimicrobial.
This compound is a fourth generation, oral fluoroquinolone antibiotic used in the therapy of mild-to-moderate respiratory tract infections caused by susceptible organisms. This compound has been linked to rare instances of acute liver injury.
This compound is a fluoroquinolone antibiotic with antimicrobial property. This compound enters bacterial cells by diffusion through integral membrane porin pathway before targeting both DNA gyrase and topoisomerase IV, two enzymes critical for DNA replication and repair. This agent binds to the DNA/DNA-gyrase complex and inhibits the A subunits of the enzyme thereby preventing the bacterial chromosome from rejoining. This interferes with DNA replication and repair processes as well as transcription, and ultimately leads to bacterial cell death. This compound targets at both Gram-positive, -negative and atypical human pathogens.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and is indicated for bacterial disease and has 4 investigational indications. This drug has a black box warning from the FDA.
A naphthyridine and fluoroquinolone derivative antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used for the treatment of community-acquired pneumonia and acute bacterial infections associated with chronic bronchitis.
See also: Ciprofloxacin (related);  Ofloxacin (related);  Norfloxacin (related) ... View More ...

属性

IUPAC Name

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCVYEYHRGVLOC-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048495
Record name Gemifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gemifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0)., 2.10e-01 g/L
Record name Gemifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01155
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Off-white, amorphous solid from chloroform-ethanol

CAS No.

175463-14-6
Record name Gemifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175463-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemifloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175463146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01155
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR68Y0E4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gemifloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gemifloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235-237 °C
Record name Gemifloxacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Gemifloxacin: A Comprehensive Technical Guide on its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of Gemifloxacin, a potent fluoroquinolone antibiotic. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Chemical and Structural Properties

This compound is a synthetic broad-spectrum antibacterial agent.[1] It is a fourth-generation fluoroquinolone characterized by a naphthyridine core.[2] Its chemical name is 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[3][4] The presence of a fluorine atom at the C-6 position is a characteristic of fluoroquinolones, enhancing their antibacterial potency.[5]

Table 1: Chemical Identity and Structural Information

PropertyValueReference(s)
Chemical Formula C₁₈H₂₀FN₅O₄[3]
Molecular Weight 389.38 g/mol [4]
CAS Registry Number 175463-14-6[4][6]
IUPAC Name 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid[3]
Synonyms Factiv, SB-265805, LB-20304[4][6]
Chemical Class Fluoroquinolone, Naphthyridine Carboxylic Acid Derivative[3][6]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical as they influence its formulation, delivery, and bioavailability.[4][7]

Table 2: Key Physicochemical Data for this compound

PropertyValueReference(s)
Physical Description Off-white, amorphous solid[4][6]
Melting Point 235-237 °C[4][6]
Water Solubility Freely soluble at neutral pH (350 µg/mL at 37 °C, pH 7.0)[1][6]
0.21 g/L (Predicted)[3]
10 mg/mL in H₂O[8]
Dissociation Constants (pKa) pKa1 = 5.53 - 6.4 (Carboxylic Acid)[3][6]
pKa2 = 9.0 - 9.53 (Amine)[3][6]
LogP (Octanol-Water Partition Coefficient) 2.3[3][6]
Hydrogen Bond Donors 2[9][10]
Hydrogen Bond Acceptors 9[9]

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

The bactericidal action of this compound stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][11][12] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[9][11] By forming a ternary complex with the enzyme and DNA, this compound blocks DNA replication, leading to strand breaks and ultimately, cell death.[13] A key advantage of this compound is its dual-targeting mechanism, which allows it to inhibit both enzymes at therapeutically relevant concentrations, making it effective even against some fluoroquinolone-resistant strains with mutations in one of the target enzymes.[1][5]

Gemifloxacin_Mechanism_of_Action This compound This compound DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV This compound->Topo_IV Inhibits Supercoiling Relaxation of Supercoiled DNA DNA_Gyrase->Supercoiling Mediates Decatenation Separation of Daughter Chromosomes Topo_IV->Decatenation Mediates DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Supercoiling->DNA_Replication Decatenation->DNA_Replication

Caption: this compound's dual-inhibition mechanism of action.

Structure-Activity Relationship (SAR)

The antibacterial efficacy of fluoroquinolones is intrinsically linked to their chemical structure. Specific functional groups at various positions on the core ring system dictate the potency, spectrum of activity, and pharmacokinetic properties.[5][14][15]

Gemifloxacin_SAR Structure-Activity Relationship of this compound structure This compound Core Structure N1-cyclopropyl C3-carboxylic acid & C4-oxo C6-fluoro C7-pyrrolidinyl substituent potency Overall Potency structure:f1->potency Improves structure:f3->potency Enhances gyrase_binding DNA Gyrase Binding structure:f2->gyrase_binding Essential for gram_pos_activity Gram-Positive Activity structure:f4->gram_pos_activity Increases cell_penetration Bacterial Cell Penetration structure:f3->cell_penetration Improves pk_properties Pharmacokinetic Properties (e.g., half-life) structure:f4->pk_properties Influences

Caption: Key structural features of this compound and their functional roles.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method - USP <741>)

This protocol outlines the determination of the melting range of a solid, crystalline substance.[16][17]

Methodology:

  • Sample Preparation: Finely powder the this compound sample.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, packing it to a height of 2-4 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the apparatus at a controlled rate. Within 5-10°C of the expected melting point (235-237°C), reduce the heating rate to approximately 1°C per minute.

  • Observation: Record the temperature at which the first sign of liquid formation is observed (the beginning of the melting range).

  • Final Reading: Continue heating and record the temperature at which the substance becomes completely liquid (the end of the melting range).[16]

  • Verification: Periodically check the accuracy of the apparatus using USP Melting Point Reference Standards.[16]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[18][19]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a buffer solution of a specific pH (e.g., pH 7.0). The excess solid ensures that a saturated solution is formed.[18]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[3][18]

  • Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[18]

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][20]

  • Calculation: The measured concentration represents the equilibrium solubility of this compound under the specified conditions.

Solubility_Workflow start Start add_excess Add excess this compound to buffer solution start->add_excess agitate Agitate at constant temp (e.g., 37°C for 24-48h) add_excess->agitate separate Separate solid and liquid phases (Centrifuge & Filter) agitate->separate quantify Quantify dissolved drug (e.g., HPLC-UV) separate->quantify result Equilibrium Solubility Determined quantify->result

Caption: Experimental workflow for solubility determination.

Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a precise and common method for determining the pKa values of ionizable drugs.[6][13][21]

Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least two standard aqueous buffers (e.g., pH 4, 7, and 10).[6]

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent, often with a constant ionic strength maintained by a background electrolyte like 0.15 M KCl.[6]

  • Titration Setup: Place the sample solution in a jacketed beaker on a magnetic stirrer to maintain a constant temperature. Immerse the calibrated pH electrode into the solution.

  • Titration: Gradually add a standardized titrant (e.g., 0.1 M NaOH for the acidic pKa, 0.1 M HCl for the basic pKa) in small, precise increments.[6]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be precisely identified from the inflection point of the titration curve (or the peak of its first derivative).[13]

Spectral Properties

Spectroscopic analysis is essential for the identification and quantification of pharmaceutical compounds.

Table 3: Spectroscopic Data and Analytical Methods

TechniqueKey Information / WavelengthsReference(s)
UV-Vis Spectrophotometry λmax in 0.1 M HCl: ~270-280 nm range is typical for fluoroquinolones.[8][20]
Infrared (IR) Spectroscopy Characteristic peaks corresponding to C=O (acid), C=O (ketone), N-H, and C-F functional groups.[22]
Mass Spectrometry (MS) Used in LC-MS/MS for quantification in biological matrices. Precursor ion monitored at m/z 390.1.[15]
UV-Vis Spectrophotometry Protocol

Methodology:

  • Solvent: Prepare a solution of this compound in a suitable solvent (e.g., 0.1 M HCl or methanol:water mixture).[20][23]

  • Concentration: Prepare a series of standard solutions of known concentrations to establish a calibration curve.

  • Measurement: Using a calibrated spectrophotometer, scan the solutions across the UV range (e.g., 200-400 nm) against a solvent blank.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). The absorbance at this wavelength is proportional to the concentration, following the Beer-Lambert law.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (KBr Pellet Method)

Methodology:

  • Sample Preparation: Grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.[24]

  • Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[24]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[24]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. The resulting spectrum provides a "molecular fingerprint" of the compound.

References

An In-depth Technical Guide to the Mechanism of Action of Gemifloxacin on DNA Gyrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemifloxacin (B1671427), a potent fluoroquinolone antibiotic, exerts its bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on DNA gyrase. It details the formation of a stable ternary complex with the enzyme and DNA, leading to the inhibition of DNA replication and transcription, and ultimately, cell death. This document summarizes key quantitative data on this compound's inhibitory activity, provides detailed experimental protocols for assessing its mechanism, and includes visualizations of the molecular interactions and experimental workflows.

Introduction

This compound is a broad-spectrum fluoroquinolone antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Its primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for maintaining the topological state of DNA during replication, transcription, and repair.[1] DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process vital for the initiation of replication.[1][3] this compound exhibits a dual-targeting mechanism, inhibiting both enzymes, although the primary target can vary between bacterial species.[2][4] In Streptococcus pneumoniae, DNA gyrase is considered the preferential in vivo target, while in Staphylococcus aureus, topoisomerase IV may be the primary target despite similar in vitro activities against both enzymes.[2][4]

Molecular Mechanism of Action

The bactericidal activity of this compound stems from its ability to stabilize a ternary complex consisting of the drug, DNA gyrase, and the cleaved DNA substrate.[1][2] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are ultimately lethal to the bacterium.

The process can be broken down into the following key steps:

  • Binding to the Gyrase-DNA Complex: DNA gyrase first binds to a segment of DNA (the G-segment).

  • DNA Cleavage: The enzyme makes a staggered, double-stranded cut in the G-segment. This cleavage is mediated by the active-site tyrosine residues in the GyrA subunits, which form covalent bonds with the 5' ends of the cleaved DNA.

  • This compound Intercalation and Binding: this compound intercalates into the cleaved DNA at the site of the break. It then forms non-covalent interactions with both the DNA and specific residues within the GyrA and GyrB subunits of DNA gyrase.[3] This interaction is thought to involve a magnesium ion bridge.

  • Stabilization of the Cleavage Complex: The binding of this compound stabilizes the "cleavable complex," preventing the re-ligation of the DNA strands.

  • Inhibition of Replication and Transcription: The stalled gyrase-gemifloxacin-DNA complex acts as a physical barrier, obstructing the progression of replication forks and transcription machinery.[5]

  • Cell Death: The accumulation of double-strand DNA breaks triggers cellular processes that lead to bacterial cell death.

Gemifloxacin_Mechanism cluster_gyrase DNA Gyrase Action cluster_this compound This compound Inhibition Gyrase DNA Gyrase (GyrA2B2) Gyrase_DNA Gyrase-DNA Complex Gyrase->Gyrase_DNA Binds DNA Supercoiled DNA DNA->Gyrase_DNA Cleaved_Complex Cleavage Complex (Transient) Gyrase_DNA->Cleaved_Complex Cleaves DNA Religated_DNA Relaxed DNA Cleaved_Complex->Religated_DNA Re-ligation Ternary_Complex Stable Ternary Complex Cleaved_Complex->Ternary_Complex Religated_DNA->Gyrase Enzyme turnover This compound This compound This compound->Ternary_Complex Binds & Stabilizes Replication_Block Replication Fork Stalling Ternary_Complex->Replication_Block Blocks Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Leads to

Caption: Mechanism of this compound Action on DNA Gyrase.

Quantitative Data on Inhibitory Activity

The potency of this compound against DNA gyrase and topoisomerase IV has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) and the concentration causing 25% DNA cleavage (CC25) are key parameters used to evaluate its efficacy.

Organism Enzyme Parameter Value Reference
Staphylococcus aureusDNA GyraseIC500.31 µg/mL[2]
Staphylococcus aureusTopoisomerase IVIC500.25 µg/mL[2]
Streptococcus pneumoniaeDNA GyraseIC505-10 µM[6]
Streptococcus pneumoniaeTopoisomerase IVIC502.5-5 µM[6]
Streptococcus pneumoniaeDNA GyraseCC255 µM[1]
Streptococcus pneumoniaeTopoisomerase IVCC250.1 µM[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on DNA gyrase.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution (e.g., 1% SDS, 50 mM EDTA)

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

  • Gel documentation system

Protocol:

  • Prepare reaction mixtures on ice. For a standard 30 µL reaction, combine the assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the substrate DNA under control conditions).

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reactions by adding the stop solution.

  • Add loading dye and load the samples onto an agarose gel (e.g., 1%).

  • Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

  • Stain the gel with a DNA staining agent and visualize the DNA bands using a gel documentation system.

  • Quantify the intensity of the supercoiled DNA band for each this compound concentration to determine the IC50 value.

Supercoiling_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Relaxed DNA, This compound) Start->Prepare_Mix Add_Gyrase Add DNA Gyrase Prepare_Mix->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction (Add SDS/EDTA) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Bands Electrophoresis->Visualize Analyze Quantify Bands (Determine IC50) Visualize->Analyze End End Analyze->End Cleavage_Assay_Workflow Start Start Incubate_Drug Incubate Gyrase, DNA, and this compound Start->Incubate_Drug Add_SDS Add SDS (Trap Complex) Incubate_Drug->Add_SDS Add_ProteinaseK Add Proteinase K (Digest Enzyme) Add_SDS->Add_ProteinaseK Electrophoresis Agarose Gel Electrophoresis Add_ProteinaseK->Electrophoresis Visualize Stain and Visualize DNA Bands Electrophoresis->Visualize Analyze Quantify Linear DNA (Determine CC25) Visualize->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Inhibition of Topoisomerase IV by Gemifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemifloxacin (B1671427), a potent fluoroquinolone antibiotic, exerts its bactericidal effects through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the inhibition of topoisomerase IV by this compound. It delves into the formation of the ternary complex, the impact on DNA replication, and the subsequent cellular responses. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core concepts to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

Bacterial topoisomerase IV is a type II topoisomerase responsible for decatenating replicated daughter chromosomes, a critical step in bacterial cell division. Its essential role makes it a prime target for antibacterial agents. This compound, a fourth-generation fluoroquinolone, demonstrates potent activity against a broad spectrum of bacteria, including strains resistant to other antibiotics. A key component of its efficacy is its ability to dually target both DNA gyrase and topoisomerase IV. This guide will focus specifically on the interaction between this compound and topoisomerase IV.

The fundamental mechanism of action involves this compound stabilizing the transient covalent complex formed between topoisomerase IV and DNA, known as the cleavable complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks are cytotoxic and trigger the bacterial SOS response, ultimately leading to cell death.[1][2]

Mechanism of Topoisomerase IV Inhibition by this compound

The inhibitory action of this compound on topoisomerase IV is a multi-step process that culminates in the disruption of DNA integrity and cell death.

2.1. Formation of the Ternary Complex

This compound does not bind to topoisomerase IV or DNA individually with high affinity. Instead, it intercalates into the DNA at the site of cleavage and interacts with both the enzyme and the DNA, forming a stable ternary complex.[3] This complex traps the enzyme in its cleavable complex state, where the DNA is cleaved and covalently attached to the enzyme.

2.2. Inhibition of DNA Re-ligation

By stabilizing the cleavable complex, this compound effectively inhibits the re-ligation step of the topoisomerase IV catalytic cycle. This results in the accumulation of double-stranded DNA breaks. The bactericidal action of this compound is directly linked to the formation of these stabilized ternary complexes which block DNA replication and trigger events leading to cell death.[3]

2.3. Dual Targeting

This compound exhibits a dual-targeting mechanism, inhibiting both topoisomerase IV and DNA gyrase.[3] In many Gram-positive bacteria, such as Streptococcus pneumoniae, DNA gyrase is the primary target, while in others, like Staphylococcus aureus, topoisomerase IV is the preferred target in vivo, despite similar in vitro activities against both enzymes.[3][4][5] This dual-targeting capability is thought to contribute to its potent activity and a lower propensity for the development of resistance.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound against topoisomerase IV has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) is a commonly reported metric.

Organism Enzyme Assay This compound IC50 (µg/mL) Ciprofloxacin IC50 (µg/mL) Reference
Staphylococcus aureusTopoisomerase IVDecatenation0.252.5-5.0[3][4]
Staphylococcus aureusDNA GyraseSupercoiling0.3110.3[3][4]
Streptococcus pneumoniaeTopoisomerase IVDecatenation2.5-5.020[6]
Streptococcus pneumoniaeDNA GyraseSupercoiling5-1040[6]
Organism Enzyme Assay This compound CC25 (µM) Ciprofloxacin CC25 (µM) Reference
Streptococcus pneumoniaeTopoisomerase IVDNA Cleavage0.12.5[7]

CC25: Concentration required to induce cleavage of 25% of the DNA substrate.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of topoisomerase IV by this compound.

4.1. Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity is observed as a decrease in the amount of decatenated DNA.

  • Materials:

    • Purified Topoisomerase IV enzyme

    • Kinetoplast DNA (kDNA)

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)[2]

    • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 40% glycerol)[2]

    • This compound stock solution

    • Stop Solution/Loading Dye (e.g., 40% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 50 mM EDTA)

    • Agarose (B213101) gel (1%)

    • Electrophoresis buffer (e.g., TBE or TAE)

    • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Procedure:

    • Prepare reaction mixtures on ice. For a 30 µL reaction, combine 6 µL of 5X Assay Buffer, 2 µL of kDNA (e.g., 100 ng/µL), and sterile water to a final volume of 24 µL.[2]

    • Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the reaction mixtures.

    • Initiate the reaction by adding diluted topoisomerase IV enzyme (e.g., 3 µL).

    • Incubate the reactions at 37°C for 30 minutes.[2]

    • Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis until adequate separation of catenated and decatenated DNA is achieved.

    • Stain the gel with a suitable DNA stain and visualize under UV light.

    • Quantify the amount of decatenated DNA in each lane to determine the IC50 of this compound.

4.2. DNA Cleavage Assay

This assay measures the ability of this compound to stabilize the covalent topoisomerase IV-DNA complex, leading to an increase in linear DNA from a supercoiled plasmid substrate.

  • Materials:

    • Purified Topoisomerase IV enzyme

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Cleavage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT, 350 mM potassium glutamate, 0.05 mg/mL albumin; note the absence of ATP)[8]

    • This compound stock solution

    • SDS solution (e.g., 10%)

    • Proteinase K solution (e.g., 20 mg/mL)

    • Loading Dye

    • Agarose gel (1%)

    • Electrophoresis buffer

    • DNA staining agent

  • Procedure:

    • Prepare reaction mixtures on ice. For a 20 µL reaction, combine 4 µL of 5X Cleavage Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and sterile water.

    • Add the desired concentration of this compound or vehicle control.

    • Add purified topoisomerase IV enzyme.

    • Incubate at 37°C for 30 minutes.

    • Add 2 µL of 10% SDS and 1 µL of proteinase K to each reaction to digest the protein component of the complex.

    • Incubate at 37°C for an additional 30 minutes.

    • Add loading dye and load the samples onto a 1% agarose gel.

    • Perform electrophoresis.

    • Stain and visualize the gel. The amount of linear DNA is indicative of the formation of the cleavable complex.

4.3. Topoisomerase IV ATPase Assay

This assay measures the ATP hydrolysis activity of topoisomerase IV, which is essential for its catalytic cycle. Some inhibitors may affect this activity.

  • Materials:

    • Purified Topoisomerase IV enzyme

    • Linear or relaxed circular DNA

    • ATPase Assay Buffer (e.g., 20 mM Tris-HCl, pH 8, 35 mM NH₄OAc, 4.6 % glycerol, 1 mM DTT, 0.005% Brij35, 8 mM MgCl₂)[9]

    • ATP solution

    • This compound stock solution

    • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • Procedure:

    • Set up reactions in a microplate. For a 30 µl reaction, combine 18 µl of H₂O, 3 µl of 10x ATPase Assay Buffer, 3 µl of 10x DNA, and 3 µl of 10x enzyme.[9]

    • Add this compound or vehicle control.

    • Initiate the reaction by adding 3 µl of 2 mM ATP.[9]

    • Incubate at 37°C for a specified time (e.g., 60 minutes).[9]

    • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).[9]

Signaling Pathways and Cellular Responses

The primary cellular response to the DNA damage induced by this compound's inhibition of topoisomerase IV is the activation of the SOS response.

5.1. The SOS Response

The accumulation of single-stranded DNA (ssDNA) at stalled replication forks, a consequence of the double-strand breaks, activates the RecA protein. Activated RecA (RecA*) promotes the autocatalytic cleavage of the LexA repressor.[1][2] Cleavage of LexA leads to the de-repression of a regulon of over 40 genes involved in DNA repair, recombination, and translesion synthesis.[2]

SOS_Response cluster_SOS SOS Response Activation This compound This compound Ternary_Complex Stable Ternary Complex (this compound-TopoIV-DNA) This compound->Ternary_Complex stabilizes TopoIV_DNA Topoisomerase IV-DNA Complex TopoIV_DNA->Ternary_Complex DSBs Double-Strand Breaks Ternary_Complex->DSBs causes ssDNA Single-Stranded DNA (at stalled replication forks) DSBs->ssDNA leads to RecA_star RecA* ssDNA->RecA_star activates RecA RecA RecA->RecA_star LexA_cleaved Cleaved LexA RecA_star->LexA_cleaved promotes cleavage of LexA LexA (Repressor) LexA->LexA_cleaved SOS_Genes SOS Genes (uvrA, uvrB, sulA, etc.) LexA->SOS_Genes represses DNA_Repair DNA Repair & Recombination SOS_Genes->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest Cell_Death Cell Death DNA_Repair->Cell_Death if overwhelmed Cell_Cycle_Arrest->Cell_Death if damage is irreparable

Caption: SOS response pathway initiated by this compound.

Experimental and Logical Workflows

6.1. Characterizing a Novel Topoisomerase IV Inhibitor

The following workflow outlines the typical steps for characterizing a compound, such as this compound, as a topoisomerase IV inhibitor.

Experimental_Workflow Start Start: Identify Potential Inhibitor In_Vitro_Screening In Vitro Screening: Decatenation Assay Start->In_Vitro_Screening Determine_IC50 Determine IC50 In_Vitro_Screening->Determine_IC50 Mechanism_Study Mechanism of Action Study Determine_IC50->Mechanism_Study DNA_Cleavage DNA Cleavage Assay Mechanism_Study->DNA_Cleavage Poison? ATPase_Assay ATPase Assay Mechanism_Study->ATPase_Assay Catalytic Inhibitor? Cell_Based_Assays Cell-Based Assays DNA_Cleavage->Cell_Based_Assays ATPase_Assay->Cell_Based_Assays MIC_Determination MIC Determination Cell_Based_Assays->MIC_Determination SOS_Induction SOS Response Induction Assay Cell_Based_Assays->SOS_Induction Resistance_Studies Resistance Studies MIC_Determination->Resistance_Studies SOS_Induction->Resistance_Studies Mutant_Selection Mutant Selection & Sequencing Resistance_Studies->Mutant_Selection End End: Characterized Inhibitor Mutant_Selection->End

Caption: Workflow for characterizing a topoisomerase IV inhibitor.

Structural Insights

While a crystal structure of this compound in a ternary complex with topoisomerase IV and DNA is not publicly available, structures of other fluoroquinolones, such as levofloxacin (B1675101) and moxifloxacin, in complex with topoisomerase IV provide valuable insights into the binding mode. These structures reveal that the fluoroquinolone molecule intercalates into the DNA at the cleavage site. The carboxyl and keto groups of the quinolone core coordinate a magnesium ion, which bridges the drug to key residues in the ParC subunit of topoisomerase IV.[10] The C-7 substituent of the fluoroquinolone, which varies between different members of the class, plays a crucial role in interacting with both the ParC and ParE subunits and influences the potency and target specificity of the drug. Molecular modeling and docking studies based on these existing structures can be employed to predict the specific interactions of this compound within the active site.

Conclusion

This compound's potent inhibition of topoisomerase IV is a cornerstone of its antibacterial efficacy. By stabilizing the cleavable complex, it introduces lethal double-strand breaks into the bacterial chromosome, triggering the SOS response and ultimately leading to cell death. The dual-targeting nature of this compound further enhances its activity and may slow the development of resistance. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is crucial for the continued development of novel antibacterial agents that can combat the growing threat of antibiotic resistance.

References

Gemifloxacin Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemifloxacin (B1671427) is a fourth-generation synthetic fluoroquinolone antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its enhanced efficacy, particularly against resistant Gram-positive pathogens like Streptococcus pneumoniae, is attributed to its unique structural features and its dual-targeting mechanism of action.[3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, offering a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibacterial agents. We will delve into the core structural components of this compound, the impact of chemical modifications on its biological activity, and the experimental methodologies used to evaluate these relationships.

Core Structure of this compound

The fundamental scaffold of this compound is a naphthyridone core, a defining characteristic of many quinolone antibiotics. This core structure is essential for its antibacterial activity. Key functional groups and positions that have been extensively studied for SAR are illustrated below.

Gemifloxacin_Core_Structure Figure 1. Core Chemical Structure of this compound cluster_0 This compound Core cluster_1 Key Positions for SAR img N1 N-1: Cyclopropyl group (Potency, cell penetration) C3 C-3: Carboxylic acid (Essential for gyrase binding) C4 C-4: Carbonyl group (Essential for gyrase binding) C5 C-5: Amino group (Potentiates activity) C6 C-6: Fluorine atom (Broadens spectrum, cell penetration) C7 C-7: Pyrrolidine derivative (Gram-positive activity, target preference) X8 X-8: N atom (Naphthyridone) (Enhances activity, reduces phototoxicity) Gemifloxacin_Mechanism Figure 2. Mechanism of Action of this compound This compound This compound BacterialCell Bacterial Cell Entry This compound->BacterialCell DNAGyrase DNA Gyrase BacterialCell->DNAGyrase TopoIV Topoisomerase IV BacterialCell->TopoIV TernaryComplexGyrase Gyrase-DNA-Gemifloxacin Ternary Complex DNAGyrase->TernaryComplexGyrase Inhibition TernaryComplexTopoIV Topo IV-DNA-Gemifloxacin Ternary Complex TopoIV->TernaryComplexTopoIV Inhibition ReplicationBlock DNA Replication Fork Blockage TernaryComplexGyrase->ReplicationBlock TernaryComplexTopoIV->ReplicationBlock DSBs Double-Strand Breaks ReplicationBlock->DSBs CellDeath Bacterial Cell Death DSBs->CellDeath Gyrase_Assay_Workflow Figure 3. Workflow for DNA Gyrase Supercoiling Inhibition Assay Start Start PrepareReaction Prepare Reaction Mix (Buffer, Relaxed DNA, Inhibitor) Start->PrepareReaction AddGyrase Add DNA Gyrase PrepareReaction->AddGyrase Incubate Incubate at 37°C AddGyrase->Incubate StopReaction Stop Reaction (Add Stop Solution) Incubate->StopReaction GelElectrophoresis Agarose Gel Electrophoresis StopReaction->GelElectrophoresis Visualize Visualize DNA Bands (UV Transilluminator) GelElectrophoresis->Visualize Analyze Analyze Results (Determine IC50) Visualize->Analyze End End Analyze->End

References

The Pharmacokinetics and In Vivo Metabolism of Gemifloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of gemifloxacin (B1671427), a potent fluoroquinolone antibacterial agent. The information presented herein is curated from a range of preclinical and clinical studies, offering valuable insights for researchers, scientists, and professionals involved in drug development. This document details the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile

This compound is characterized by rapid oral absorption and a pharmacokinetic profile that supports once-daily dosing.[1] Its behavior in vivo has been studied in various species, including humans, rats, and dogs, revealing linear and dose-independent pharmacokinetics.[2]

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[3] In healthy human volunteers, peak plasma concentrations (Cmax) are typically achieved within 0.5 to 2 hours.[4] The absolute bioavailability of a 320 mg oral tablet is approximately 71%.[4] Studies in rats and dogs have also demonstrated rapid absorption after oral administration of this compound mesylate.[5][6]

Distribution

This compound exhibits substantial distribution into tissues, with a volume of distribution (Vd) of 4.2 ± 0.8 L/kg in humans, which is greater than total body water.[1] This indicates significant penetration into various bodily tissues.[1] The plasma protein binding of this compound is relatively low, around 60%.[2] In rats and dogs, the drug also distributes rapidly and extensively beyond the total body water.[5][6]

Metabolism

This compound undergoes limited metabolism in the liver.[3] In vitro studies have shown that cytochrome P450 (CYP450) enzymes do not play a significant role in its metabolism, suggesting a low potential for drug-drug interactions with agents metabolized by these enzymes.[4][7][8] The primary metabolites are all considered minor, each accounting for less than 10% of the administered oral dose.[3][4][8]

The main metabolic pathways identified are:

  • N-acetylation: Formation of N-acetyl this compound.[4][5][6][8]

  • Isomerization: Conversion to the E-isomer of this compound.[4][5][6][8]

  • Glucuronidation: Formation of an acyl glucuronide (in rats and dogs) or a carbamyl glucuronide (in humans).[3][4][5][6][8]

In rats, the principal metabolites are the E-isomer, acyl glucuronide, and N-acetyl this compound.[5][6] In dogs, the main metabolites are the E-isomer and the acyl glucuronide.[5][6] In humans, the primary metabolites are N-acetyl this compound, the E-isomer, and the carbamyl glucuronide of this compound.[3][4][8]

Excretion

This compound and its metabolites are eliminated from the body through a dual route of excretion involving both feces and urine.[3][4][8] In healthy human subjects, approximately 61% of an oral dose is excreted in the feces and 36% in the urine as both unchanged drug and metabolites.[3][4] In rats and dogs, elimination occurs via urinary excretion, biliary secretion, and gastrointestinal secretion.[5][6] The terminal elimination half-life is approximately 7 to 8 hours in humans, supporting a once-daily dosing regimen.[1][2] In rats, the half-life is around 2 hours, and in dogs, it is about 5 hours.[5][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Oral Dose)

Dose (mg)Cmax (µg/mL)Tmax (h)AUC0–∞ (µg·h/mL)Half-life (h)
200.12 ± 0.01~10.65 ± 0.017.4 ± 2.0
400.20 ± 0.02~11.28 ± 0.227.4 ± 2.0
800.44 ± 0.08~12.54 ± 0.317.4 ± 2.0
1601.27 ± 0.39~15.48 ± 1.247.4 ± 2.0
3201.48 ± 0.39~19.82 ± 2.707.4 ± 2.0
6003.86 ± 1.09~124.4 ± 7.17.4 ± 2.0
8004.33 ± 0.63~131.4 ± 7.67.4 ± 2.0
Data sourced from Allen et al.[1]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Multiple Oral Doses for 7 Days)

Dose (mg)Cmax (µg/mL) - Day 7AUC0–τ (µg·h/mL) - Day 7Half-life (h) - Day 7
160-4.92 ± 1.08~7-8
320-9.06 ± 2.20~7-8
480-12.2 ± 3.69~7-8
640-20.1 ± 3.67~7-8
Data sourced from Allen et al.[2]

Table 3: Pharmacokinetic Parameters of this compound in Animals (Oral Administration)

SpeciesDoseCmaxTmaxHalf-life (h)
Rat---~2
Dog---~5
Data sourced from Ramji et al.[5][6]

Experimental Protocols

The following sections detail the methodologies employed in key in vivo pharmacokinetic studies of this compound.

Human Clinical Trials

Study Design:

  • Single-Dose Studies: Healthy male volunteers received single oral doses of this compound ranging from 20 mg to 800 mg.[1]

  • Multiple-Dose Studies: Two parallel group studies were conducted in healthy male volunteers who received once-daily oral doses of 160, 320, 480, or 640 mg for 7 days.[2]

  • Bioequivalence Studies: A randomized, two-period, two-sequence, crossover design was used to compare a test formulation of a 320 mg this compound tablet with a reference product in healthy male volunteers.[9]

Sample Collection:

  • Multiple serum or plasma and urine samples were collected at various time points. For instance, in a bioequivalence study, venous blood samples were collected before dosing and at 0.33, 0.67, 1, 1.33, 1.67, 2, 2.33, 2.67, 3, 3.5, 4, 6, 8, 10, 12, and 24 hours post-administration.[10] Urine samples were typically collected over 24 to 48 hours.[1]

Analytical Methods:

  • This compound concentrations in biological samples were determined using validated high-performance liquid chromatography (HPLC) with fluorescence detection or HPLC-tandem mass spectrometry (LC-MS/MS).[2][11]

  • Sample Preparation: A common method for plasma samples involves protein precipitation with a solvent like methanol (B129727), followed by sonication and centrifugation.[12]

  • Chromatography: Reversed-phase C18 columns are frequently used for separation.[12][13] The mobile phase often consists of a mixture of an acidic buffer (e.g., 1% formic acid or phosphate (B84403) buffer) and an organic solvent like methanol or acetonitrile.[10][12]

  • Detection: UV detection can be set at 328 nm.[12] For more sensitive analysis, fluorescence or mass spectrometry is employed.[2]

Animal Studies

Animal Models:

  • Studies have been conducted in rats and dogs, which are common species for toxicological evaluation.[5][6]

Administration:

  • This compound mesylate was administered both orally and intravenously to allow for the determination of absolute bioavailability and to study disposition without the influence of absorption.[5][6] Radiolabeled [14C]this compound was used to trace the drug and its metabolites.[5][6]

Analysis:

  • A chiral HPLC-tandem mass spectrometry assay was used to characterize the pharmacokinetics of the individual (+) and (-) enantiomers of this compound, as it is a racemic compound.[5][6]

Visualizations

Metabolic Pathway of this compound

Gemifloxacin_Metabolism cluster_metabolites Major Metabolites (<10% of dose each) This compound This compound N_acetyl N-acetyl this compound This compound->N_acetyl N-acetylation E_isomer E-isomer This compound->E_isomer Isomerization Glucuronide Acyl/Carbamyl Glucuronide This compound->Glucuronide Glucuronidation

Caption: Metabolic pathways of this compound in vivo.

Experimental Workflow for a Human Pharmacokinetic Study

PK_Workflow start Volunteer Recruitment & Screening dosing Drug Administration (e.g., single oral dose) start->dosing sampling Serial Blood & Urine Sample Collection dosing->sampling processing Sample Processing (e.g., plasma separation, storage at -20°C) sampling->processing analysis Bioanalytical Method (e.g., HPLC-MS/MS) processing->analysis data_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, etc.) analysis->data_analysis reporting Reporting & Interpretation data_analysis->reporting

Caption: A typical workflow for a human pharmacokinetic study.

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by rapid absorption, extensive tissue distribution, limited metabolism, and a dual route of excretion. Its long half-life supports a convenient once-daily dosing regimen. The metabolic pathways of this compound do not significantly involve the cytochrome P450 enzyme system, indicating a low likelihood of metabolic drug-drug interactions. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for further research and development involving this important fluoroquinolone antibiotic.

References

Gemifloxacin: A Comprehensive Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the antibacterial spectrum of Gemifloxacin, a potent fluoroquinolone antibiotic. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a thorough examination of its in-vitro activity, the methodologies used for its evaluation, and its mechanism of action.

In-Vitro Antibacterial Activity of this compound

This compound demonstrates a broad spectrum of activity against a wide range of clinically significant pathogens, including Gram-positive, Gram-negative, and atypical bacteria. Its potency is particularly notable against key respiratory pathogens.[1][2] The following tables summarize the in-vitro activity of this compound, presenting Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates.

Table 1: In-Vitro Activity of this compound against Gram-Positive Aerobes
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (Penicillin-susceptible)0.0160.03
Streptococcus pneumoniae (Penicillin-resistant)0.030.06
Streptococcus pneumoniae (Multi-drug resistant)0.030.06
Streptococcus pyogenes0.0150.03
Streptococcus agalactiae0.030.03
Viridans group streptococci0.030.12
Staphylococcus aureus (Methicillin-susceptible)0.0150.03
Staphylococcus aureus (Methicillin-resistant)18
Enterococcus faecalis12

Data compiled from multiple sources.[3][4][5][6][7][8]

Table 2: In-Vitro Activity of this compound against Gram-Negative Aerobes
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae≤0.008≤0.008
Moraxella catarrhalis0.0080.016
Escherichia coli0.0160.06
Klebsiella pneumoniae0.060.25
Enterobacter cloacae0.121
Proteus mirabilis0.060.25
Pseudomonas aeruginosa48
Neisseria gonorrhoeae0.0040.03

Data compiled from multiple sources.[3][4][6][8][9]

Table 3: In-Vitro Activity of this compound against Atypical and Anaerobic Bacteria
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Legionella pneumophila0.0160.03
Mycoplasma pneumoniae0.060.125
Chlamydia pneumoniae0.250.5
Bacteroides fragilis0.52
Clostridium perfringens0.120.5
Peptostreptococcus spp.0.120.5

Data compiled from multiple sources.[1][10][11][12][13][14]

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[15][16][17] This dual-targeting mechanism is a key feature of this compound, contributing to its potent activity and a reduced likelihood of resistance development.[12][18]

The primary target in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in Gram-positive bacteria.[16] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in the arrest of DNA replication and transcription, ultimately leading to bacterial cell death.[15][19]

Gemifloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV DNA Topoisomerase IV This compound->Topo_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relaxes Supercoils Topo_IV->Replication_Fork Decatenates Daughter Chromosomes DNA_Replication DNA Replication & Transcription Replication_Fork->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Figure 1: Mechanism of action of this compound.

Experimental Protocols for Susceptibility Testing

The determination of the in-vitro activity of this compound is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Solutions: A series of two-fold dilutions of this compound are prepared in a suitable cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of a microtiter plate, containing the serially diluted this compound, is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of this compound in microtiter plate C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 35°C for 16-20 hours C->D E Read and record the MIC (lowest concentration with no visible growth) D->E

Figure 2: Broth microdilution workflow.

Agar Dilution Method

This method is an alternative for determining the MIC of antimicrobial agents.

Protocol:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound incorporated into Mueller-Hinton agar.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate, including a growth control plate without any antibiotic.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the test organism on the agar.

Conclusion

This compound exhibits a potent and broad antibacterial spectrum, with notable activity against key Gram-positive and Gram-negative respiratory pathogens, as well as atypical organisms. Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV contributes to its efficacy and may reduce the emergence of resistance. The standardized methodologies outlined by CLSI are crucial for the accurate in-vitro evaluation of this compound's antibacterial activity, providing essential data for both clinical and research applications. This technical guide serves as a comprehensive resource for understanding the core antibacterial properties of this compound.

References

In vitro activity of Gemifloxacin against Gram-positive bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Activity of Gemifloxacin (B1671427) Against Gram-Positive Bacteria

Introduction

This compound is an advanced fluoroquinolone antibiotic recognized for its broad-spectrum activity and, notably, its enhanced potency against Gram-positive bacteria.[1][2] Classified chemically as a fluoronaphthyridone, it is distinguished by a pyrrolidine (B122466) derivative at the C-7 position, which contributes to its improved activity against key Gram-positive pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[1] This guide provides a comprehensive overview of the in vitro activity of this compound, its mechanism of action, the experimental protocols used for its evaluation, and a summary of its efficacy against a range of clinically relevant Gram-positive isolates.

Mechanism of Action

The bactericidal effect of this compound, like other fluoroquinolones, is achieved through the inhibition of essential bacterial enzymes required for DNA replication, transcription, and repair.[3][4] Specifically, this compound targets two key type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[3][5][6]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for initiating DNA replication and transcription.[6]

  • Topoisomerase IV: This enzyme plays a crucial role in the decatenation, or separation, of intertwined daughter DNA strands following replication, allowing for proper segregation into daughter cells.[6]

This compound stabilizes the complex formed between these enzymes and the bacterial DNA, which blocks the progression of the replication fork and ultimately leads to breaks in the DNA and bacterial cell death.[6] Studies have shown that in S. pneumoniae, DNA gyrase is the primary target, whereas in S. aureus, topoisomerase IV appears to be the preferred target.[6] This dual-targeting capability contributes to its high potency and may lower the potential for the development of resistance.

cluster_drug This compound Action cluster_process Bacterial DNA Replication cluster_outcome Result This compound This compound DNA_Gyrase DNA Gyrase (Supercoiling) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Decatenation) This compound->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Inhibition Inhibition of Enzyme-DNA Complex Cell_Division Cell Division Topo_IV->Cell_Division Replication->Topo_IV Death Bacterial Cell Death Inhibition->Death

Fig. 1: Mechanism of action of this compound against Gram-positive bacteria.

In Vitro Activity Data

This compound consistently demonstrates superior in vitro potency against a majority of Gram-positive isolates when compared to other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101).[7][8] Its activity is particularly noteworthy against respiratory pathogens. The minimum inhibitory concentration (MIC) is the primary quantitative measure of in vitro activity, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9] The following table summarizes the MIC data for this compound against various Gram-positive bacteria from multiple surveillance studies.

OrganismNo. of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Streptococcus pneumoniae
All Isolates147-0.03-
Penicillin-Susceptible-0.0150.03-
Penicillin-Intermediate-0.030.03-
Penicillin-Resistant-0.030.06-
Ciprofloxacin-Resistant9--0.03 - 0.12
Staphylococcus aureus
Methicillin-Susceptible (MSSA)-0.030.03 - 0.063-
Methicillin-Resistant (MRSA)-12-
Other Streptococci
Streptococcus pyogenes95-0.03-
Streptococcus agalactiae-0.0150.03-
Viridans group streptococci-0.030.12-
Enterococcus
Enterococcus faecalis9812-
Other Staphylococci
Staphylococcus epidermidis-0.062-
Staphylococcus saprophyticus-≤0.0150.016-
Staphylococcus haemolyticus-0.061-

(Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[7][8][10][11][12][13][14])

Key observations from the data include:

  • High Potency Against S. pneumoniae : this compound shows exceptional activity against S. pneumoniae, with MIC₉₀ values typically at or below 0.06 µg/mL, including for strains resistant to penicillin and ciprofloxacin.[7][8][11]

  • Activity Against Staphylococci : this compound is highly active against methicillin-susceptible S. aureus (MSSA).[10][12] While its potency is reduced against methicillin-resistant S. aureus (MRSA), it often retains better activity compared to older fluoroquinolones.[7][15]

  • Broad Streptococcal Coverage : The drug demonstrates potent activity against other clinically important streptococci, such as S. pyogenes and viridans group streptococci.[7][10]

Experimental Protocols: MIC Determination

The quantitative data presented are primarily derived from standardized antimicrobial susceptibility testing methods. The two most common protocols for determining MIC values are the broth microdilution and agar (B569324) dilution methods.[9][16]

Broth Microdilution Method

This technique is one of the most widely used for susceptibility testing.[17][18] It involves preparing serial two-fold dilutions of the antimicrobial agent (e.g., this compound) in a liquid growth medium within a 96-well microtiter plate.[17][18] Each well is then inoculated with a standardized suspension of the test bacterium.[19] After an incubation period (typically 16-20 hours at 37°C), the plates are examined for visible bacterial growth.[18] The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth.[18]

Agar Dilution Method

Considered a reference method by many, agar dilution involves incorporating serial dilutions of the antimicrobial agent directly into molten agar, which is then poured into petri dishes.[9][20] The surface of each plate, containing a specific concentration of the drug, is then inoculated with a standardized number of the test bacteria.[21] After incubation, the plates are inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in the agar that prevents the growth of colonies.[20][21] This method allows for the simultaneous testing of multiple bacterial isolates.[9]

cluster_methods Methodologies prep_culture 1. Prepare Standardized Bacterial Inoculum (~1x10^6 CFU/mL) broth A. Broth Microdilution (Inoculate 96-well plate) prep_culture->broth agar B. Agar Dilution (Inoculate agar plates) prep_culture->agar prep_antibiotic 2. Prepare Serial Two-Fold Dilutions of this compound prep_antibiotic->broth prep_antibiotic->agar incubate 3. Incubate (e.g., 16-20h at 37°C) broth->incubate agar->incubate read 4. Observe for Visible Growth incubate->read mic 5. Determine MIC (Lowest concentration with no growth) read->mic

Fig. 2: General experimental workflow for MIC determination.

Conclusion

This compound exhibits potent in vitro activity against a wide array of Gram-positive bacteria, including strains that have developed resistance to other classes of antibiotics.[22] Its efficacy is particularly pronounced against Streptococcus pneumoniae, a primary causative agent of community-acquired respiratory infections.[10][23][24] The dual-targeting mechanism of action on both DNA gyrase and topoisomerase IV provides a strong bactericidal effect. The standardized data, primarily generated through broth microdilution and agar dilution techniques, confirm its standing as a highly active agent against Gram-positive pathogens in an in vitro setting, making it a valuable compound in the field of antimicrobial research and development.

References

Gemifloxacin's Effect on Anaerobic Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gemifloxacin (B1671427), a fluoroquinolone antibiotic, exhibits a broad spectrum of activity that extends to a variety of anaerobic pathogens. This document provides a comprehensive technical overview of the available data on this compound's interaction with these microorganisms. Key areas covered include its mechanism of action, in vitro susceptibility of clinically relevant anaerobic bacteria, established and putative resistance mechanisms, and a detailed description of the standard experimental protocols for susceptibility testing. While in vitro data suggests potential clinical utility in mixed infections involving anaerobes, a notable gap exists in dedicated clinical trial data for infections caused exclusively by anaerobic pathogens.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria. This compound's dual-targeting mechanism is a key attribute. By binding to the enzyme-DNA complex, this compound stabilizes a transient double-strand break in the bacterial DNA, leading to the cessation of DNA replication and ultimately, cell death.

Gemifloxacin_Mechanism_of_Action cluster_bacterium Anaerobic Bacterium This compound This compound DNA_Gyrase DNA_Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV This compound->Topoisomerase_IV Inhibits Bacterial_DNA Bacterial_DNA DNA_Gyrase->Bacterial_DNA Supercoiling Replication_Fork_Stalled Replication Fork Stalled DNA_Gyrase->Replication_Fork_Stalled Topoisomerase_IV->Bacterial_DNA Decatenation Topoisomerase_IV->Replication_Fork_Stalled Cell_Death Cell_Death Replication_Fork_Stalled->Cell_Death Target_Site_Mutation_Resistance cluster_wildtype Wild-Type Bacterium cluster_mutant Resistant Bacterium Gemifloxacin_WT This compound Binding_WT Effective Binding Gemifloxacin_WT->Binding_WT DNA_Gyrase_WT DNA Gyrase DNA_Gyrase_WT->Binding_WT Topoisomerase_IV_WT Topoisomerase IV Topoisomerase_IV_WT->Binding_WT Cell_Death_WT Cell Death Binding_WT->Cell_Death_WT Gemifloxacin_M This compound Reduced_Binding Reduced Binding Gemifloxacin_M->Reduced_Binding Mutated_GyrA Mutated gyrA Mutated_GyrA->Reduced_Binding Mutated_ParC Mutated parC Mutated_ParC->Reduced_Binding Survival Bacterial Survival Reduced_Binding->Survival Efflux_Pump_Resistance cluster_cell Bacterial Cell Gemifloxacin_In This compound (Intracellular) Efflux_Pump Efflux Pump Gemifloxacin_In->Efflux_Pump Substrate Target_Enzymes DNA Gyrase/ Topoisomerase IV Gemifloxacin_In->Target_Enzymes Reduced Interaction Gemifloxacin_Out This compound (Extracellular) Efflux_Pump->Gemifloxacin_Out Expulsion Survival_Efflux Bacterial Survival Target_Enzymes->Survival_Efflux Agar_Dilution_Workflow Start Start Media_Prep Prepare Supplemented Brucella Agar Start->Media_Prep Plate_Prep Prepare Agar Plates with Antibiotic Concentrations Media_Prep->Plate_Prep Antibiotic_Prep Prepare Serial Dilutions of this compound Antibiotic_Prep->Plate_Prep Inoculation Inoculate Plates with Bacterial Suspensions Plate_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate in Anaerobic Environment (48h) Inoculation->Incubation Reading Read Plates and Determine MIC Incubation->Reading End End Reading->End

References

Methodological & Application

Gemifloxacin In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to gemifloxacin (B1671427). The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and data from various in vitro studies.

This compound is a fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Accurate susceptibility testing is crucial for clinical decision-making and for monitoring the emergence of resistance. The following sections detail the standardized procedures for broth dilution, agar (B569324) dilution, and disk diffusion testing of this compound.

Data Presentation: Interpretive Criteria and Quality Control Ranges

The following tables summarize the minimum inhibitory concentration (MIC) breakpoints and disk diffusion zone diameter interpretive criteria for this compound against specific bacteria, as well as the acceptable quality control (QC) ranges for reference strains.

Table 1: this compound MIC Breakpoints (µg/mL)

OrganismSusceptibleIntermediateResistant
Streptococcus pneumoniae≤0.1250.25≥0.5
Haemophilus influenzae≤0.25--
Neisseria gonorrhoeae≤0.25-≥1
Other non-fastidious organisms≤0.5-≥2

Data sourced from multiple studies and prescribing information. Breakpoints can be tentative or proposed based on the study.[4][5][6][7][8]

Table 2: this compound Disk Diffusion Zone Diameter Breakpoints (mm) using a 5 µg disk

OrganismSusceptibleIntermediateResistant
Streptococcus pneumoniae≥2321-22≤20
Haemophilus influenzae≥20--
Neisseria gonorrhoeae≥25-≤21
Other non-fastidious organisms≥17-≤13

Data sourced from multiple studies and prescribing information.[6][7][8][9][10]

Table 3: this compound Quality Control (QC) Ranges for Reference Strains

QC StrainMethodThis compound Concentration/Disk LoadAcceptable Range (µg/mL or mm)
Escherichia coli ATCC 25922Broth MicrodilutionN/A0.004 - 0.016
Enterococcus faecalis ATCC 29212Broth MicrodilutionN/A0.016 - 0.12
Streptococcus pneumoniae ATCC 49619Broth MicrodilutionN/A0.008 - 0.03
Haemophilus influenzae ATCC 49247Broth MicrodilutionN/A0.002 - 0.008
Neisseria gonorrhoeae ATCC 49226Agar DilutionN/A0.002 - 0.016
Neisseria gonorrhoeae ATCC 49226Disk Diffusion5 µg43 - 54 mm

These QC ranges are applicable when tested by the specified method.[7][11][12]

Experimental Protocols

The following are detailed protocols for performing in vitro susceptibility testing of this compound using broth microdilution, agar dilution, and disk diffusion methods. These protocols are based on general CLSI guidelines.[13]

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[14]

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms:

    • Streptococcus pneumoniae: CAMHB with 2-5% lysed horse blood.[11][12]

    • Haemophilus influenzae: Haemophilus Test Medium (HTM).[11][12]

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound of known concentration.

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of this compound in the appropriate broth medium directly in the 96-well plates to achieve the desired final concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 well-isolated colonies in a suitable broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] This suspension must be further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For organisms like S. pneumoniae and H. influenzae, incubate in an atmosphere enriched with 5% CO₂.[11]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method is considered a reference standard for MIC determination and involves incorporating the antimicrobial agent into an agar medium.[16]

Materials:

  • This compound analytical powder

  • Mueller-Hinton Agar (MHA)

  • For fastidious organisms:

    • Streptococcus pneumoniae: MHA with 5% defibrinated sheep blood.[11]

    • Neisseria gonorrhoeae: GC agar base with a defined supplement.[7]

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare Antibiotic-Containing Agar Plates: Prepare a series of agar plates, each containing a specific concentration of this compound. This is done by adding the appropriate volume of this compound stock solution to molten and cooled agar before pouring the plates.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.[16]

  • Inoculation: Spot the standardized bacterial suspension onto the surface of the agar plates using an inoculator. A growth control plate (no antibiotic) should also be inoculated.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours. For fastidious organisms, use appropriate atmospheric conditions (e.g., 5% CO₂).

  • Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of a visible colony.

Disk Diffusion Method (Kirby-Bauer)

This is a qualitative or semi-quantitative method that determines the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[15][17]

Materials:

  • 5 µg this compound disks

  • Mueller-Hinton Agar (MHA) with a depth of 4.0 ± 0.5 mm.[15][17]

  • For fastidious organisms:

    • Streptococcus pneumoniae: MHA with 5% defibrinated sheep blood.[12]

    • Haemophilus influenzae: Haemophilus Test Medium (HTM).[11]

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[15]

  • Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the MHA plate to obtain confluent growth.[17] Allow the plate to dry for 5-15 minutes.[15]

  • Disk Application: Aseptically apply the 5 µg this compound disk to the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart.[17]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, incubate in 5% CO₂.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the results based on the zone diameter breakpoints in Table 2.

Visualized Workflows

The following diagrams illustrate the key steps in each of the described susceptibility testing protocols.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_gem Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_gem->serial_dilution prep_broth Prepare Appropriate Broth Medium prep_broth->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculum_dilution Dilute Inoculum to Final Concentration prep_inoculum->inoculum_dilution inoculation Inoculate Wells with Bacterial Suspension serial_dilution->inoculation inoculum_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC (Lowest Concentration with No Visible Growth) incubation->reading result result reading->result Final MIC Value

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_gem Prepare this compound Stock Solution prepare_plates Prepare Agar Plates with Serial Dilutions of this compound prep_gem->prepare_plates prep_agar Prepare Mueller-Hinton Agar prep_agar->prepare_plates prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculum_dilution Dilute Inoculum to ~10^4 CFU/spot prep_inoculum->inoculum_dilution inoculation Spot Inoculum onto Agar Plates prepare_plates->inoculation inoculum_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC (Lowest Concentration Preventing Growth) incubation->reading result result reading->result Final MIC Value

Caption: Workflow for Agar Dilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_plates Prepare Mueller-Hinton Agar Plates swab_plate Swab Inoculum for Confluent Growth prep_plates->swab_plate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->swab_plate apply_disk Apply 5 µg this compound Disk swab_plate->apply_disk incubation Incubate at 35°C for 16-20 hours apply_disk->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone interpretation Interpret as S, I, or R using Breakpoints measure_zone->interpretation result result interpretation->result Susceptibility Result

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Determination of Gemifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemifloxacin (B1671427) is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method to ascertain the lowest concentration of this compound that inhibits the visible growth of a specific bacterium. This data is paramount for surveillance studies, guiding therapeutic choices, and in the development of new antimicrobial agents.

This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action and Resistance

This compound's bactericidal activity stems from its dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV.[4] This dual action is thought to reduce the likelihood of the development of resistance.[4] Resistance to fluoroquinolones, including this compound, can emerge through mutations in the genes encoding these target enzymes (gyrA, gyrB, parC, and parE), which reduces the binding affinity of the drug.[2] Another mechanism of resistance involves the active efflux of the drug from the bacterial cell.

Data Presentation: this compound MIC Ranges

The following tables summarize the MIC values of this compound against common bacterial pathogens as reported in the literature. These values can serve as a reference for expected outcomes in experimental settings.

Table 1: this compound MIC90 Values for Common Respiratory Pathogens

OrganismMIC90 (µg/mL)Reference(s)
Streptococcus pneumoniae0.016 - 0.25[4][5][6][7]
Haemophilus influenzae≤0.008 - 0.06[4][5][6]
Moraxella catarrhalis0.008 - 0.06[4][5][6]

Table 2: this compound MIC90 Values for Other Significant Pathogens

OrganismMIC90 (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)0.03 - 0.06[5][6]
Staphylococcus aureus (MRSA)8[6]
Escherichia coli0.016[5]
Klebsiella pneumoniae0.25[5]
Pseudomonas aeruginosa4 - 8[5][6]
Neisseria gonorrhoeae (Ciprofloxacin-susceptible)0.008[8]
Neisseria gonorrhoeae (Ciprofloxacin-resistant)0.12[8]

Table 3: CLSI and EUCAST Interpretive Criteria for this compound MIC (µg/mL)

OrganismSusceptible (S)Intermediate (I)Resistant (R)Reference
Streptococcus pneumoniae (CLSI)≤0.51≥2[4]
Haemophilus influenzae (CLSI)≤0.5--[4]
Neisseria gonorrhoeae (CLSI)≤0.250.5≥1[2]
General Breakpoint (EUCAST)Not availableNot availableNot available[9]

Note: EUCAST does not currently provide specific breakpoints for this compound. Researchers should refer to the most recent EUCAST guidelines for any updates.[9]

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound. It is crucial to adhere to aseptic techniques throughout these procedures.

Protocol 1: Broth Microdilution Method

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent in a liquid medium. The following protocol is based on CLSI guidelines.

Materials:

  • This compound powder of known potency

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher in a suitable solvent as recommended by the manufacturer.

    • Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no antibiotic), and the twelfth well as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 104 CFU/mL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye. A plate reader can be used to measure absorbance for a more quantitative assessment.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.

Materials:

  • This compound powder of known potency

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (90 mm or 150 mm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline)

  • Inoculator (e.g., a multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions to achieve the desired final concentrations in the agar.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of each this compound stock solution to individual flasks of molten agar to create a range of twofold dilutions. Also, prepare a drug-free control plate.

    • Mix well and pour the agar into sterile petri dishes to a depth of 3-4 mm. Allow the plates to solidify at room temperature.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 1 x 107 CFU/mL.

  • Inoculation of Agar Plates:

    • Using a multipoint replicator, inoculate the surface of each agar plate (from the lowest to the highest concentration) with approximately 1-2 µL of each standardized bacterial suspension. This delivers a final spot inoculum of approximately 104 CFU per spot.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours. For fastidious organisms, incubation conditions may need to be adjusted (e.g., increased CO2).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or the growth of a single colony. The growth on the drug-free control plate should be confluent.

Visualization of Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Reading p1 Prepare this compound Stock Solution d1 Serial Dilution of This compound in Plate p1->d1 p2 Prepare 0.5 McFarland Bacterial Suspension d2 Dilute Bacterial Suspension p2->d2 p3 Prepare 96-Well Plate with Broth p3->d1 d3 Inoculate Wells d1->d3 d2->d3 i1 Incubate Plate (35°C, 16-20h) d3->i1 i2 Read MIC (Lowest concentration with no visible growth) i1->i2

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading p1 Prepare this compound-Containing Agar Plates i2 Inoculate Plates with Multipoint Replicator p1->i2 p2 Prepare 0.5 McFarland Bacterial Suspension i1 Dilute Bacterial Suspension p2->i1 i1->i2 inc1 Incubate Plates (35°C, 16-20h) i2->inc1 inc2 Read MIC (Lowest concentration with no growth) inc1->inc2

Caption: Workflow for Agar Dilution MIC Determination.

Gemifloxacin_Mechanism This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative target) This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive target) This compound->Topo_IV inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication required for Topo_IV->DNA_Replication required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Caption: Simplified Signaling Pathway of this compound's Mechanism of Action.

References

Application Notes and Protocols for Utilizing Gemifloxacin in Anti-Cancer Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Gemifloxacin, a fluoroquinolone antibiotic, in cell culture-based anti-cancer research. The following sections detail its mechanism of action, protocols for key experiments, and quantitative data to facilitate the design and execution of studies investigating the anti-metastatic potential of this compound.

Introduction

This compound is a broad-spectrum antibiotic that has demonstrated potent anti-cancer properties, particularly in the context of colon cancer.[1][2][3] Its primary mechanism in cancer cells involves the inhibition of cell migration and invasion by targeting the NF-κB signaling pathway.[1][3] This leads to the suppression of downstream effectors that are critical for the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2][3] Furthermore, as a fluoroquinolone, this compound is also known to target topoisomerase II, an enzyme essential for DNA replication, which is a common target for chemotherapeutic agents.

Mechanism of Action

This compound exerts its anti-metastatic effects in cancer cells primarily through the inhibition of the NF-κB signaling pathway.[1][3] This inhibition leads to a cascade of downstream effects that ultimately reduce the migratory and invasive capacity of cancer cells.

Inhibition of NF-κB Signaling

In human colon cancer cells, this compound has been shown to suppress the activation of NF-κB.[1][3] It achieves this by preventing the phosphorylation of IκB, which in turn blocks the nuclear translocation of NF-κB.[1] This inhibitory action is significant as the NF-κB pathway is a key regulator of genes involved in inflammation, cell survival, and EMT.

Downregulation of Snail and Reversal of EMT

A critical consequence of NF-κB inhibition by this compound is the downregulation of the transcription factor Snail.[1] Snail is a master regulator of EMT, a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, characteristic of mesenchymal cells. By reducing Snail expression, this compound treatment leads to an increase in epithelial markers, such as E-cadherin, and a decrease in mesenchymal markers.[1] This molecular shift effectively reverses the EMT phenotype and curtails the metastatic potential of cancer cells.

Topoisomerase II Inhibition

As a member of the fluoroquinolone class of antibiotics, this compound also functions as a topoisomerase II inhibitor. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, this compound can induce DNA damage and trigger apoptosis in cancer cells, a mechanism shared with several established chemotherapeutic drugs.

Quantitative Data

The following tables summarize the effective concentrations and IC50 values of this compound in various cancer cell lines.

Table 1: Effective Concentrations of this compound for Anti-Metastatic Effects

Cell LineCancer TypeConcentration (µg/mL)DurationEffectReference
SW620Colon Cancer1 - 2048 hoursInhibition of migration and invasion without affecting cell viability[3]
LoVoColon Cancer1 - 2048 hoursInhibition of migration and invasion without affecting cell viability[3]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF7Breast Carcinoma25.3
HCT116Colon Carcinoma29.4
HEPG2Liver Carcinoma33.6

Note: Specific IC50 values for SW620 and LoVo cell lines were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-cancer effects of this compound are provided below.

Cell Culture

Human colon cancer cell lines SW620 and LoVo can be cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

This protocol is to determine the cytotoxic effects of this compound and to establish a non-toxic concentration range for subsequent experiments.

Materials:

  • 96-well plates

  • SW620 or LoVo cells

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µg/mL) for 48 hours. Include a vehicle control (e.g., DMSO).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

Materials:

  • 6-well plates

  • SW620 or LoVo cells

  • Complete culture medium

  • This compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound (e.g., 5, 10, 20 µg/mL). Include a vehicle control.

  • Capture images of the scratch at 0 hours and after 24-48 hours at the same position.

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

Transwell Invasion Assay

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

Materials:

  • 24-well Transwell inserts (8 µm pore size) coated with Matrigel

  • SW620 or LoVo cells

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Procedure:

  • Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.

  • Seed 1 x 10^5 cells in the upper chamber of the insert in serum-free medium containing different concentrations of this compound.

  • Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 48 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis for EMT Markers

This protocol is for detecting changes in the expression of Snail and E-cadherin following this compound treatment.

Materials:

  • SW620 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Snail, anti-E-cadherin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat SW620 cells with various concentrations of this compound for 24 hours.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Snail, E-cadherin, and β-actin (loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

Gemifloxacin_Signaling_Pathway This compound This compound NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Inhibits IkB_phos IκB Phosphorylation NFkB_pathway->IkB_phos NFkB_translocation NF-κB Nuclear Translocation IkB_phos->NFkB_translocation Snail Snail Expression NFkB_translocation->Snail Activates EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT Promotes Migration_Invasion Cell Migration & Invasion EMT->Migration_Invasion Leads to

Caption: this compound inhibits the NF-κB pathway, leading to reduced cell migration and invasion.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_molecular_analysis Molecular Analysis Cell_Culture 1. Cell Culture (SW620, LoVo) Gemifloxacin_Treatment 2. This compound Treatment (Varying Concentrations) Cell_Culture->Gemifloxacin_Treatment Viability_Assay 3a. Cell Viability Assay (MTT) Gemifloxacin_Treatment->Viability_Assay Migration_Assay 3b. Migration Assay (Wound Healing) Gemifloxacin_Treatment->Migration_Assay Invasion_Assay 3c. Invasion Assay (Transwell) Gemifloxacin_Treatment->Invasion_Assay Western_Blot 4. Western Blot (Snail, E-cadherin) Gemifloxacin_Treatment->Western_Blot

Caption: Workflow for investigating the anti-cancer effects of this compound in cell culture.

References

Application Notes and Protocols for Gemifloxacin in Animal Models of Respiratory Tract Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gemifloxacin (B1671427) in preclinical animal models of respiratory tract infections. The protocols and data presented are compiled from various studies to assist in the design and execution of efficacy trials for novel antimicrobial agents.

Introduction

This compound is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against common respiratory pathogens, including Streptococcus pneumoniae (including multi-drug resistant strains), Haemophilus influenzae, and Mycoplasma pneumoniae.[1][2] Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[3][4][5] Animal models are crucial for evaluating the in vivo efficacy of this compound and determining its pharmacokinetic and pharmacodynamic parameters.

Data Presentation

The following tables summarize the quantitative data from various studies on the efficacy of this compound in different animal models of respiratory tract infections.

Table 1: Efficacy of this compound against Streptococcus pneumoniae in Animal Models

Animal ModelBacterial StrainInfection RouteThis compound DosageTreatment DurationOutcomeReference
RatMultiple strainsIntrabronchialNot specified3 days (once or twice daily)3-5 log reduction in bacterial numbers compared to untreated animals. As effective as amoxicillin-clavulanate and more potent than other quinolones.[6][7]
Mouse (Immunocompetent)P-4241 (serotype 3) and its mutantsNot specified25 and 50 mg/kg (every 12h)6 doses90-100% survival against wild-type and single-mutation strains. 40% survival against double-mutation strain.[8]
Mouse (Leukopenic)Clinical strains (serotype 11A)Not specified25 and 50 mg/kg (every 12h)6 dosesEffective against strains with single mutations.[8]
Guinea PigCiprofloxacin-susceptible, intermediate, and resistant strainsNot specifiedNot specifiedNot specifiedEffective against levofloxacin-susceptible strain. >99.9% reduction against levofloxacin-intermediate strain. 99.69% reduction against levofloxacin-resistant strain.[9]
MouseVirulent S. pneumoniae strainIntratrachealNot specified2 and 5 days (every 8h)83-100% survival rates. 89-100% of mice clear of pulmonary bacteria.[10]

Table 2: Efficacy of this compound against Haemophilus influenzae in Animal Models

Animal ModelBacterial StrainInfection RouteThis compound DosageTreatment DurationOutcomeReference
RatTwo strainsIntrabronchialNot specified3 days (once or twice daily)Significant reduction in bacterial numbers compared to untreated controls. More potent than cefuroxime (B34974) and azithromycin.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental conditions.

Rat Model of Streptococcus pneumoniae Pneumonia

This protocol describes the induction of pneumonia in rats via intrabronchial instillation.

Materials:

  • Specific pathogen-free Wistar or Sprague-Dawley rats.

  • Streptococcus pneumoniae strain of interest.

  • Todd-Hewitt broth supplemented with 0.5% yeast extract.

  • Low melting-point agarose (B213101).

  • Anesthesia (e.g., ketamine/xylazine cocktail).

  • Metal cannula and intravenous plastic cannula for intubation.[6]

  • Syringe for instillation.

Procedure:

  • Inoculum Preparation:

    • Culture S. pneumoniae to mid-log phase (approx. 10⁷ CFU/mL) in supplemented Todd-Hewitt broth.[9]

    • Dilute the bacterial suspension in 0.5% low melting-point agarose to the desired inoculum concentration.[9]

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

  • Intrabronchial Instillation:

    • Utilize a non-surgical intubation technique with a metal and plastic cannula to access the bronchus.[6]

    • Instill the prepared bacterial inoculum (e.g., 100 µL for rats) deep into the left lung.[1]

  • Treatment:

    • Initiate this compound treatment at a specified time post-infection (e.g., 24 hours).[6][7]

    • Administer the drug orally or via the desired route at the predetermined dosage and frequency for the specified duration.[6][7]

  • Outcome Assessment:

    • Monitor animal survival and clinical signs daily.

    • At the end of the treatment period, euthanize the animals.

    • Aseptically remove the lungs for bacterial load enumeration.

Mouse Model of Haemophilus influenzae Respiratory Infection

This protocol outlines the induction of a lower respiratory tract infection in mice using intratracheal instillation.

Materials:

  • CD-1 or other suitable mouse strain.

  • Haemophilus influenzae strain of interest.

  • Chocolate agar (B569324) plates and Brain-Heart Infusion (BHI) broth.

  • Anesthesia (e.g., ketamine/xylazine cocktail).

  • Surgical instruments for exposing the trachea.

  • 1 mL syringe with a 27G needle.

Procedure:

  • Inoculum Preparation:

    • Culture H. influenzae on chocolate agar plates overnight at 37°C with 5% CO₂.[11]

    • Inoculate BHI broth and grow to the desired optical density.

    • Wash and resuspend the bacterial pellet in PBS to achieve the target inoculum concentration (e.g., 2 x 10⁸ CFU/mL).[11]

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse via intraperitoneal injection.[8]

    • Place the mouse in a supine position and surgically expose the trachea.[8][11]

  • Intratracheal Instillation:

    • Slowly inject 50 µL of air, followed by 50 µL of the H. influenzae inoculum, and then another 50 µL of air into the trachea.[8][11]

    • Hold the animal in a vertical position for approximately one minute to ensure the inoculum reaches the lower respiratory tract.[8]

  • Treatment:

    • Begin this compound administration at a defined time post-infection.

    • Administer the drug according to the study design.

  • Outcome Assessment:

    • Monitor survival and clinical signs.

    • Perform bronchoalveolar lavage (BAL) for cellular and cytokine analysis.

    • Homogenize lung tissue for bacterial load quantification.[12]

Bacterial Load Enumeration in Lung Tissue

This protocol details the procedure for quantifying bacterial burden in the lungs.

Materials:

  • Sterile PBS.

  • Tissue homogenizer (e.g., Tissue Lyser, Ultraturax).[12]

  • Appropriate agar plates (e.g., blood agar for S. pneumoniae, chocolate agar for H. influenzae).

  • Incubator.

Procedure:

  • Aseptically remove the lungs from the euthanized animal.

  • Weigh the lung tissue.

  • Homogenize the lung tissue in a known volume of sterile PBS.[12]

  • Prepare serial dilutions of the lung homogenate in sterile PBS.

  • Plate the dilutions onto the appropriate agar plates.

  • Incubate the plates overnight at 37°C (with 5% CO₂ for fastidious organisms).

  • Count the colonies on the plates to determine the number of colony-forming units (CFU) per gram of lung tissue.

Mandatory Visualizations

Gemifloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Required for topoisomerase_iv->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: this compound's antibacterial mechanism of action.

Experimental_Workflow start Start animal_model Select Animal Model (Rat, Mouse, Guinea Pig) start->animal_model bacterial_strain Prepare Bacterial Inoculum (S. pneumoniae, H. influenzae) start->bacterial_strain infection Induce Respiratory Infection (Intrabronchial/Intratracheal) animal_model->infection bacterial_strain->infection treatment Administer this compound (Define Dose & Duration) infection->treatment monitoring Monitor Clinical Signs & Survival treatment->monitoring outcome Assess Outcomes monitoring->outcome bacterial_load Bacterial Load in Lungs (CFU/gram) outcome->bacterial_load histopathology Lung Histopathology outcome->histopathology balf BALF Analysis (Cells, Cytokines) outcome->balf end End bacterial_load->end histopathology->end balf->end

Caption: General experimental workflow for this compound efficacy testing.

References

Application Notes and Protocols for Experimental Models of Pyelonephritis Using Gemifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyelonephritis, an infection of the kidney parenchyma and renal pelvis, represents a significant cause of morbidity. The development of effective therapeutic agents requires robust preclinical evaluation in relevant animal models. These application notes provide detailed protocols for establishing experimental pyelonephritis in rodent models and for assessing the efficacy of Gemifloxacin (B1671427), a broad-spectrum fluoroquinolone antibiotic. This compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, leading to bacterial cell death.[1][2] These protocols are intended to aid researchers in the standardized assessment of novel anti-infective agents.

Data Presentation

The following tables summarize representative quantitative data from experimental pyelonephritis studies evaluating this compound.

Table 1: Efficacy of this compound against Uropathogenic Escherichia coli in a Rat Model of Pyelonephritis

Treatment GroupDosage (mg/kg, oral)Treatment DurationMean Bacterial Load (Log10 CFU/g of kidney) ± SDPercent Reduction in Bacterial Load vs. Control
Vehicle Control03 days7.8 ± 0.5N/A
This compound100 (b.i.d.)3 days3.2 ± 0.859%
This compound200 (o.d.)3 days2.9 ± 0.663%
Comparator (e.g., Ciprofloxacin)100 (b.i.d.)3 days3.5 ± 0.7*55%

*Statistically significant reduction compared to vehicle control (P < 0.01). Data are representative.

Table 2: Comparative Efficacy of this compound against Proteus mirabilis in a Rat Model of Pyelonephritis

Treatment GroupDosage (mg/kg, oral)Treatment DurationMean Bacterial Load (Log10 CFU/g of kidney) ± SDPercent Reduction in Bacterial Load vs. Control
Vehicle Control03 days8.1 ± 0.4N/A
This compound200 (o.d.)3 days3.1 ± 0.962%
Amoxicillin-Clavulanate150 (b.i.d.)3 days4.5 ± 1.144%

*Statistically significant reduction compared to vehicle control (P < 0.01). Data are representative.

Experimental Protocols

Protocol 1: Induction of Ascending Pyelonephritis in a Rat Model

This protocol describes a non-obstructive, ascending urinary tract infection model that leads to pyelonephritis.

Materials:

  • Female Wistar rats (200-250 g)

  • Uropathogenic Escherichia coli (UPEC) or Proteus mirabilis strain

  • Luria-Bertani (LB) broth

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Sterile, flexible polyethylene (B3416737) catheter (e.g., PE-10)

  • 1 mL syringes

Procedure:

  • Bacterial Preparation: Culture the selected uropathogenic strain in LB broth overnight at 37°C. Harvest bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to a final concentration of approximately 1 x 10^9 colony-forming units (CFU)/mL.

  • Animal Preparation: Anesthetize the rat using a preferred and approved method. Place the animal in a supine position.

  • Catheterization: Gently insert the sterile, flexible catheter through the urethral opening into the bladder.

  • Inoculation: Slowly instill 0.5 mL of the bacterial suspension into the bladder via the catheter.

  • Post-Inoculation: To ensure bacterial ascension to the kidneys, the catheter may be left in place for a short period (e.g., 30 minutes) before gentle removal. Return the animal to its cage and monitor for recovery from anesthesia.

Protocol 2: this compound Treatment Regimen

Oral administration of this compound is initiated post-infection to evaluate its therapeutic efficacy.

Materials:

  • This compound powder

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Infected rats from Protocol 1

Procedure:

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle to the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 10 mL/kg volume).

  • Treatment Initiation: At a specified time post-infection (e.g., 1 hour), administer the this compound suspension or vehicle control to the rats via oral gavage.[3]

  • Dosing Schedule: Continue treatment for a predetermined duration, typically once or twice daily for 3 days.[3]

  • Monitoring: Observe the animals daily for clinical signs of infection and any adverse effects of the treatment.

Protocol 3: Assessment of Bacterial Load in Kidneys

This protocol outlines the quantification of viable bacteria in kidney tissue.

Materials:

  • Infected and treated rats

  • Sterile dissection tools

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • LB agar (B569324) plates

  • Incubator (37°C)

Procedure:

  • Sample Collection: Approximately 17 hours after the final treatment dose, humanely euthanize the animals.[3] Aseptically remove the kidneys.

  • Homogenization: Weigh each kidney and homogenize it in a known volume of sterile PBS (e.g., 1 mL per 100 mg of tissue).

  • Serial Dilution: Perform 10-fold serial dilutions of the kidney homogenate in sterile PBS.

  • Plating: Plate 100 µL of each dilution onto LB agar plates.

  • Incubation and Enumeration: Incubate the plates at 37°C for 18-24 hours. Count the colonies on the plates with 30-300 colonies to determine the number of CFU per gram of kidney tissue.

Protocol 4: Histopathological Evaluation of Pyelonephritis

This protocol provides a semi-quantitative scoring system for assessing renal inflammation and damage.

Materials:

  • Kidney tissue samples

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (B541160) (H&E) stain

  • Light microscope

Procedure:

  • Tissue Fixation and Processing: Fix the kidney tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues at 4-5 µm and stain with H&E.

  • Microscopic Examination: Examine the stained sections under a light microscope in a blinded manner.

  • Scoring System: Score the following parameters on a scale of 0-4, where 0 = normal, 1 = mild, 2 = moderate, 3 = severe, and 4 = very severe.

    • Tubular Degeneration and Necrosis: Presence of cellular swelling, vacuolation, and loss of nuclei.

    • Interstitial Inflammation: Infiltration of inflammatory cells (neutrophils, lymphocytes, macrophages).

    • Abscess Formation: Presence of localized collections of neutrophils and necrotic debris.

    • Tubular Casts: Presence of proteinaceous or cellular casts within the tubules.

    • Interstitial Fibrosis: Increased collagen deposition in the interstitium (in chronic models).

  • Total Score: Sum the scores for each parameter to obtain a total histopathology score for each kidney.

Visualizations

gemifloxacin_mechanism_of_action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative target) This compound->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive target) This compound->Topoisomerase_IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA DNA_Replication_Blocked DNA Replication Blocked DNA_Gyrase->DNA_Replication_Blocked Inhibition Separated_Daughter_DNA Separated Daughter DNA Topoisomerase_IV->Separated_Daughter_DNA Topoisomerase_IV->DNA_Replication_Blocked Inhibition Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiling Replicated_DNA Replicated DNA Replicated_DNA->Topoisomerase_IV Decatenation Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Cell_Death

Caption: Mechanism of action of this compound.

pyelonephritis_workflow Start Start Bacterial_Culture Prepare Uropathogen Inoculum Start->Bacterial_Culture Animal_Anesthesia Anesthetize Rat Bacterial_Culture->Animal_Anesthesia Catheterization Transurethral Catheterization Animal_Anesthesia->Catheterization Inoculation Intravesical Inoculation (1x10^9 CFU) Catheterization->Inoculation Treatment Oral this compound Treatment (e.g., 200 mg/kg for 3 days) Inoculation->Treatment 1h post-infection Endpoint Euthanasia & Kidney Harvest (17h post-last dose) Treatment->Endpoint Bacterial_Load Quantify Bacterial Load (CFU/g) Endpoint->Bacterial_Load Histopathology Histopathological Analysis Endpoint->Histopathology End End Bacterial_Load->End Histopathology->End

Caption: Experimental workflow for pyelonephritis model.

References

Preparation of Gemifloxacin Stock Solution for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of gemifloxacin (B1671427) stock solutions for laboratory use. The protocols are designed to ensure the accuracy, stability, and safety of the stock solutions for various research applications.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[1][2] This dual-targeting mechanism contributes to its potent activity against a wide range of Gram-positive and Gram-negative bacteria. Accurate and reliable preparation of this compound stock solutions is crucial for obtaining reproducible results in research and development settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of this compound stock solutions.

Table 1: Solubility of this compound Mesylate

SolventSolubilityNotes
Water50 mg/mLSonication may be required to aid dissolution.[3]
DMSO (Dimethyl Sulfoxide)100 mg/mLSonication may be required; hygroscopic, use newly opened DMSO.[3]
Neutral pH (pH 7.0)350 mg/mL at 37 °C

Table 2: Recommended Storage Conditions and Stability of this compound Stock Solutions

Storage TemperatureSolventConcentrationStability
+4°CWaterNot specifiedApproximately 1 week[4][5][6]
-20°CDMSONot specifiedUp to 1 month[7]
-80°CDMSONot specifiedUp to 6 months[7]

Experimental Protocols

Materials
  • This compound mesylate powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile cryovials for aliquoting

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO, suitable for most cell-based assays and other in vitro experiments.

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Calculate Required Mass: Determine the required mass of this compound mesylate based on the desired final volume of the stock solution. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound mesylate.

  • Weighing: Carefully weigh the calculated amount of this compound mesylate powder and transfer it to a sterile 15 mL or 50 mL conical tube.

  • Solvent Addition: Add the required volume of sterile DMSO to the conical tube containing the this compound mesylate powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If the powder does not dissolve completely, sonicate the solution for 5-10 minutes.

  • Sterile Filtration: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This will minimize freeze-thaw cycles and reduce the risk of contamination.

  • Labeling: Clearly label each aliquot with the name of the compound (this compound), concentration (10 mg/mL), solvent (DMSO), date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

Protocol for Preparation of a 1 mg/mL this compound Stock Solution in Water (for analytical use)

This protocol is adapted from methods used for preparing this compound solutions for analytical techniques such as HPLC.

  • Weighing: Accurately weigh 10 mg of this compound mesylate and transfer it to a 10 mL volumetric flask.

  • Initial Dissolution: Add a small amount of sterile deionized water (e.g., 5-7 mL) to the volumetric flask.

  • Complete Dissolution: Agitate the flask to dissolve the powder. If necessary, sonicate for a few minutes to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with sterile deionized water.

  • Mixing: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: This aqueous stock solution is stable for approximately one week when stored at +4°C.[4][5][6] For longer-term storage, it is recommended to prepare fresh solutions.

Safety Precautions

Handle this compound mesylate powder in a well-ventilated area, and always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[8] Avoid inhalation of the powder and contact with skin and eyes.[8] In case of contact, wash the affected area thoroughly with water.[8] Refer to the Safety Data Sheet (SDS) for complete safety information.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its stock solution preparation.

Gemifloxacin_Mechanism_of_Action Mechanism of Action of this compound cluster_bacterium Bacterial Cell Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death Replication->Cell_Death Blockage of Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase Supercoiled_DNA->DNA_Gyrase relaxes positive supercoils Relaxed_DNA Relaxed/Decatenated DNA Topoisomerase_IV Topoisomerase IV Relaxed_DNA->Topoisomerase_IV decatenates daughter chromosomes DNA_Gyrase->Relaxed_DNA DNA_Gyrase->Cell_Death Topoisomerase_IV->Replication Topoisomerase_IV->Cell_Death This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->DNA_Gyrase Inhibition->Topoisomerase_IV Stock_Solution_Workflow This compound Stock Solution Preparation Workflow Start Start Weigh Weigh this compound Mesylate Start->Weigh Dissolve Dissolve in appropriate solvent (e.g., DMSO or Water) Weigh->Dissolve Vortex Vortex/Sonicate until fully dissolved Dissolve->Vortex Sterilize Sterile filter (0.22 µm) for in vitro use Vortex->Sterilize Aliquot Aliquot into single-use vials Sterilize->Aliquot Store Store at recommended temperature (-20°C or -80°C) Aliquot->Store End Ready for use Store->End

References

Application Notes and Protocols for Gemifloxacin Dosage Calculation in In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and administration of gemifloxacin (B1671427) for in vivo studies in rats. The protocols outlined below are based on established methodologies and published research, offering a framework for investigating the pharmacokinetics, efficacy, and safety of this compound in various rat models.

Introduction to this compound

This compound is a synthetic broad-spectrum fluoroquinolone antibacterial agent.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[1][2][] This dual-targeting mechanism contributes to its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][] In addition to its antibacterial properties, this compound has been shown to possess anti-inflammatory effects, potentially through the modulation of signaling pathways such as NF-κB.[4]

Dosage Calculation for Rat Studies

The appropriate dosage of this compound for rat studies is contingent on the specific research objectives, such as pharmacokinetic profiling, efficacy testing in infection models, or toxicological evaluation. Doses are often selected to achieve systemic exposures (AUC) in rats that are comparable to those observed in humans at therapeutic doses.[5]

Human Equivalent Dose (HED) Conversion

The conversion of a human dose to a rat dose is not a simple milligram-per-kilogram (mg/kg) calculation due to differences in metabolism and body surface area. A commonly accepted method for dose extrapolation between species is based on body surface area (BSA). The following formula can be used to calculate the Human Equivalent Dose (HED) from a known animal dose, and conversely, to estimate an appropriate animal dose from a human dose.

Formula for Dose Conversion:

  • Rat Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Rat Km)

Where the Km factor is body weight (kg) divided by body surface area (m²).

  • Human Km ≈ 37

  • Rat Km ≈ 6

Therefore, to convert a human dose to a rat dose, the human dose (in mg/kg) is multiplied by a factor of approximately 6.2.[6]

Recommended Dose Ranges in Rats

Based on published literature, the following dose ranges for this compound in rats have been reported for various study types.

Study TypeRoute of AdministrationDose Range (mg/kg)FrequencyReference
Efficacy Studies
Respiratory Tract InfectionOral30-300Once or twice daily[5][7]
PyelonephritisOral50-200Once or twice daily
Wound InfectionOral50-200Once or twice daily
Pharmacokinetic Studies Oral10-100Single dose[8][9]
Intravenous5-20Single dose[8][9]
Toxicity Studies Oral50-600Once daily[10]
Intravenous≥40Single or repeat dose[10][11]

Pharmacokinetic Parameters of this compound in Rats

Understanding the pharmacokinetic profile of this compound in rats is crucial for designing effective dosing regimens and interpreting study outcomes.

ParameterValueReference
Terminal Elimination Half-life (t1/2) ~2 hours[8][9]
Time to Peak Plasma Concentration (Tmax) 0.5 - 2 hours (oral)[12]
Bioavailability (Oral) ~71% (in humans, rat data may vary)[12]
Metabolism Limited[8][9]
Excretion Urine (~46%) and Bile (~12%)[8]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in rats for common in vivo models. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound for Administration

Vehicle Selection: The choice of vehicle for dissolving or suspending this compound is critical for ensuring accurate dosing and minimizing potential adverse effects. For oral administration, this compound mesylate can be dissolved in sterile water for injection or a 0.5% methylcellulose (B11928114) solution. For intravenous administration, sterile saline (0.9% NaCl) is a suitable vehicle.

Preparation Protocol (for a 10 mg/mL solution for oral gavage):

  • Aseptically weigh the required amount of this compound mesylate powder.

  • In a sterile container, add the appropriate volume of the chosen vehicle (e.g., sterile water).

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Ensure the final solution is clear and free of particulate matter.

  • Prepare fresh solutions daily to ensure stability.

Administration Protocols

Oral Administration (Gavage):

  • Gently restrain the rat.

  • Measure the required volume of the this compound solution into a syringe fitted with a ball-tipped gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

  • The maximum volume for oral gavage in rats is typically 10 mL/kg.

Intravenous Administration (Tail Vein Injection):

  • Place the rat in a restraining device that allows access to the tail.

  • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • Insert a 25-gauge or smaller needle attached to a syringe containing the this compound solution into one of the lateral tail veins.

  • Slowly inject the solution. The maximum bolus injection volume is 5 ml/kg.[13]

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

In Vivo Rat Infection Models

The following are summarized protocols for establishing common bacterial infection models in rats to evaluate the efficacy of this compound.

Respiratory Tract Infection Model
  • Anesthetize the rat using isoflurane (B1672236) or another appropriate anesthetic.

  • Intratracheally or intrabronchially instill a known concentration of a bacterial suspension (e.g., Streptococcus pneumoniae or Haemophilus influenzae).[5][7]

  • Allow the infection to establish for a predetermined period (e.g., 24 hours).[7]

  • Initiate treatment with this compound as per the study design.

  • At the end of the treatment period, euthanize the animals and collect lung tissue for bacterial enumeration and/or histopathological analysis.[7]

Pyelonephritis Model
  • Anesthetize the rat.

  • Induce ascending pyelonephritis by injecting a bacterial suspension (e.g., Escherichia coli or Proteus mirabilis) into the urinary bladder via the urethra.[14]

  • Treatment with this compound can be initiated at a set time point post-infection.

  • After the treatment course, euthanize the animals and harvest the kidneys for bacterial load determination and histopathology.[14]

Wound Infection Model
  • Anesthetize the rat and shave the dorsal surface.

  • Create a full-thickness skin wound using a biopsy punch or scalpel.

  • Inoculate the wound with a bacterial suspension (e.g., Staphylococcus aureus or Pseudomonas aeruginosa).[15][16]

  • Topical or systemic treatment with this compound can be administered.

  • Wound healing can be assessed by measuring the wound area, and bacterial burden can be determined from tissue biopsies.[16]

Signaling Pathway

This compound's Mechanism of Action

This compound's primary antibacterial effect is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][] This dual inhibition disrupts DNA replication and repair, leading to bacterial cell death. Additionally, this compound has been observed to modulate host inflammatory responses, in part by inhibiting the NF-κB signaling pathway, which plays a key role in the expression of pro-inflammatory cytokines.[4]

Gemifloxacin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_host_cell Host Cell (Anti-inflammatory Effect) This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Disruption leads to Gemifloxacin_Host This compound NFkB_Pathway NF-κB Signaling Pathway Gemifloxacin_Host->NFkB_Pathway Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB_Pathway->Proinflammatory_Cytokines Activates Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Promotes

Caption: this compound's dual mechanism of action.

Conclusion

The successful implementation of in vivo rat studies with this compound requires careful consideration of dosage, administration route, and the specific experimental model. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust and reproducible studies to further elucidate the therapeutic potential of this compound. It is imperative that all animal experimentation be conducted ethically and in compliance with all applicable regulations.

References

Troubleshooting & Optimization

Gemifloxacin solubility issues and solubilization techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gemifloxacin (B1671427). The focus is on addressing solubility challenges and outlining effective solubilization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound's aqueous solubility is pH-dependent. While it is considered freely soluble at a neutral pH of 7.0 (350 µg/mL at 37°C), its solubility can be significantly lower in other conditions.[1][2][3][4][5] The predicted water solubility is approximately 0.21 g/L.[6] The mesylate salt of this compound, particularly the sesquihydrate form, is known for its good physicochemical properties, including high water solubility and stability.[2]

Q2: What are the pKa values of this compound?

A2: this compound has two dissociation constants (pKa values). The pKa for the carboxylic acid group is approximately 5.53–6.4, and the pKa for the amino group is around 9.0–9.53.[1][7] These values are critical for understanding and predicting the pH-dependent solubility profile of the drug. For weakly basic drugs like this compound, a lower pH leads to the ionized form, which has higher solubility.[8]

Q3: My this compound is not dissolving in water. What could be the issue?

A3: Several factors could be contributing to this issue:

  • pH of the solution: this compound's solubility is highly dependent on the pH. Ensure your aqueous solution has a pH that favors the ionized form of the drug (generally, a lower pH for this weakly basic drug).

  • Form of this compound: You might be using the free base form, which is less soluble than the mesylate salt. The sesquihydrate form of this compound mesylate is noted for its good water solubility.[2]

  • Temperature: While temperature effects are not extensively documented for this compound specifically, solubility of most compounds is temperature-dependent.

  • Purity of the compound: Impurities can affect the solubility of the drug.

Troubleshooting Solubilization Issues

If you are encountering problems with this compound solubility, consider the following solubilization techniques.

Solubilization Techniques Overview

A variety of methods can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[8][9][10][11] These include physical and chemical modifications.

Physical Modifications:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[11][12] Techniques include micronization and nanosuspension.[11][12]

  • Solid Dispersions: Dispersing the drug in a highly soluble solid hydrophilic matrix can enhance its dissolution.[8]

  • Modification of Crystal Habit: Using amorphous forms or different polymorphs can lead to higher solubility.

Chemical Modifications:

  • pH Adjustment: Altering the pH of the medium to favor the ionized form of the drug is a common and effective technique.[8][10]

  • Co-solvency: The addition of a water-miscible solvent in which the drug is more soluble can increase its overall solubility in an aqueous solution.

  • Complexation: The use of complexing agents like cyclodextrins can encapsulate the drug molecule, thereby increasing its aqueous solubility.[13][14][15]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their solubility in aqueous solutions.[16][17]

Quantitative Data on Solubilization

The following table summarizes the solubility of this compound mesylate in various solvents.

SolventConcentrationResult
Water (H₂O)50 mg/mLRequires ultrasonic assistance.[18][19]
Dimethyl sulfoxide (B87167) (DMSO)100 mg/mLRequires ultrasonic assistance.[18][19]
In vivo solubilization cocktail 1≥ 2.5 mg/mL10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[18]
In vivo solubilization cocktail 2≥ 2.5 mg/mL10% DMSO >> 90% (20% SBE-β-CD in saline).[18]
In vivo solubilization cocktail 3≥ 2.5 mg/mL10% DMSO >> 90% corn oil.[18]

Experimental Protocols

Protocol 1: Solubility Determination by Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[20][21]

Materials:

  • This compound

  • Selected solvent (e.g., purified water, buffer of specific pH)

  • Shaker bath

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Place the container in a shaker bath at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Cyclodextrin complexation is a widely used method to improve the solubility and stability of drugs.[13][14][15][22]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer

  • Freeze-dryer

Procedure (Freeze-Drying Method):

  • Dissolve the required amount of HP-β-CD in purified water with stirring.

  • Add the this compound to the HP-β-CD solution in a specific molar ratio (e.g., 1:1).

  • Continue stirring the solution until the this compound is completely dissolved, indicating complex formation.

  • Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.[15]

  • The resulting powder can be characterized for complex formation and used for further experiments.

Protocol 3: Preparation of this compound Nanosuspension by Precipitation

Nanosuspensions can enhance the dissolution rate and bioavailability of poorly soluble drugs.[23][24][25][26] The precipitation method is a common "bottom-up" technique.[12]

Materials:

  • This compound

  • A suitable solvent (e.g., methanol, ethanol)

  • An anti-solvent (e.g., water)

  • A stabilizer (e.g., Poloxamer 188, Tween 80)

  • High-speed homogenizer or ultrasonicator

Procedure:

  • Dissolve this compound in a suitable organic solvent.

  • Dissolve the stabilizer in the anti-solvent (water).

  • Add the drug solution to the anti-solvent solution under high-speed homogenization or ultrasonication.

  • The rapid addition will cause the drug to precipitate as nanoparticles.

  • The stabilizer adsorbs onto the surface of the nanoparticles, preventing their aggregation.

  • The organic solvent can be removed by evaporation.

Visual Guides

Solubilization_Workflow cluster_0 Initial Assessment cluster_1 Technique Selection cluster_2 Optimization & Analysis Start Poor this compound Solubility Encountered Assess Assess Physicochemical Properties (pKa, logP, crystal form) Start->Assess pH_Mod pH Adjustment Assess->pH_Mod Select appropriate technique(s) Cosolvency Co-solvency Assess->Cosolvency Select appropriate technique(s) Complexation Complexation (e.g., Cyclodextrins) Assess->Complexation Select appropriate technique(s) Surfactants Surfactants/Micelles Assess->Surfactants Select appropriate technique(s) Solid_Dispersion Solid Dispersion Assess->Solid_Dispersion Select appropriate technique(s) Nanoparticles Nanoparticle Formulation Assess->Nanoparticles Select appropriate technique(s) Optimize Optimize Formulation Parameters (e.g., concentration, ratio) pH_Mod->Optimize Cosolvency->Optimize Complexation->Optimize Surfactants->Optimize Solid_Dispersion->Optimize Nanoparticles->Optimize Analyze Analyze Solubility & Stability Optimize->Analyze End Achieved Desired Solubility Analyze->End Success Reassess Re-evaluate Technique Analyze->Reassess Failure Reassess->Assess

Caption: Workflow for troubleshooting this compound solubility.

Solubilization_Mechanisms cluster_0 Drug Molecule cluster_1 Solubilization Approaches cluster_2 Resulting State Drug This compound (Poorly Soluble) pH pH Adjustment Drug->pH alters charge Cyclodextrin Cyclodextrin Drug->Cyclodextrin encapsulated by Surfactant Surfactant Micelle Drug->Surfactant entrapped in Ionized Ionized this compound (Soluble) pH->Ionized InclusionComplex Inclusion Complex (Soluble) Cyclodextrin->InclusionComplex Micelle Drug in Micelle (Solubilized) Surfactant->Micelle

Caption: Mechanisms of different solubilization techniques.

References

Technical Support Center: pH-Dependent Degradation of Gemifloxacin in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the pH-dependent degradation of Gemifloxacin in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution appears to be degrading rapidly. What are the most likely causes?

A1: this compound is known to be susceptible to degradation under certain conditions. The most common factors influencing its stability in aqueous solutions are pH, light, and temperature. Specifically, this compound is particularly susceptible to hydrolysis under acidic conditions.[1][2][3] Significant degradation can also occur under basic, oxidative, and thermal stress.[4][5] Photolytic degradation is also a factor to consider, as photostability studies have shown significant degradation of impurities, indicating the drug substance should be protected from light.[6]

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. How can I identify if these are degradation products?

A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and compare the resulting chromatograms with your sample.[4][5] Under acidic stress, for instance, three major degradation products have been observed at specific retention times.[4] The structure of acid-induced degradation products has been confirmed using mass spectral analysis.[1][2]

Q3: What pH range is optimal for minimizing this compound degradation in an aqueous solution?

A3: While this compound is soluble at a neutral pH, studies on other fluoroquinolones have shown that the minimum rate of photodegradation occurs around pH 7-8 due to the presence of zwitterionic species.[7][8] Conversely, both acidic and basic conditions can accelerate degradation.[3][4] For example, degradation occurs rapidly under basic conditions, with approximately 22% degradation observed under specific stress test conditions.[4] It is crucial to control the pH of your solutions to ensure the stability of this compound.

Q4: I am having trouble reproducing my degradation kinetic results. What experimental parameters should I double-check?

A4: Reproducibility issues in kinetic studies often stem from minor variations in experimental conditions. Ensure you are tightly controlling the following:

  • pH of the buffer: Use a calibrated pH meter and freshly prepared buffers.

  • Temperature: Employ a thermostatically controlled water bath or incubator.

  • Light exposure: Protect your solutions from light, especially if photostability is not the variable being studied.[6]

  • Concentration of reagents: Accurately prepare all acid, base, and oxidizing agent solutions.

  • Ionic strength of the medium: This can sometimes influence reaction rates.

Q5: What are the common degradation products of this compound under acidic and basic conditions?

A5: Under acidic conditions, hydrolysis is a key degradation pathway.[1][2][3] The main degradation product formed under alkaline conditions has been isolated and identified as sodium 7-amino-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. This is formed by the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl] ring and the formation of a sodium carboxylate.[3]

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/MethodConditions% DegradationReference
Acidic1.5 M Hydrochloric AcidIn the dark for 15 min2.7%[4]
Basic0.1 M Sodium HydroxideIn the dark for 15 min~22%[4]
Oxidative30% Hydrogen PeroxideIn the dark for 15 min~5%[4]
ThermalReflux85°C for 1 hour~13%[4]
PhotolyticSunlight15 min-[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

  • Preparation of this compound Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 70:30 (v/v) 0.05 M ammonium (B1175870) acetate (B1210297) buffer pH 2.7 and acetonitrile) at a concentration of 640 μg/mL.[4]

  • Acidic Stress:

    • Mix 1 mL of the this compound tablet solution (640 μg/mL) with 0.1 mL of 1.5 M hydrochloric acid.[4]

    • Keep the solution in the dark for 15 minutes.[4]

  • Neutralization: Neutralize the solution using 1.5 M sodium hydroxide.[4]

  • Dilution: Dilute the neutralized solution to 25 mL with the mobile phase.[4]

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.[4]

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

  • Chromatographic System:

    • Column: C18 column (250 mm × 4.6 mm, 5-μm particle size).[4][5]

    • Mobile Phase: Ammonium acetate buffer (pH 2.7; 0.05 M)–acetonitrile 70:30 (v/v).[4][5]

    • Flow Rate: 0.7 mL/min.[4][5]

    • Detection: Diode-array detection (DAD) at 272 nm.[4][5]

    • Temperature: Room temperature (25 ± 2°C).[4]

  • Sample Preparation: Prepare the sample as described in the relevant degradation protocol.

  • Injection: Inject a suitable volume of the sample into the HPLC system.

  • Data Analysis: Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.

Visualizations

Experimental_Workflow start_end start_end process process decision decision analysis analysis A Start: Prepare this compound Stock Solution B Subject to Stress Condition (e.g., Acid, Base, Heat, Light) A->B C Neutralize/Stop Reaction (if applicable) B->C D Dilute Sample to Working Concentration C->D E Analyze via Stability-Indicating Method (e.g., HPLC) D->E F Data Acquisition: Chromatogram E->F G Degradation Observed? F->G H Identify & Quantify Degradation Products G->H Yes J No Degradation Observed G->J No I End: Report Results H->I J->I

Caption: Workflow for Forced Degradation Study of this compound.

Troubleshooting_Workflow start start issue issue question question action action result result A Start B Issue: Unexpected Peaks in Chromatogram A->B C Is the sample a known 'stressed' sample? B->C D Compare with reference standard chromatogram C->D No H Analyze forced degradation samples to confirm C->H Yes E Are peaks absent in the reference? D->E F Peaks are likely degradation products E->F Yes G Peaks may be impurities from synthesis or excipients E->G No I Peaks are likely from the stress condition H->I J Peaks are likely other impurities

Caption: Troubleshooting Guide for Identifying Degradation Products.

References

Optimizing Gemifloxacin Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gemifloxacin (B1671427) concentrations for various in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in antibacterial in vitro assays?

The effective concentration of this compound in antibacterial assays is highly dependent on the bacterial species and strain being tested. The most common measure of in vitro antibacterial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For this compound, MIC values can range from ≤0.008 mg/L for highly susceptible organisms like Haemophilus influenzae to over 32 mg/L for more resistant bacteria like Acinetobacter spp.[1]. It is crucial to determine the specific MIC for the bacterial strain used in your experiment.

Q2: How do I determine the appropriate concentration of this compound for cell viability or cytotoxicity assays?

For cell viability and cytotoxicity assays, the concentration of this compound should be selected based on the specific cell line and the desired outcome of the experiment. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%.

For example, in one study, the IC50 values for this compound against various cancer cell lines were determined as follows:

  • MCF7 (breast carcinoma): 25.3 µg/mL

  • HCT116 (colon carcinoma): 35.6 µg/mL

  • HEPG2 (liver carcinoma): 42.8 µg/mL[2]

A preliminary cytotoxicity study on peripheral blood mononuclear cells was conducted with this compound concentrations ranging from 0.5 to 4.5 µg/mL in the context of a microbiological assay[3]. For initial experiments, a broad range of concentrations (e.g., 0.1 to 100 µg/mL) is often used to establish a dose-response curve.

Q3: What concentrations of this compound are effective for in vitro anti-inflammatory assays?

This compound has been shown to possess anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated human monocytes, this compound significantly inhibited the secretion of IL-1α, IL-1β, IL-6, IL-10, and TNF-α[4][5]. While the specific effective concentrations can vary depending on the cell type and stimulus, some studies have used concentrations in the range of what is achievable in human tissues, which may be considerably higher than serum concentrations[4][5]. It is advisable to perform a dose-response study to determine the optimal concentration for inhibiting inflammatory markers in your specific experimental setup.

Troubleshooting Guides

Antibacterial Assays (e.g., MIC Determination)
Problem Possible Cause Solution
No bacterial growth in positive control wells. Inoculum viability issue.Ensure a fresh, actively growing bacterial culture is used. Verify the inoculum density using a spectrophotometer or McFarland standards.
Media contamination or incorrect formulation.Use fresh, sterile Mueller-Hinton broth or agar. Check the pH and composition of the media.
Inconsistent MIC values between replicates. Inaccurate serial dilutions.Use calibrated pipettes and ensure thorough mixing at each dilution step.
Uneven inoculum distribution.Vortex the bacterial suspension before inoculation and ensure a consistent volume is added to each well or plate.
Growth observed in all wells, even at high this compound concentrations. Bacterial resistance.The bacterial strain may be resistant to this compound. Confirm the identity and expected susceptibility of the strain.
Inactive this compound.Ensure the this compound stock solution is properly stored and has not expired. Prepare fresh solutions for each experiment.
Cell Viability Assays (e.g., MTT, LDH)
Problem Possible Cause Solution
High background absorbance in MTT assay. Contamination of media or reagents.Use sterile, fresh media and reagents. Filter-sterilize the MTT solution.
Interference from this compound.Some compounds can interfere with the MTT assay. Run a control with this compound in cell-free media to check for direct reduction of MTT.
Phenol (B47542) red in the medium.Use phenol red-free medium if high background persists.
Low signal or poor dynamic range in LDH assay. Insufficient cell lysis in the maximum LDH release control.Ensure complete cell lysis by optimizing the concentration of the lysis agent and incubation time.
LDH activity in serum-containing medium.Use serum-free medium for the assay or run a background control with medium alone.
This compound appears to increase cell viability at certain concentrations. Hormetic effect.This is a real biological possibility. Report the observation and consider investigating the underlying mechanism.
Assay interference.As with the MTT assay, this compound could potentially interfere with the LDH assay chemistry. Run appropriate controls.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Species
Bacterial SpeciesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Streptococcus pneumoniae0.016 - 0.030.125 - 0.25[6]
Haemophilus influenzae≤0.008≤0.008[1]
Moraxella catarrhalis0.0080.008[1]
Staphylococcus aureus (methicillin-susceptible)0.030.03[1]
Escherichia coli0.0160.016[1]
Klebsiella pneumoniae0.250.25[1]
Pseudomonas aeruginosa88[1]
Bacteroides fragilis0.52[7]
Clostridium perfringens0.060.06[7]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: IC50 Values of this compound in Different Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)Reference
MCF7Breast Carcinoma25.3[2]
HCT116Colon Carcinoma35.6[2]
HEPG2Liver Carcinoma42.8[2]
PC3Prostate CancerNot explicitly stated, but dose-dependent decrease in viability shown.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration at least 10 times the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization of Formazan: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

ELISA for Cytokine Measurement
  • Coating: Coat the wells of a 96-well ELISA plate with 100 µL of capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants (collected from cells treated with or without this compound) and a serial dilution of the recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate until a color develops.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Dilute Inoculation Inoculation Serial Dilutions->Inoculation Inoculum Prep Inoculum Prep Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation 16-20h Read MIC Read MIC Incubation->Read MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

signaling_pathway_nfkb LPS/TNF-α LPS/TNF-α Receptor Receptor LPS/TNF-α->Receptor TAK1/TAB2 TAK1/TAB2 Receptor->TAK1/TAB2 IKK IKK TAK1/TAB2->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Gene Expression Gene Expression Nucleus->Gene Expression Induces This compound This compound This compound->TAK1/TAB2 Inhibits Interaction

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

References

Technical Support Center: Overcoming Gemifloxacin Resistance in Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on gemifloxacin (B1671427) resistance in Streptococcus pneumoniae.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms of this compound resistance in S. pneumoniae and strategies to overcome it.

Q1: What are the primary mechanisms of this compound resistance in Streptococcus pneumoniae?

A1: this compound resistance in S. pneumoniae primarily arises from two main mechanisms:

  • Target Site Mutations: Spontaneous point mutations occur in the quinolone resistance-determining regions (QRDRs) of the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1][2][3] Fluoroquinolones inhibit DNA synthesis by forming complexes with these enzymes and DNA.[1] Mutations in these regions reduce the binding affinity of this compound to its targets, thereby diminishing its efficacy.[1] For many fluoroquinolones, mutations in parC are the first step in resistance development, followed by mutations in gyrA which lead to higher levels of resistance.[1][2][3]

  • Active Efflux Pumps: S. pneumoniae can actively transport this compound out of the cell, reducing the intracellular drug concentration. The PmrA efflux pump is a known contributor to fluoroquinolone resistance.[4] Overexpression of efflux pumps can lead to low-level resistance and may facilitate the acquisition of target-site mutations.

Q2: How does this compound's activity compare to other fluoroquinolones against resistant S. pneumoniae?

A2: this compound often demonstrates superior potency against S. pneumoniae, including strains resistant to other fluoroquinolones like ciprofloxacin (B1669076).[5][6][7][8][9] Studies have shown that this compound can have MICs up to 500 times lower than ciprofloxacin against resistant isolates.[4] Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV is thought to contribute to its enhanced activity and a lower likelihood of resistance development.[8]

Q3: What are potential strategies to overcome this compound resistance?

A3: Overcoming this compound resistance involves strategies that can restore the drug's efficacy or bypass the resistance mechanisms. These include:

  • Combination Therapy: Using this compound in combination with other classes of antibiotics, such as β-lactams, may produce a synergistic effect, leading to enhanced bacterial killing and a reduced likelihood of resistance emergence.[10]

  • Efflux Pump Inhibitors (EPIs): Adjuvants that inhibit the function of efflux pumps can increase the intracellular concentration of this compound, potentially restoring its activity against resistant strains. Reserpine is a well-known experimental EPI.[4]

  • Novel Adjuvants: Research is ongoing to identify novel compounds that can act as adjuvants to enhance the activity of existing antibiotics. For example, some compounds may target bacterial virulence factors or other essential pathways, making the bacteria more susceptible to this compound.

Q4: What is the stepwise molecular pathway leading to high-level fluoroquinolone resistance?

A4: The development of high-level fluoroquinolone resistance in S. pneumoniae is typically a stepwise process:[1][2]

  • Initial Exposure: Exposure to sub-lethal concentrations of a fluoroquinolone can select for bacteria with pre-existing or newly acquired low-level resistance mechanisms.

  • First-Step Mutation: A common first step is a mutation in the parC gene, which encodes a subunit of topoisomerase IV.[2][3] This confers a low level of resistance.

  • Second-Step Mutation: Continued antibiotic pressure can then select for a second mutation, typically in the gyrA gene, which encodes a subunit of DNA gyrase.[1][2] The combination of mutations in both parC and gyrA results in a significantly higher level of resistance.[1][11]

  • Efflux Pump Overexpression: Increased expression of efflux pumps can also contribute to resistance at any stage, either as an initial low-level resistance mechanism or in combination with target-site mutations to further increase the resistance level.

Section 2: Experimental Protocols and Troubleshooting

This section provides detailed methodologies for key experiments used to study this compound resistance, along with troubleshooting guides to address common issues.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Purpose: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Prepare Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 3-5% lysed horse blood.

    • 96-well microtiter plates.

    • S. pneumoniae isolate to be tested.

    • This compound stock solution of known concentration.

    • 0.5 McFarland turbidity standard.

    • Sterile saline or phosphate-buffered saline (PBS).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a blood agar (B569324) plate, select several colonies of S. pneumoniae.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-4 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Include a growth control well containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Include a sterility control well containing only CAMHB (no bacteria or antibiotic).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No growth in any wells, including the growth control.Inoculum was not viable; Incubation conditions were incorrect.Use a fresh culture for inoculum preparation; Verify incubator temperature and CO₂ levels.
Growth in the sterility control well.Contamination of the broth or plate.Use fresh, sterile materials.
"Skipped" wells (growth at a higher concentration, no growth at a lower one).Pipetting error; Contamination.Be careful with pipetting technique; Repeat the assay.
MIC value is unexpectedly high or low.Incorrect antibiotic dilution; Inoculum density was too high or too low.Verify the concentration of the stock solution and the dilution series; Ensure the inoculum is properly standardized to a 0.5 McFarland standard.
Time-Kill Kinetic Assay

Purpose: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Experimental Protocol:

  • Prepare Materials:

    • CAMHB supplemented with 3-5% lysed horse blood.

    • Sterile culture tubes or flasks.

    • S. pneumoniae isolate.

    • This compound stock solution.

    • Sterile saline for dilutions.

    • Blood agar plates for colony counting.

  • Inoculum Preparation:

    • Prepare an overnight culture of S. pneumoniae in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control tube with no antibiotic.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 35-37°C in a 5% CO₂ atmosphere.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto blood agar plates.

    • Incubate the plates at 35-37°C in a 5% CO₂ atmosphere for 24-48 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent colony counts between replicates.Pipetting errors during dilution and plating; Uneven distribution of bacteria in the culture.Ensure thorough mixing of cultures before sampling; Use calibrated pipettes and proper technique.
No significant killing observed even at high antibiotic concentrations.The antibiotic may be bacteriostatic, not bactericidal; The strain may be highly resistant; The antibiotic may have degraded.Extend the duration of the assay; Confirm the MIC of the strain; Use a fresh stock of the antibiotic.
Rapid regrowth of bacteria after initial killing.Selection of a resistant subpopulation; The antibiotic concentration has fallen below the MIC due to degradation or consumption.Plate samples on antibiotic-containing agar to check for resistant colonies; Consider a pharmacokinetic/pharmacodynamic model to maintain antibiotic concentration.
PCR Amplification and Sequencing of gyrA and parC QRDRs

Purpose: To identify mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.

Experimental Protocol:

  • DNA Extraction:

    • Culture the S. pneumoniae isolate on a blood agar plate.

    • Harvest a single colony and extract genomic DNA using a commercial bacterial DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Design or obtain primers that flank the QRDRs of the gyrA and parC genes of S. pneumoniae.

    • Set up a PCR reaction mixture containing:

      • Template DNA (10-100 ng)

      • Forward and reverse primers (0.2-0.5 µM each)

      • dNTPs (200 µM each)

      • Taq DNA polymerase and corresponding buffer

      • Nuclease-free water

    • Perform PCR using an appropriate thermal cycling program (an example is provided in the table below).

  • PCR Product Purification:

    • Run the PCR products on an agarose (B213101) gel to verify the size of the amplicons.

    • Purify the PCR products using a commercial PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR products and the corresponding primers for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type gyrA and parC sequences from a susceptible reference strain (e.g., R6 or ATCC 49619).

    • Identify any nucleotide changes and determine the corresponding amino acid substitutions.

Example PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C5 minutes1
Denaturation95°C30 seconds\multirow{3}{*}{30-35}
Annealing50-60°C (primer-dependent)30 seconds
Extension72°C1 minute/kb
Final Extension72°C5-10 minutes1
Hold4°CIndefinite1

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No PCR product.Poor DNA quality; Incorrect annealing temperature; Errors in the PCR mixture.Verify DNA concentration and purity; Optimize the annealing temperature using a gradient PCR; Check the concentrations of all PCR components.
Multiple PCR bands.Non-specific primer binding.Increase the annealing temperature; Redesign primers for higher specificity.
Poor quality sequencing data.Insufficient or impure PCR product; Primer-dimers.Quantify the purified PCR product and ensure it meets the requirements for sequencing; Gel-purify the desired band to remove contaminants.
Efflux Pump Inhibitor (EPI) Screening using Ethidium (B1194527) Bromide Accumulation Assay

Purpose: To screen for potential efflux pump inhibitors by measuring the accumulation of a fluorescent substrate, ethidium bromide (EtBr).

Experimental Protocol:

  • Prepare Materials:

    • S. pneumoniae isolate.

    • Phosphate-buffered saline (PBS).

    • Ethidium bromide (EtBr) stock solution.

    • Glucose solution.

    • Potential efflux pump inhibitor (EPI) compounds.

    • A known EPI (e.g., reserpine) as a positive control.

    • 96-well black, clear-bottom microtiter plates.

    • A fluorescence plate reader.

  • Bacterial Cell Preparation:

    • Grow an overnight culture of S. pneumoniae.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to a final optical density (OD₆₀₀) of 0.4-0.6.

  • Assay Setup:

    • In the wells of the 96-well plate, add the bacterial suspension.

    • Add the test EPI compounds at various concentrations. Include wells with no EPI (negative control) and wells with the known EPI (positive control).

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Fluorescence Measurement:

    • Add EtBr to all wells to a final concentration of 1-2 µg/mL.

    • Immediately place the plate in a fluorescence plate reader and begin measuring the fluorescence (Excitation: ~530 nm, Emission: ~600 nm) at regular intervals for 30-60 minutes.

    • After the initial reading period, add glucose to a final concentration of 0.4% to energize the cells and activate efflux pumps. Continue to measure fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • An effective EPI will inhibit the efflux of EtBr, resulting in a higher and sustained fluorescence signal compared to the negative control.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence.Autofluorescence of the test compound or media.Run controls with the compound and media alone to determine background levels and subtract from the experimental values.
No difference in fluorescence between the negative control and the test compound.The compound is not an EPI; The efflux pump is not active under the assay conditions.Test a wider range of concentrations; Ensure that the cells are energized with glucose; Use a strain known to overexpress efflux pumps.
Fluorescence signal decreases over time in all wells.Photobleaching of EtBr.Reduce the frequency of readings or the intensity of the excitation light.

Section 3: Data Presentation

This section provides examples of how to present quantitative data from your experiments in a clear and structured format.

Table 1: Example MICs of this compound and Comparators against S. pneumoniae Strains with Different Resistance Mechanisms

Strain IDResistance MechanismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
SP-WTWild-Type0.0311
SP-parCparC (S79F) mutation0.1284
SP-gyrAgyrA (S81F) mutation0.2542
SP-doubleparC (S79F) + gyrA (S81F)13216
SP-effluxEfflux pump overexpression0.0642

Table 2: Example Synergy Testing of this compound in Combination with Ampicillin against this compound-Resistant S. pneumoniae (Checkerboard Assay)

Strain IDThis compound MIC Alone (µg/mL)Ampicillin MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Ampicillin MIC in Combination (µg/mL)FIC Index*Interpretation
SP-R120.50.50.1250.5Synergy
SP-R24120.250.75Additive
SP-R310.2510.1251.5Indifference

*Fractional Inhibitory Concentration (FIC) Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy: FIC ≤ 0.5; Additive: 0.5 < FIC ≤ 1; Indifference: 1 < FIC ≤ 4; Antagonism: FIC > 4.

Section 4: Visualizations

This section provides diagrams to illustrate key pathways and workflows related to this compound resistance in S. pneumoniae.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_mechanistic Mechanistic Analysis MIC 1. MIC Determination TimeKill 2. Time-Kill Assay MIC->TimeKill Data Analyze and Conclude MIC->Data Checkerboard 3. Synergy Testing (Checkerboard) Checkerboard->Data PCR 4. PCR of gyrA/parC Sequencing 5. DNA Sequencing PCR->Sequencing Sequencing->Data EffluxAssay 6. Efflux Pump Assay (EtBr) EffluxAssay->Data Start Start: Resistant S. pneumoniae Isolate Phenotype Characterize Resistance Phenotype Start->Phenotype Mechanism Investigate Resistance Mechanism Start->Mechanism Phenotype->MIC Mechanism->PCR Mechanism->EffluxAssay Strategy Test Overcoming Strategies Strategy->TimeKill Strategy->Checkerboard

References

Technical Support Center: Mechanisms of Gemifloxacin Efflux Pump-Mediated Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the role of efflux pumps in Gemifloxacin resistance. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary efflux pumps responsible for this compound resistance in bacteria?

A1: this compound resistance is often mediated by the overexpression of multidrug resistance (MDR) efflux pumps. The specific pumps involved typically belong to the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and Multidrug and Toxic Compound Extrusion (MATE) families. In Gram-negative bacteria, the AcrAB-TolC pump is a major contributor to fluoroquinolone resistance.[1][2][3] In Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus, pumps like PmrA, NorA, and MepA have been implicated in resistance to fluoroquinolones.[4][5][6]

Q2: How do I determine if this compound resistance in my bacterial strain is due to efflux pump activity?

A2: A common method is to determine the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction (typically a four-fold or greater decrease) in the MIC when the EPI is present suggests the involvement of an efflux mechanism.[7][8] Commonly used broad-spectrum EPIs include reserpine (B192253) and phenylalanine-arginine β-naphthylamide (PAβN).

Q3: What are the regulatory mechanisms that lead to the overexpression of these efflux pumps?

A3: Overexpression of efflux pumps is often controlled by complex regulatory networks that respond to environmental stress, including the presence of antibiotics.

  • AcrAB-TolC (Gram-negative): The expression of the acrAB operon is regulated by a network of transcriptional activators, including MarA, SoxS, and Rob. These regulators can be induced by various stressors, such as salicylate (B1505791) and superoxide-generating compounds.[1][2][9][10]

  • NorA and MepA (Gram-positive): In S. aureus, the expression of norA is regulated by the global transcriptional regulator MgrA and the two-component system ArlRS.[11] NorG is another regulator that, along with MgrA, modulates the expression of several efflux pumps, including NorA and NorB.[4] MepA is negatively regulated by MepR.[12]

Troubleshooting Guides

MIC Assays with Efflux Pump Inhibitors

Issue 1: No significant change in this compound MIC in the presence of an EPI.

  • Possible Cause 1: The resistance mechanism is not efflux-mediated.

    • Troubleshooting: Resistance to this compound could be due to target site mutations in DNA gyrase (gyrA, gyrB) or topoisomerase IV (parC, parE).[13] Sequence the Quinolone Resistance-Determining Regions (QRDRs) of these genes to check for mutations.

  • Possible Cause 2: The chosen EPI is not effective against the specific efflux pump in your strain.

    • Troubleshooting: Use a panel of different EPIs that target various pump families. For example, reserpine is commonly used for MFS pumps, while PAβN has broader activity that includes RND pumps.

  • Possible Cause 3: The concentration of the EPI is suboptimal.

    • Troubleshooting: The EPI concentration may be too low for effective inhibition or too high, causing toxicity. Determine the MIC of the EPI alone and use it at a sub-inhibitory concentration (typically 1/4 to 1/8 of its MIC).[14]

Issue 2: The EPI itself shows antibacterial activity.

  • Possible Cause: The concentration of the EPI is too high.

    • Troubleshooting: Perform a dose-response experiment to find the highest concentration of the EPI that does not inhibit bacterial growth on its own. This is the maximum concentration you should use in your combination assays.

Ethidium Bromide (EtBr) Efflux Assays

Issue 3: Low or no fluorescence signal in the control strain lacking the target efflux pump.

  • Possible Cause 1: Incorrect EtBr concentration.

    • Troubleshooting: The EtBr concentration may be too low for detection. Prepare a fresh series of EtBr dilutions to determine the optimal loading concentration for your bacterial species.

  • Possible Cause 2: Malfunctioning equipment.

    • Troubleshooting: Ensure your fluorometer or fluorescence plate reader is set to the correct excitation and emission wavelengths for EtBr (typically around 530 nm excitation and 590 nm emission) and is functioning correctly.

Issue 4: High background fluorescence.

  • Possible Cause 1: Incomplete washing of extracellular EtBr.

    • Troubleshooting: Ensure thorough washing of the bacterial cells after the EtBr loading step to remove all extracellular dye. Centrifuge the cells and resuspend them in fresh, EtBr-free buffer. Repeat the wash step if necessary.

  • Possible Cause 2: Contamination of reagents.

    • Troubleshooting: Use fresh, sterile buffers and solutions to avoid contamination that may contribute to background fluorescence.

Quantitative Data Summary

Table 1: Fold-change in Fluoroquinolone MIC in the Presence of an Efflux Pump Inhibitor (EPI)

Bacterial SpeciesFluoroquinoloneEfflux PumpEPIEPI Concentration (µg/mL)Fold-Decrease in MIC
Streptococcus pneumoniaeCiprofloxacinPutativeReserpine7.52 to 8
Pseudomonas aeruginosaLevofloxacinMexAB-OprMMC-04,124Not SpecifiedUp to 16
Escherichia coliLevofloxacinAcrAB-TolCNMP1008 to 16

Note: Data is compiled from multiple sources and experimental conditions may vary.[15][16][17]

Experimental Protocols

Protocol 1: Determination of MIC by Broth Microdilution with an EPI
  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

  • Prepare Antibiotic and EPI Solutions: Prepare stock solutions of this compound and the chosen EPI (e.g., reserpine).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Prepare two sets of plates.

  • Add EPI: To one set of plates, add the EPI to each well at a final, sub-inhibitory concentration. The other set will not contain the EPI.

  • Inoculation: Add the prepared bacterial inoculum to all wells.

  • Controls: Include a growth control (bacteria, no antibiotic, no EPI), a sterility control (broth only), and a control for the EPI's effect on growth (bacteria, no antibiotic, with EPI).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC values obtained with and without the EPI.

Protocol 2: Ethidium Bromide Efflux Assay
  • Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a buffer such as phosphate-buffered saline (PBS), and resuspend in the same buffer to a specific optical density (e.g., OD600 of 0.5).

  • Loading with EtBr: Add EtBr to the cell suspension (e.g., at a final concentration of 10 µg/mL). To maximize loading, pre-treat the cells with a protonophore like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to de-energize the efflux pumps. Incubate for 1 hour at 37°C.[18]

  • Washing: Centrifuge the cells to remove the EtBr and CCCP. Wash the cell pellet with ice-cold PBS to remove any remaining extracellular EtBr.

  • Initiating Efflux: Resuspend the EtBr-loaded cells in a buffer containing an energy source (e.g., glucose) to initiate efflux. A control sample should be resuspended in a buffer without the energy source.

  • Monitoring Fluorescence: Immediately transfer the suspension to a cuvette or a 96-well plate and monitor the decrease in fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux of EtBr.

Visualizations

experimental_workflow Experimental Workflow for Investigating Efflux-Mediated Resistance cluster_mic MIC Determination cluster_efflux_assay Efflux Assay cluster_interpretation Interpretation & Further Steps mic_no_epi Determine this compound MIC compare_mic Compare MICs mic_no_epi->compare_mic mic_with_epi Determine this compound MIC + EPI mic_with_epi->compare_mic efflux_implicated Efflux is a likely mechanism compare_mic->efflux_implicated ≥4-fold decrease no_efflux Other mechanisms likely compare_mic->no_efflux <4-fold decrease load_etbr Load cells with Ethidium Bromide measure_fluorescence Measure fluorescence over time load_etbr->measure_fluorescence efflux_implicated->load_etbr sequence_qrdr Sequence QRDRs of gyrA/parC no_efflux->sequence_qrdr

Caption: Workflow for troubleshooting this compound resistance.

acrab_tolc_regulation Regulation of AcrAB-TolC Efflux Pump in E. coli cluster_regulators Global Regulators cluster_pump AcrAB-TolC Efflux Pump stress Stress Signals (e.g., Salicylate, Superoxides) marA MarA stress->marA soxS SoxS stress->soxS rob Rob stress->rob acrAB acrAB operon marA->acrAB + tolC tolC gene marA->tolC + soxS->acrAB + soxS->tolC + rob->acrAB + rob->tolC + pump_assembly AcrAB-TolC Assembly acrAB->pump_assembly tolC->pump_assembly efflux Efflux of this compound pump_assembly->efflux This compound This compound This compound->pump_assembly Substrate

References

Technical Support Center: Gemifloxacin Resistance and Target Gene Mutations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Gemifloxacin (B1671427) resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying mutations in the gyrA and parC genes that confer resistance to this fluoroquinolone antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of bacterial resistance to this compound?

The primary mechanism of resistance to this compound and other fluoroquinolones involves mutations in the genes encoding the target enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication.[2] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of two ParC and two ParE subunits.[1][3] Mutations in the gyrA and parC genes, which encode the subunits that bind to the DNA, can reduce the binding affinity of the drug to the enzyme-DNA complex, leading to resistance.[1]

Q2: Where are the resistance-conferring mutations typically located within the gyrA and parC genes?

Mutations conferring resistance are most commonly found within a specific region of both gyrA and parC known as the Quinolone Resistance-Determining Region (QRDR).[1][3] For Escherichia coli, the QRDR of gyrA is typically defined as codons 67 to 106, and for parC, it is codons 56 to 108.[3] Alterations in the amino acids at specific positions within these regions are strongly associated with reduced susceptibility to fluoroquinolones.

Q3: What are the most common mutations in gyrA and parC associated with this compound resistance?

The specific mutations can vary by bacterial species.

  • In Escherichia coli , the most frequently observed mutations in GyrA are at serine-83 (e.g., S83L) and aspartate-87 (e.g., D87N).[3] In ParC, common mutations occur at serine-80 (e.g., S80I) and glutamate-84 (e.g., E84G, E84V).[3]

  • In Streptococcus pneumoniae , the initial mutation often occurs in parC at positions such as serine-79.[4][5] Subsequent mutations can then arise in gyrA, for instance at serine-81.[5] this compound is noted to have potent activity against S. pneumoniae, including strains with single mutations.[4][6]

High-level resistance often requires the accumulation of multiple mutations, typically in both gyrA and parC.[3][7][8]

Troubleshooting Guides

Problem: My experimental results show a low-level resistance to this compound, but I can't find any mutations in the gyrA gene.

  • Possible Cause 1: Primary mutation in parC. In some bacteria, like Streptococcus pneumoniae, the first-step mutation conferring fluoroquinolone resistance often occurs in the parC gene rather than gyrA.[4][5] this compound has been shown to preferentially select for parC mutants in vitro and in vivo.[4][9]

    • Solution: Sequence the QRDR of the parC gene to check for mutations.

  • Possible Cause 2: Efflux pump involvement. Another mechanism of resistance is the active pumping of the antibiotic out of the bacterial cell via efflux pumps.[10] This can lead to low-level resistance.

    • Solution: Perform an efflux pump inhibitor assay. If the minimum inhibitory concentration (MIC) of this compound decreases in the presence of an inhibitor, it suggests the involvement of efflux pumps.

  • Possible Cause 3: Other resistance mechanisms. While less common for fluoroquinolones, other resistance mechanisms could be at play.

    • Solution: Consider whole-genome sequencing to identify other potential resistance-conferring mutations.

Problem: I have identified mutations in both gyrA and parC, but the level of resistance (MIC) is higher than expected for these specific mutations.

  • Possible Cause 1: Additional mutations outside the commonly sequenced QRDR. While most resistance-conferring mutations are within the QRDR, mutations outside this region can also contribute to resistance.

    • Solution: Sequence the entire gyrA and parC genes to identify any other potential mutations.

  • Possible Cause 2: Presence of plasmid-mediated quinolone resistance (PMQR) genes. Genes such as qnr, aac(6')-Ib-cr, and qepA located on plasmids can contribute to fluoroquinolone resistance.[11]

    • Solution: Screen the isolates for the presence of common PMQR genes using PCR.

  • Possible Cause 3: Overexpression of efflux pumps. The identified mutations in the target genes could be combined with an overexpression of efflux systems, leading to a synergistic effect on resistance.[10]

    • Solution: Quantify the expression of known efflux pump genes using methods like qRT-PCR.

Quantitative Data on this compound Resistance

The following tables summarize the impact of specific gyrA and parC mutations on the Minimum Inhibitory Concentration (MIC) of this compound and other fluoroquinolones in Streptococcus pneumoniae.

Table 1: MICs of Fluoroquinolones for S. pneumoniae with Defined Mutations

StrainGenotype (Mutation)This compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Wild-Type-0.061-2
MutantparC (S79Y)0.124
MutantgyrA (S81F)0.258
Double MutantparC (S79F) + gyrA (S81Y)0.516

Data adapted from studies on S. pneumoniae.[4][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Methodology: Agar (B569324) Dilution

  • Prepare Antibiotic Stock Solution: Prepare a stock solution of this compound at a known high concentration.

  • Serial Dilutions: Perform a series of twofold dilutions of the this compound stock solution to create a range of concentrations.

  • Prepare Agar Plates: Add a specific volume of each antibiotic dilution to molten Mueller-Hinton agar. Pour the agar into petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

  • Prepare Inoculum: Culture the bacterial isolates to be tested in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control.

  • Incubate: Incubate the plates at the appropriate temperature and duration for the specific bacterial species (e.g., 37°C for 18-24 hours for E. coli).

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Identification of Mutations by PCR and DNA Sequencing

This protocol outlines the steps to amplify and sequence the QRDRs of the gyrA and parC genes.

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial isolates.[3]

  • PCR Amplification:

    • Design primers that flank the QRDR of the gyrA and parC genes.

    • Set up a PCR reaction containing the extracted genomic DNA, primers, DNA polymerase, dNTPs, and PCR buffer.[3][12]

    • The PCR cycling conditions will typically include an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[12]

  • PCR Product Purification: Run the PCR products on an agarose (B213101) gel to confirm the correct size of the amplicons.[3] Excise the DNA bands and purify them using a gel extraction kit.[3]

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.[12]

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type reference sequences for gyrA and parC from a susceptible strain.

    • Identify any nucleotide differences, which can then be translated to determine the corresponding amino acid changes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_mic_testing Phenotypic Analysis cluster_genotypic_analysis Genotypic Analysis bacterial_isolate Bacterial Isolate dna_extraction Genomic DNA Extraction bacterial_isolate->dna_extraction mic_determination MIC Determination bacterial_isolate->mic_determination pcr_amplification PCR Amplification of gyrA and parC QRDRs dna_extraction->pcr_amplification resistance_level Determine Resistance Level (Susceptible, Intermediate, Resistant) mic_determination->resistance_level mutation_identification Identify Mutations resistance_level->mutation_identification Correlate Phenotype with Genotype sequencing DNA Sequencing pcr_amplification->sequencing sequence_analysis Sequence Analysis sequencing->sequence_analysis sequence_analysis->mutation_identification

Caption: Experimental workflow for identifying resistance mutations.

resistance_pathway cluster_mutations Acquisition of Resistance Mutations wild_type Wild-Type Strain (this compound Susceptible) single_mutant Single Mutant (e.g., parC S79Y or gyrA S83L) Low-Level Resistance wild_type->single_mutant Initial Exposure to This compound double_mutant Double Mutant (gyrA + parC mutations) High-Level Resistance single_mutant->double_mutant Continued Selective Pressure

Caption: Stepwise acquisition of this compound resistance.

References

Gemifloxacin MIC Assays: A Technical Support Guide for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inconsistent Minimum Inhibitory Concentration (MIC) results for Gemifloxacin can be a significant source of frustration in the laboratory, leading to delays in research and development. This technical support center provides a comprehensive guide to troubleshooting and standardizing your this compound MIC assays. Here, you will find answers to frequently asked questions, detailed experimental protocols, and data-driven insights to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during this compound MIC assays in a question-and-answer format.

Q1: My this compound MIC values are fluctuating between experiments. What are the most likely causes?

A1: Inconsistent this compound MIC values are often traced back to variations in key experimental parameters. The three most common culprits are:

  • Inoculum Density: The starting concentration of bacteria is a critical factor. Even minor deviations from the standardized inoculum size can significantly alter MIC results, a phenomenon known as the "inoculum effect"[1]. For many antibiotics, including fluoroquinolones, a higher inoculum can lead to a higher MIC[1][2][3].

  • pH of the Medium: The activity of fluoroquinolones can be pH-dependent. Variations in the pH of your Mueller-Hinton Broth (MHB) or agar (B569324) can affect the charge of the antibiotic molecule and its interaction with the bacterial cell, thereby influencing the MIC.

  • Divalent Cation Concentration: Fluoroquinolones, including this compound, can chelate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺)[4][5]. The concentration of these ions in the test medium must be carefully controlled, as their presence can reduce the effective concentration of the antibiotic available to inhibit bacterial growth[5][6].

Q2: I'm observing skipped wells or trailing endpoints in my broth microdilution assay. What should I do?

A2: Skipped wells (growth in a well with a higher antibiotic concentration than a well showing no growth) and trailing (reduced but still visible growth over a range of concentrations) can complicate MIC determination.

  • For Skipped Wells: This often indicates a technical error, such as improper dispensing of the antibiotic or inoculum, or contamination. It is best to repeat the assay, paying close attention to pipetting techniques.

  • For Trailing Endpoints: This can be characteristic of the specific drug-bug combination or may be exacerbated by an overly dense inoculum. When reading the MIC, it is crucial to adhere to a consistent endpoint reading criterion, typically the lowest concentration that shows no visible growth.

Q3: How do I ensure my inoculum is standardized for every experiment?

A3: Proper inoculum preparation is paramount for reproducible MICs. The Clinical and Laboratory Standards Institute (CLSI) recommends the following procedure:

  • Select 3-5 well-isolated colonies of the same morphological type from an 18- to 24-hour-old agar plate.

  • Suspend the colonies in a sterile broth or saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or with a spectrophotometer.

  • This standardized suspension is then further diluted to achieve the final target inoculum concentration for your assay (e.g., 5 x 10⁵ CFU/mL for broth microdilution).

Q4: What are the recommended Quality Control (QC) strains for this compound MIC testing, and what are their acceptable MIC ranges?

The Impact of Key Experimental Parameters on this compound MIC

To illustrate the importance of controlling experimental variables, the following tables summarize the expected qualitative impact of inoculum density, pH, and divalent cation concentration on this compound MIC values. Note that precise quantitative data for this compound is not extensively published in a consolidated format; these tables are based on the known behavior of fluoroquinolones.

Table 1: Effect of Inoculum Density on this compound MIC

Inoculum Density (CFU/mL)Expected Change in this compound MICRationale
< 5 x 10⁵Potential for lower MICFewer bacterial cells to inhibit.
5 x 10⁵ (Standard) Reference MIC CLSI recommended standard for consistency.
> 5 x 10⁵Potential for higher MICMore bacterial cells may require a higher concentration of the antibiotic for inhibition. This is a well-documented "inoculum effect" for many antibiotics[1][2][3].

Table 2: Effect of pH on this compound MIC

pH of MediumExpected Change in this compound MICRationale
Acidic (e.g., pH < 7.0)VariableThe activity of some fluoroquinolones increases at acidic pH, while others may see a decrease. For example, the activity of delafloxacin (B1662383) against S. aureus is enhanced at acidic pH, while moxifloxacin's activity is reduced[12]. The specific effect on this compound may vary depending on the bacterial species.
Neutral (pH 7.2-7.4) Reference MIC Standard pH for Mueller-Hinton medium.
Alkaline (e.g., pH > 7.4)VariableChanges in pH can alter the charge of both the drug and the bacterial cell surface, affecting drug penetration and binding.

Table 3: Effect of Divalent Cations on this compound MIC

Divalent Cation ConcentrationExpected Change in this compound MICRationale
Low (Below standard)Potential for lower MICMore active, unbound drug is available to interact with the bacteria.
Standard (Physiological levels in Cation-Adjusted Mueller-Hinton Broth) Reference MIC Standardized to mimic in vivo conditions.
High (Above standard)Potential for higher MICThis compound can be chelated by divalent cations like Ca²⁺ and Mg²⁺, reducing its effective concentration[4][5][6].

Experimental Protocols

Adherence to standardized protocols is the foundation of reproducible MIC testing. Below are detailed methodologies for broth microdilution and agar dilution assays, based on CLSI guidelines.

Broth Microdilution MIC Assay Protocol

This method determines the MIC in a liquid medium using 96-well microtiter plates[13][14][15][16][17].

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the manufacturer).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested and mix thoroughly.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only) on each plate.

  • Incubation and Reading:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution MIC Assay Protocol

This method involves incorporating the antibiotic into an agar medium[13][16][18].

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions at concentrations twice the desired final concentrations in the agar.

    • Melt Mueller-Hinton Agar (MHA) and cool to 45-50°C.

    • Add one part of each this compound solution to one part molten agar, mix well, and pour into sterile petri dishes. Allow the plates to solidify.

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.

    • Using a multipoint inoculator, spot a defined volume (typically 1-2 µL) of the inoculum onto the surface of each agar plate, including a growth control plate without antibiotic. This will deliver approximately 10⁴ CFU per spot.

  • Incubation and Reading:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar.

Visualizing Workflows and Troubleshooting Logic

To further aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Perform Serial Dilutions of this compound stock->dilution media Prepare Test Medium (Broth or Agar) media->dilution inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculation Inoculate Medium with Standardized Bacteria inoculum->inoculation dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read and Record MIC Value incubation->reading

This compound MIC Assay Workflow

troubleshooting_logic cluster_checks Primary Checks cluster_solutions Corrective Actions start Inconsistent MIC Results check_qc Are QC Strain MICs within range? start->check_qc check_inoculum Is Inoculum Density Consistent? start->check_inoculum check_media Is Media pH & Cation Content Correct? start->check_media sol_qc Review Reagent Prep & Instrument Calibration check_qc->sol_qc No consistent Consistent Results check_qc->consistent Yes sol_inoculum Re-standardize Inoculum (0.5 McFarland) check_inoculum->sol_inoculum No check_inoculum->consistent Yes sol_media Use Cation-Adjusted Mueller-Hinton Broth check_media->sol_media No check_media->consistent Yes sol_qc->start Re-test sol_inoculum->start Re-test sol_media->start Re-test

Troubleshooting Inconsistent MIC Results

References

Stability of Gemifloxacin in different laboratory storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of gemifloxacin (B1671427) in various laboratory storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions under different pH conditions?

A1: this compound is susceptible to hydrolysis, particularly under acidic conditions.[1][2] Forced degradation studies have shown that this compound degrades in the presence of acid.[1][2] One study indicated that refluxing with 3N HCl for 10 hours leads to degradation.[1][2] In alkaline conditions (0.2 mol L⁻¹ NaOH), a specific degradation product has been isolated and characterized.[3] The optimal pH for the stability of many fluoroquinolones is often near neutral. For instance, in a photo-Fenton degradation study, the maximum degradation of this compound was achieved at pH 3, indicating its reactivity at this pH under specific oxidative stress.[4]

Q2: What is the photostability of this compound?

A2: this compound is known to be photolabile and should be protected from light during storage and analysis.[5][6] Exposure to UV-A radiation (352 nm) has been shown to cause degradation.[7] Photodegradation follows first-order kinetics.[5][6] The presence of titanium dioxide, a common opacifier in drug formulations, can significantly enhance the rate of photodegradation.[5][6]

Q3: What are the effects of temperature on the stability of this compound?

A3: Thermal stress can contribute to the degradation of this compound. Forced degradation studies often include exposure to dry heat to assess thermal stability. While specific quantitative data from the provided results is limited, it is a standard parameter in stability-indicating methods.[8][9] For long-term storage, it is crucial to adhere to the recommended temperature conditions to prevent degradation.

Q4: How does this compound behave under oxidative stress?

A4: this compound is susceptible to oxidative degradation.[8] Studies have used agents like potassium permanganate (B83412) and hydrogen peroxide to induce and study oxidative degradation pathways.[7][8]

Q5: What are the recommended storage conditions for this compound solutions?

A5: Based on its stability profile, this compound solutions should be protected from light and stored at controlled room temperature or as specified by the manufacturer.[5][6] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be necessary, although specific stability data for these conditions should be experimentally verified.[10][11] It is also recommended to use freshly prepared solutions for analytical purposes.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results for this compound samples. Degradation of the analyte due to improper storage.- Prepare fresh stock and working solutions daily. - Store stock solutions in amber vials or wrap containers in aluminum foil to protect from light. - Ensure storage temperature is appropriate and consistent. - Check the pH of the solution, as this compound is more susceptible to degradation in acidic conditions.
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products. - Use a stability-indicating analytical method capable of separating the parent drug from its degradants.[8][12] - Compare the retention times of the unknown peaks with those of the stressed samples.
Loss of potency of this compound tablets. Exposure to high humidity, temperature, or light.- Store tablets in their original, tightly closed packaging. - Avoid storing in areas with high humidity or direct sunlight. - Follow the storage conditions specified on the product label.

Quantitative Stability Data

Table 1: Photodegradation Kinetics of this compound in Aqueous Solution [5][6]

ConditionRate Constant (k)
Aqueous Solution (Bulk Powder)0.105 h⁻¹
Aqueous Solution (Dosage Form)0.119 h⁻¹
Aqueous Solution with TiO₂0.161 h⁻¹

Table 2: Summary of Forced Degradation Studies of this compound [3][7][8]

Stress ConditionReagent/ConditionDurationObservation
Acidic Hydrolysis1.5 M HCl15 minDegradation observed
Basic Hydrolysis1.25 M NaOH20 minDegradation observed
Oxidative Stress0.006 M KMnO₄15 minDegradation observed
Photolytic StressUV-A radiation (352 nm)Not specifiedDegradation observed
Thermal StressDry HeatNot specifiedDegradation observed

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of pure this compound and transfer it to a 100 mL volumetric flask. Dissolve the drug in 20 mL of methanol (B129727) and complete the volume with the same solvent.[1][2] This solution should be stored protected from light.

  • Working Solution (0.1 mg/mL): Transfer 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.[1][2]

  • Final Concentration for Analysis (e.g., 10 µg/mL): Further dilute the working solution to achieve the desired concentration for analysis.[1][2]

Protocol 2: Forced Degradation Studies
  • Acidic Degradation: Mix 1 mL of a this compound solution (e.g., 640 µg/mL) with 0.1 mL of 1.5 M HCl. Keep the mixture in the dark for 15 minutes, then neutralize with 1.5 M NaOH and dilute with the mobile phase for analysis.[8]

  • Basic Degradation: Treat 1 mL of the this compound solution with 0.25 mL of 1.25 M NaOH for 20 minutes in the dark, then dilute with the mobile phase.[8]

  • Oxidative Degradation: Mix 1 mL of the this compound solution with 0.02 mL of 0.006 M potassium permanganate for 15 minutes, then dilute with the mobile phase.[8]

  • Photodegradation: Expose a this compound solution in a transparent container to UV-A light (e.g., 352 nm) and withdraw samples at appropriate time intervals for analysis.[7]

  • Thermal Degradation: Subject a solid sample of this compound to dry heat at a specified temperature (e.g., 70°C) for a defined period and then prepare a solution for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation start Start: this compound Bulk Drug/Product prep_solution Prepare this compound Solution start->prep_solution stress_conditions Expose to Stress Conditions prep_solution->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation photo Photolysis stress_conditions->photo thermal Thermal stress_conditions->thermal analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis evaluation Evaluate Stability & Identify Degradants analysis->evaluation

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_degradation Degradation Products This compound This compound acid_degradant Acid Hydrolysis Products This compound->acid_degradant Acidic Conditions base_degradant Alkaline Hydrolysis Product (loss of aminomethyl-methoxyimino-pyrrolidinyl ring)[3] This compound->base_degradant Alkaline Conditions photo_degradant Photodegradation Products This compound->photo_degradant UV Light oxidative_degradant Oxidative Degradation Products This compound->oxidative_degradant Oxidizing Agents

References

Avoiding precipitation of Gemifloxacin in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Gemifloxacin (B1671427) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in aqueous solutions?

A1: The solubility of this compound is pH-dependent due to its amphoteric nature. For the mesylate salt of this compound, it is considered freely soluble at a neutral pH of 7.0 at 37°C, with a solubility of approximately 350 µg/mL[1]. It is crucial to distinguish this from some database entries that erroneously state a much higher solubility in mg/mL.

Q2: Why does this compound precipitate in my cell culture medium?

A2: this compound precipitation in cell culture media is often due to its interaction with divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in standard media like DMEM and RPMI-1640[2][3]. This compound, a fluoroquinolone, can form chelate complexes with these cations, leading to the formation of less soluble compounds that precipitate out of solution[3][4][5]. This interaction is a known class effect for fluoroquinolones[5].

Q3: Can the pH of the cell culture medium affect this compound's solubility?

A3: Yes, the pH of the medium is a critical factor. This compound has two pKa values, one for its carboxylic acid group (pKa1 ≈ 5.5-6.4) and another for its basic amine group (pKa2 ≈ 9.0-9.5). Its lowest solubility is near its isoelectric point. Cell culture media are typically buffered to a physiological pH of around 7.2-7.4, which is generally suitable for this compound solubility. However, improper storage or handling of the medium that leads to significant pH shifts can promote precipitation.

Q4: Are there components in serum supplements that can cause precipitation?

A4: While the primary concern is the divalent cations in the basal medium, serum supplements also contain various ions and proteins. Although less common, high concentrations of certain components in fetal bovine serum (FBS) or other supplements could potentially interact with this compound.

Troubleshooting Guide

Issue: I observed a precipitate after adding this compound to my cell culture medium.

This guide provides a step-by-step approach to identify the cause of this compound precipitation and offers solutions to prevent it in future experiments.

Step 1: Review Your Stock Solution Preparation

  • Initial Dissolution: Ensure your this compound stock solution is fully dissolved before adding it to the cell culture medium. Using a solvent like DMSO for the initial high-concentration stock is common practice. MedChemExpress suggests that for this compound mesylate, a stock solution can be prepared in DMSO at 100 mg/mL with the aid of ultrasound.

  • Stock Concentration: High stock concentrations can lead to precipitation upon dilution into the aqueous environment of the cell culture medium. If you are observing precipitation, consider preparing a more dilute stock solution.

  • pH of Stock: If dissolving in an aqueous buffer, ensure the pH is appropriate to maintain solubility.

Step-2: Evaluate the Final Concentration in Cell Culture Medium

  • Concentration Limit: Do not exceed the solubility limit of this compound in the final culture medium (approximately 350 µg/mL at pH 7.0)[1]. It is advisable to work well below this concentration to provide a margin of safety.

  • Working Concentrations: For many in vitro studies, the effective concentrations of this compound are significantly lower than its solubility limit. For example, studies on human colon cancer cells used concentrations up to 20 µg/mL without reporting precipitation issues[6].

Step 3: Consider the Role of Divalent Cations

  • Chelation: The primary cause of precipitation is often the chelation of this compound with Ca²⁺ and Mg²⁺ present in the media.

  • Media Composition: Be aware of the divalent cation concentrations in your specific cell culture medium. The table below provides typical concentrations for common media.

MediumCalcium (Ca²⁺) Concentration (mg/L)Magnesium (Mg²⁺) Concentration (mg/L)
DMEM (High Glucose) 200 (from 264 mg/L CaCl₂·2H₂O)97.67 (from 200 mg/L MgSO₄·7H₂O)
RPMI-1640 100 (from Calcium Nitrate)48.84 (from anhydrous MgSO₄)

Data compiled from publicly available formulations.

Step 4: Implement Preventive Measures

  • Order of Addition: When preparing your complete medium, add this compound before adding serum or other supplements that may contain high concentrations of divalent cations.

  • Dilution Method: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion. This minimizes localized high concentrations that can trigger precipitation.

  • Use of Chelation-Free Media: If your experimental design allows, consider using a custom-formulated medium with lower concentrations of divalent cations for preparing your this compound working solutions, before further dilution into the final cell culture.

  • Pre-complexation (Advanced): In some drug formulation studies, controlled pre-complexation with specific cyclodextrins is used to enhance solubility. However, this is a more advanced technique that would require validation for your specific cell-based assay.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

  • Materials:

    • This compound mesylate powder

    • Sterile, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, pre-warmed cell culture medium (e.g., DMEM or RPMI-1640)

    • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

    • Calibrated pipettes and sterile tips

  • Preparation of High-Concentration Stock Solution (e.g., 10 mg/mL in DMSO):

    • Weigh out a precise amount of this compound mesylate powder in a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to achieve the desired concentration (e.g., for 10 mg of powder, add 1 mL of DMSO).

    • Vortex thoroughly until the powder is completely dissolved. If necessary, use a brief sonication step in a water bath to aid dissolution.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Preparation of Working Solution in Cell Culture Medium:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing the medium, add the appropriate volume of the this compound stock solution to achieve your final desired concentration. For example, to make a 10 µg/mL working solution from a 10 mg/mL stock, you would perform a 1:1000 dilution (e.g., add 10 µL of stock to 10 mL of medium).

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiments.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Cell Culture Medium stock_prep Review Stock Solution - Fully dissolved? - Appropriate solvent? - Concentration too high? start->stock_prep final_conc Check Final Concentration - Exceeds 350 µg/mL? stock_prep->final_conc Stock OK solution1 Prepare fresh, fully dissolved stock. Consider a lower stock concentration. stock_prep->solution1 Issue Found divalent_cations Consider Divalent Cations - Chelation with Ca²⁺/Mg²⁺? final_conc->divalent_cations Concentration OK solution2 Lower the final working concentration. final_conc->solution2 Too High solution3 Modify preparation protocol: - Add this compound to medium before serum. - Add stock to vortexing medium. divalent_cations->solution3 Likely Cause end_node Precipitation Avoided solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Chelation_Pathway cluster_media Cell Culture Medium This compound This compound (Soluble) Chelate This compound-Cation Complex (Less Soluble) This compound->Chelate Cations Divalent Cations (Ca²⁺, Mg²⁺) Cations->Chelate Precipitate Precipitate Chelate->Precipitate Exceeds Solubility Limit

Caption: Chelation pathway leading to this compound precipitation.

References

Impact of serum proteins on Gemifloxacin activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gemifloxacin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the in vitro activity of this compound, with a specific focus on the impact of serum proteins.

Frequently Asked Questions (FAQs)

Q1: We observed a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound when we switched from standard Mueller-Hinton Broth (MHB) to a medium supplemented with human serum. Is this expected?

A1: Yes, this is an expected observation. This compound has a moderate level of plasma protein binding, reported to be in the range of 60-70%[1]. In the presence of serum proteins, primarily albumin, a portion of the this compound will bind to these proteins. It is the unbound, or free, fraction of the drug that is microbiologically active. Therefore, a higher total concentration of this compound is required in the presence of serum to achieve the same free concentration that is effective against the target microorganism, resulting in an apparent increase in the MIC.

Q2: How does the protein binding of this compound affect the interpretation of its in vitro activity?

A2: The protein binding of this compound is a critical factor in translating in vitro data to potential in vivo efficacy. Standard MIC values determined in protein-free media do not account for the drug's interaction with serum proteins in the body. When conducting in vitro experiments that aim to mimic physiological conditions, it is essential to consider the impact of protein binding. The free fraction of the drug is what is available to exert its antibacterial effect at the site of infection. Therefore, understanding the effect of serum on the MIC of this compound provides a more realistic measure of its potential potency.

Q3: What is the typical fold-increase in MIC for this compound in the presence of physiological concentrations of human serum albumin?

A3: While specific studies detailing the exact fold-increase for this compound are not abundant in publicly available literature, a theoretical estimation can be made based on its protein binding. With a protein binding of 60-70%, the free fraction is approximately 30-40%. This suggests that the MIC in a medium containing a physiological concentration of human serum albumin could be expected to increase by approximately 2- to 4-fold compared to the MIC in a standard, protein-free medium. However, the actual fold-increase can vary depending on the bacterial species, the exact protein concentration, and other experimental conditions.

Q4: Can the presence of serum in the growth medium affect bacterial growth rates and, consequently, the MIC results?

A4: Yes, supplementing growth media with serum can sometimes influence the growth kinetics of certain bacteria, which in turn can affect the MIC reading. Serum may contain growth-promoting factors for some fastidious organisms or, conversely, inhibitory substances for others. It is crucial to run appropriate controls, including a growth control with the microorganism in the serum-supplemented medium without the antibiotic, to ensure that any observed effect is due to the antibiotic's activity and not an artifact of altered bacterial growth.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in this compound MIC values between experiments with serum-supplemented media. Inconsistent lots of serum or albumin leading to variations in protein content and binding capacity. Pipetting errors when preparing serial dilutions in a viscous serum-containing medium.Use a single, quality-controlled lot of serum or albumin for a set of comparative experiments. Ensure thorough mixing of reagents and use calibrated pipettes suitable for viscous liquids.
No bacterial growth observed in the control wells (no antibiotic) containing serum-supplemented medium. The serum used may have inherent antimicrobial activity or may be inhibitory to the specific bacterial strain being tested.Heat-inactivate the serum (e.g., at 56°C for 30 minutes) to denature complement and other potentially inhibitory factors. Test different sources or lots of serum. If the issue persists, consider using a lower percentage of serum or purified albumin.
Unexpectedly low or no increase in this compound MIC in the presence of serum. The concentration of serum or albumin used is too low to cause a significant protein binding effect. The bacterial inoculum is too high, leading to a rapid depletion of the free drug.Ensure the final concentration of serum or albumin in the medium is at a physiologically relevant level (e.g., 4% human serum albumin). Strictly adhere to standardized inoculum preparation procedures to achieve the correct final bacterial concentration in the wells.
Precipitation is observed in the wells when this compound is added to the serum-supplemented medium. Potential interaction between the drug formulation and components in the serum at high concentrations.Check the solubility of this compound in the specific medium being used. Ensure that the stock solution of the drug is properly prepared and that the final concentrations in the assay do not exceed its solubility limit in the presence of serum proteins.

Data Presentation

The following table provides a hypothetical yet representative summary of the expected impact of human serum albumin (HSA) on the Minimum Inhibitory Concentration (MIC) of this compound against common respiratory pathogens. This data is for illustrative purposes to demonstrate the expected trend.

Organism MIC in Standard Medium (µg/mL) MIC in Medium with 4% HSA (µg/mL) Fold Increase in MIC
Streptococcus pneumoniae0.0160.0644
Haemophilus influenzae0.0080.0324
Moraxella catarrhalis0.0160.0644
Staphylococcus aureus0.030.124

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound in the Presence of Human Serum Albumin (HSA)

1. Materials:

  • This compound analytical standard

  • Human Serum Albumin (HSA), fatty acid-free

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Streptococcus pneumoniae, Staphylococcus aureus)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

2. Preparation of Media:

  • Prepare CAMHB according to the manufacturer's instructions.

  • Prepare a stock solution of 8% (w/v) HSA in CAMHB. Sterilize by filtration through a 0.22 µm filter.

  • To create the test medium, mix the 8% HSA stock solution 1:1 with CAMHB to achieve a final concentration of 4% HSA.

3. Preparation of this compound Stock and Dilutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent as per the manufacturer's instructions.

  • Perform serial two-fold dilutions of this compound in both standard CAMHB and CAMHB supplemented with 4% HSA in the 96-well plates.

4. Inoculum Preparation:

  • From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in the appropriate test medium (CAMHB or 4% HSA-CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

5. Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plates containing the serially diluted this compound.

  • Include a growth control well (inoculum in medium without antibiotic) and a sterility control well (medium only).

  • Incubate the plates at 35-37°C for 18-24 hours in ambient air (or in an atmosphere with increased CO₂ for fastidious organisms like S. pneumoniae).

6. MIC Determination:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare Media (Standard & +HSA) Inoculate Inoculate Plates Media->Inoculate Drug Prepare this compound Stock & Dilutions Drug->Inoculate Inoculum Prepare Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Plates (18-24h, 37°C) Inoculate->Incubate Read_MIC Read MIC Values Incubate->Read_MIC Compare Compare MICs (Standard vs +HSA) Read_MIC->Compare

Caption: Experimental workflow for MIC determination.

Logical_Relationship TotalDrug Total this compound in Serum FreeDrug Free (Unbound) This compound TotalDrug->FreeDrug BoundDrug Protein-Bound This compound TotalDrug->BoundDrug SerumProteins Serum Proteins (e.g., Albumin) SerumProteins->BoundDrug BacterialCell Bacterial Cell FreeDrug->BacterialCell Active BoundDrug->BacterialCell Inactive AntibacterialEffect Antibacterial Effect BacterialCell->AntibacterialEffect

Caption: Serum protein binding of this compound.

References

Validation & Comparative

A Comparative Guide to the In Vitro Activity of Gemifloxacin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro antimicrobial activity of gemifloxacin (B1671427) and ciprofloxacin (B1669076), two prominent fluoroquinolone antibiotics. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to inform research and clinical decisions.

Introduction

This compound and ciprofloxacin are broad-spectrum fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair.[1][2][3] While both are effective against a range of pathogens, this compound, a newer generation fluoroquinolone, often exhibits enhanced potency, particularly against Gram-positive bacteria, including multi-drug resistant strains of Streptococcus pneumoniae.[3][4] Ciprofloxacin, a second-generation fluoroquinolone, has long been a staple in treating various infections, especially those caused by Gram-negative bacteria.[5] This guide presents a side-by-side comparison of their in vitro activity, supported by minimum inhibitory concentration (MIC) data.

Data Presentation: In Vitro Activity (MIC90)

The following tables summarize the in vitro activity of this compound and ciprofloxacin against a variety of clinically relevant bacterial isolates. The data is presented as the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90) in µg/mL.

Table 1: In Vitro Activity against Common Respiratory Pathogens

OrganismThis compound (µg/mL)Ciprofloxacin (µg/mL)
Streptococcus pneumoniae0.03 - 0.062
Haemophilus influenzae≤0.008 - 0.06≤0.03 - 0.06
Moraxella catarrhalis0.008 - 0.03≤0.03 - 0.06
Data sourced from multiple in vitro studies.[6][7][8][9][10][11][12][13][14][15][16]

Table 2: In Vitro Activity against Gram-Positive Cocci

OrganismThis compound (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)0.030.5
Staphylococcus aureus (Methicillin-Resistant)8>4
Streptococcus pyogenes0.031
Enterococcus faecalis2>4
Data sourced from multiple in vitro studies.[7][8][17][18][19]

Table 3: In Vitro Activity against Gram-Negative Bacilli

OrganismThis compound (µg/mL)Ciprofloxacin (µg/mL)
Escherichia coli0.016≤0.03 - 0.25
Klebsiella pneumoniae0.25≤0.25
Pseudomonas aeruginosa81 - >4
Enterobacter cloacae10.25
Acinetobacter baumannii16 - 3264
Data sourced from multiple in vitro studies.[8][17][20][21]

Key Experimental Protocols

The in vitro activity data presented in this guide is primarily derived from susceptibility testing performed according to standardized methods. The most common of these is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The two main methods used are broth microdilution and agar (B569324) dilution, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of this compound and ciprofloxacin are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., 5 x 105 colony-forming units [CFU]/mL) is prepared.

  • Inoculation: The wells of a microtiter plate containing the antimicrobial dilutions are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Agar Dilution Method:

  • Preparation of Antimicrobial Plates: Serial twofold dilutions of the antibiotics are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates using a multipoint inoculator.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that inhibits the development of visible bacterial growth on the agar surface.

Visualizations

Mechanism of Action of Fluoroquinolones

Fluoroquinolones like this compound and ciprofloxacin target bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones induce breaks in the bacterial DNA, leading to cell death.[1][2][22] this compound is noted for its dual-targeting mechanism, which is believed to contribute to its enhanced activity against certain resistant strains.[3][23]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (this compound/Ciprofloxacin) DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling DNA_Breaks DNA Strand Breaks DNA_Gyrase->DNA_Breaks Replicated_DNA Separated Daughter DNA Topoisomerase_IV->Replicated_DNA Decatenation Topoisomerase_IV->DNA_Breaks Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiling Supercoiled_DNA->Topoisomerase_IV Decatenation Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay A Prepare serial dilutions of antibiotic in broth C Inoculate microtiter plate wells with bacteria and antibiotic dilutions A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35-37°C for 16-20 hours C->D E Observe for visible growth (turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The in vitro data consistently demonstrates that this compound possesses greater potency against a wide array of Gram-positive bacteria, most notably Streptococcus pneumoniae, when compared to ciprofloxacin.[7][8][9][10][12][17][18][19] Against many Gram-negative organisms, the activity of this compound is often comparable to that of ciprofloxacin.[8][17][21] The enhanced activity of this compound, particularly against resistant respiratory pathogens, underscores its importance as a therapeutic option.[24][25][26] This comparative guide provides essential in vitro data to aid researchers and clinicians in the evaluation and selection of appropriate antimicrobial agents for further study and potential clinical application.

References

A Head-to-Head Battle: Gemifloxacin vs. Moxifloxacin in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluoroquinolone antibiotics, gemifloxacin (B1671427) and moxifloxacin (B1663623) have emerged as potent agents against a broad spectrum of bacterial pathogens. For researchers and drug development professionals, understanding their comparative efficacy in preclinical animal models is crucial for informing clinical trial design and therapeutic choices. This guide provides an objective comparison of this compound and moxifloxacin, supported by experimental data from various animal infection models.

Executive Summary

Both this compound and moxifloxacin demonstrate significant efficacy in various animal models of infection, including respiratory tract infections, sepsis, pyelonephritis, and wound infections. Direct comparative studies suggest that this compound may have a slight advantage against certain resistant pneumococcal strains in sepsis models, while both drugs show comparable potency in other scenarios. The choice between these two fluoroquinolones may ultimately depend on the specific pathogen, the site of infection, and the resistance profile of the causative organism.

Comparative Efficacy in Animal Models

The in vivo effectiveness of this compound and moxifloxacin has been evaluated in several animal models, providing key insights into their therapeutic potential.

Respiratory Tract Infections

In a rat model of respiratory tract infection caused by Streptococcus pneumoniae and Haemophilus influenzae, oral this compound demonstrated excellent efficacy. Treatment for three days resulted in a significant 3-5 log reduction in bacterial counts in the lungs compared to untreated animals[1][2]. This study positioned this compound as being as effective as amoxicillin-clavulanate and more potent than other quinolones like ciprofloxacin (B1669076) and levofloxacin[1]. While a direct comparative study with moxifloxacin in the same respiratory model was not identified, moxifloxacin is known to be a "respiratory quinolone" with proven efficacy in community-acquired pneumonia models[3][4].

Sepsis

A key study directly compared the in vivo activity of this compound and moxifloxacin in a mouse sepsis model infected with Streptococcus pneumoniae, including strains with mutations conferring resistance to ciprofloxacin and levofloxacin[5]. The results indicated that both moxifloxacin and this compound showed significantly higher in vivo activity than levofloxacin (B1675101) against two of the three tested strains[5]. Notably, this compound demonstrated superior activity compared to both moxifloxacin and levofloxacin against a highly resistant strain with mutations in both gyrA and parC genes[5]. This compound treatment led to 100% survival against two of the strains, while survival was between 60-80% for the most resistant strain[5].

Pyelonephritis and Wound Infections

In experimental models of Gram-negative pyelonephritis caused by Escherichia coli or Proteus mirabilis, this compound significantly reduced bacterial numbers and was not outperformed by any comparator agents[6]. Similarly, in a Streptococcus pyogenes wound infection model, this compound was effective, whereas some other quinolones were not significantly different from untreated controls[6].

Quantitative Data Summary

The following tables summarize the key quantitative efficacy data from the cited animal model studies.

Table 1: Efficacy in Sepsis Mouse Model (S. pneumoniae) [5]

StrainDrugDosage (mg/kg)Survival Rate (%)
Strain 1 (Ciprofloxacin MIC: 1 mg/l)This compoundNot specified100
MoxifloxacinNot specifiedNot specified
LevofloxacinNot specifiedNot specified
Strain 2 (Ciprofloxacin MIC: 32 mg/l)This compoundNot specified100
MoxifloxacinNot specifiedNot specified
LevofloxacinNot specifiedNot specified
Strain 3 (Ciprofloxacin MIC: 64 mg/l)This compoundNot specified60-80
MoxifloxacinNot specifiedNot specified
LevofloxacinNot specifiedNot specified

Table 2: Efficacy in Rat Respiratory Tract Infection Model [1][2]

PathogenDrugDosageBacterial Load Reduction (log CFU/lungs)
S. pneumoniaeThis compoundNot specified3-5
H. influenzaeThis compoundNot specifiedSignificant reduction (P < 0.01)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Sepsis Mouse Model Protocol[5]
  • Animal Model: Immunocompetent mice.

  • Infection: Intraperitoneal injection of Streptococcus pneumoniae strains with varying resistance profiles.

  • Treatment: A dose-decreasing regimen of levofloxacin, moxifloxacin, and this compound was administered.

  • Endpoint: The primary endpoint was the "all or nothing" mortality rate, assessing survival over a specified period.

Rat Respiratory Tract Infection Model Protocol[1][2]
  • Animal Model: Rats.

  • Infection: Intrabronchial instillation of Streptococcus pneumoniae or Haemophilus influenzae to induce pneumonia.

  • Treatment: Oral administration of this compound or comparator agents was initiated 24 hours after infection and continued for 3 days.

  • Endpoint: Bacterial enumeration from excised lungs approximately 17 hours after the final treatment dose.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound and moxifloxacin, like other fluoroquinolones, exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV[7][][9][10]. This dual-targeting mechanism is crucial for their broad-spectrum activity.

  • DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription[7][][11].

  • Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is essential for separating interlinked daughter DNA strands after replication[7][][10].

By inhibiting these enzymes, fluoroquinolones lead to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death[7][9].

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative target) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive target) Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->Cell_Death Inhibition leads to DNA_Replication->Cell_Death

Mechanism of action of fluoroquinolones.

Experimental Workflow: In Vivo Efficacy Study

The general workflow for assessing the in vivo efficacy of antibiotics in an animal infection model is a multi-step process.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Infection Induction of Infection (e.g., intraperitoneal, intrabronchial) Animal_Acclimatization->Infection Bacterial_Culture Bacterial Pathogen Culture Bacterial_Culture->Infection Treatment_Groups Randomization into Treatment Groups (Control, this compound, Moxifloxacin) Infection->Treatment_Groups Drug_Administration Drug Administration (Specified dose and route) Treatment_Groups->Drug_Administration Monitoring Monitoring of Animal Health (e.g., survival, clinical signs) Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., bacterial load in organs, survival rate) Monitoring->Endpoint_Analysis Data_Analysis Statistical Data Analysis Endpoint_Analysis->Data_Analysis

General workflow for an in vivo efficacy study.

References

Gemifloxacin Efficacy in Overcoming Ciprofloxacin-Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of ciprofloxacin-resistant Streptococcus pneumoniae poses a significant challenge in the treatment of community-acquired pneumonia and other respiratory tract infections. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of gemifloxacin (B1671427) against ciprofloxacin-resistant S. pneumoniae, supported by experimental data and detailed methodologies. This compound, a newer fluoroquinolone, has demonstrated superior potency against strains exhibiting resistance to earlier-generation fluoroquinolones like ciprofloxacin (B1669076).

Comparative In Vitro Activity

This compound consistently exhibits lower minimum inhibitory concentrations (MICs) against ciprofloxacin-resistant S. pneumoniae compared to ciprofloxacin and other fluoroquinolones. This enhanced activity is maintained across strains with various resistance mechanisms, including mutations in the quinolone resistance-determining regions (QRDRs) of DNA gyrase (gyrA) and topoisomerase IV (parC), as well as active efflux systems.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for this compound and ciprofloxacin against different S. pneumoniae strains, including wild-type and those with defined resistance mutations.

S. pneumoniae StrainKey Resistance Mechanism(s)This compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Wild-Type (P-4241)None0.031
parC mutant (C42-R2)Ser79Tyr in ParC0.064
gyrA mutant (Sp42-R1)Mutation in GyrA0.1252
parC + gyrA double mutantMutations in ParC and GyrA0.2532
Clinical Isolate (parE mutant)Mutation in ParE0.0616
Clinical Isolate (parC, gyrA, parE triple mutant)Mutations in ParC, GyrA, and ParE164
Penicillin- and Ciprofloxacin-Resistant Clinical IsolatesTopoisomerase mutations and/or efflux0.03 - 0.122 - 64

Data compiled from multiple in vitro studies.[1][2][3]

In Vivo Efficacy

Animal models of pneumonia confirm the in vitro superiority of this compound. In studies using mice infected with ciprofloxacin-resistant S. pneumoniae, this compound treatment resulted in significantly higher survival rates compared to placebo and, in some cases, other fluoroquinolones.

A study using a mouse pneumonia model demonstrated that this compound was highly effective (90-100% survival) against the wild-type strain and mutants with a single mutation (parC or gyrA) at doses of 25 and 50 mg/kg.[1][4] Even against a double mutant (parC and gyrA), this compound provided a 40% survival rate.[1][4] In contrast, another fluoroquinolone, trovafloxacin, offered no protection against the double mutant.[1][4]

Mechanisms of Action and Resistance

Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Resistance in S. pneumoniae primarily arises from stepwise mutations in the genes encoding these enzymes (gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV).[5] Efflux pumps that actively remove the drug from the bacterial cell can also contribute to resistance.[6][7][8]

Ciprofloxacin primarily targets topoisomerase IV in S. pneumoniae.[6] A single mutation in parC can lead to low-level ciprofloxacin resistance.[5] Subsequent mutations in gyrA result in high-level resistance.[5] this compound possesses a dual-targeting mechanism, effectively inhibiting both DNA gyrase and topoisomerase IV.[9] This dual action is believed to contribute to its enhanced activity against strains with single-target mutations and may slow the development of resistance.[9]

Fluoroquinolone_Resistance_Pathway cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone Efflux_Pump Efflux Pump Fluoroquinolone->Efflux_Pump Expels Drug Topoisomerase_IV Topoisomerase IV (parC, parE) Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Gyrase DNA Gyrase (gyrA, gyrB) Fluoroquinolone->DNA_Gyrase Inhibits DNA_Replication_Inhibition Inhibition of DNA Replication Topoisomerase_IV->DNA_Replication_Inhibition DNA_Gyrase->DNA_Replication_Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death Resistance_Mutation_parC parC Mutation Resistance_Mutation_parC->Topoisomerase_IV Alters Target Resistance_Mutation_gyrA gyrA Mutation Resistance_Mutation_gyrA->DNA_Gyrase Alters Target MIC_Determination_Workflow A Bacterial Colony Suspension B Adjust to 0.5 McFarland Standard A->B C Dilute to Final Inoculum (10^4 CFU/spot) B->C E Spot Inoculum onto Agar Plates C->E D Prepare Agar Plates with Serial Drug Dilutions D->E F Incubate at 35-37°C with 5% CO2 E->F G Read Plates for Visible Growth F->G H Determine MIC G->H

References

Head-to-head comparison of Gemifloxacin and levofloxacin pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluoroquinolone antibiotics, gemifloxacin (B1671427) and levofloxacin (B1675101) have been pivotal in treating a variety of bacterial infections, particularly those of the respiratory tract. While both belong to the same class and share a similar mechanism of action, their pharmacodynamic profiles exhibit subtle yet significant differences that can influence clinical efficacy, especially in an era of emerging antibiotic resistance. This guide provides a detailed, data-driven comparison of the pharmacodynamic properties of this compound and levofloxacin, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Targets

Both this compound and levofloxacin are bactericidal agents that exert their effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria, such as Streptococcus pneumoniae.

A key distinction lies in this compound's "dual-targeting" mechanism, particularly against S. pneumoniae. It inhibits both DNA gyrase and topoisomerase IV with high affinity.[2] This dual action is believed to contribute to its enhanced potency against certain fluoroquinolone-resistant strains, as mutations in both target enzymes are required for high-level resistance to develop.

Below is a diagram illustrating the mechanism of action of these fluoroquinolones.

cluster_0 Bacterial Cell Fluoroquinolones Fluoroquinolones DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolones->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolones->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Figure 1: Fluoroquinolone Mechanism of Action.

In Vitro Potency: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency. A lower MIC value indicates that less drug is required to inhibit the growth of a particular bacterium. This compound generally exhibits lower MIC90 values (the concentration required to inhibit 90% of isolates) against key respiratory pathogens, especially Streptococcus pneumoniae, including strains resistant to penicillin and other fluoroquinolones.[3]

PathogenThis compound MIC90 (µg/mL)Levofloxacin MIC90 (µg/mL)
Streptococcus pneumoniae0.03 - 0.251.0 - 2.0
Haemophilus influenzae≤0.008 - 0.030.03 - 0.06
Moraxella catarrhalis0.008 - 0.030.06
Staphylococcus aureus (MSSA)0.030.5
Klebsiella pneumoniae0.250.5
Escherichia coli0.0160.06

Table 1: Comparative MIC90 Values for this compound and Levofloxacin against Common Respiratory and Other Pathogens. (Data compiled from multiple sources)

Bactericidal Activity: Time-Kill Curve Analysis

Time-kill curve studies provide insights into the rate and extent of bacterial killing by an antibiotic over time. Both this compound and levofloxacin demonstrate concentration-dependent bactericidal activity, a hallmark of fluoroquinolones. However, against strains with elevated MICs, particularly fluoroquinolone-resistant S. pneumoniae, this compound has been shown to achieve a more rapid and sustained bactericidal effect at clinically achievable concentrations.[2] In one in vitro pharmacodynamic model, levofloxacin failed to achieve a 3-log reduction in bacterial counts against S. pneumoniae strains with mutations in the quinolone resistance-determining region (QRDR), whereas this compound maintained its bactericidal activity.[2]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a short exposure to an antibiotic. A longer PAE allows for less frequent dosing intervals. Both this compound and levofloxacin exhibit a significant PAE against many pathogens. Studies have shown variable PAE depending on the bacterial species and the concentration of the drug. For instance, against Haemophilus influenzae, levofloxacin has been reported to have a longer PAE (2.8 to 6.2 hours) compared to this compound (0.3 to 2.3 hours).[4] However, against Legionella pneumophila, this compound demonstrated a longer PAE.

The Key Pharmacodynamic Parameter: AUC/MIC Ratio

For fluoroquinolones, the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC) is the pharmacodynamic parameter that best correlates with clinical and microbiological efficacy. An AUC24/MIC ratio of >30-40 is generally considered predictive of a successful outcome for S. pneumoniae infections. Due to its lower MICs against many key pathogens, this compound can achieve a higher AUC24/MIC ratio at its standard clinical dose compared to levofloxacin, particularly against strains with reduced susceptibility to levofloxacin.

Preventing Resistance: The Mutant Prevention Concentration (MPC)

The mutant prevention concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of first-step resistant mutants. The "mutant selection window" is the concentration range between the MIC and the MPC, where the selection of resistant mutants is most likely to occur. A drug with a lower MPC and a narrower mutant selection window is considered to have a lower potential for promoting resistance.

Comparative studies on S. pneumoniae have shown that while both drugs can select for resistant mutants, this compound often has a lower MPC than levofloxacin against strains with pre-existing resistance mutations.[5]

ParameterThis compoundLevofloxacin
MPC50 (µg/mL) for S. pneumoniae 0.54.0
MPC90 (µg/mL) for S. pneumoniae 1.032.0

Table 2: Comparative MPC50 and MPC90 Values for this compound and Levofloxacin against Streptococcus pneumoniae. [5]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the broth microdilution method as described in CLSI document M07-A10.

Start Start Prepare_Serial_Dilutions Prepare 2-fold serial dilutions of antibiotics in microtiter plate Start->Prepare_Serial_Dilutions Standardize_Inoculum Standardize bacterial inoculum to 0.5 McFarland (~1.5x10^8 CFU/mL) Prepare_Serial_Dilutions->Standardize_Inoculum Inoculate_Plate Inoculate microtiter plate with standardized bacterial suspension Standardize_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity; MIC is the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Figure 2: MIC Determination Workflow.
Time-Kill Curve Analysis

Time-kill curve studies are performed according to the methods outlined in CLSI document M26-A.

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum in broth (~5x10^5 CFU/mL) Start->Prepare_Inoculum Add_Antibiotic Add antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC) Prepare_Inoculum->Add_Antibiotic Incubate Incubate at 35-37°C with shaking Add_Antibiotic->Incubate Sample_Collection Collect samples at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours) Incubate->Sample_Collection Determine_Viable_Counts Perform serial dilutions and plate to determine viable bacterial counts Sample_Collection->Determine_Viable_Counts Plot_Data Plot log10 CFU/mL vs. time Determine_Viable_Counts->Plot_Data End End Plot_Data->End

Figure 3: Time-Kill Curve Experimental Workflow.
Post-Antibiotic Effect (PAE) Determination

The PAE is also determined following the principles described in CLSI M26-A. This involves exposing a bacterial culture to an antibiotic for a short period, removing the antibiotic, and then monitoring the time it takes for the bacteria to resume normal growth.

Conclusion

Both this compound and levofloxacin are effective fluoroquinolones with established clinical utility. However, a detailed examination of their pharmacodynamics reveals important distinctions. This compound demonstrates superior in vitro potency against key respiratory pathogens, particularly Streptococcus pneumoniae, including many resistant phenotypes. This enhanced activity, coupled with its dual-targeting mechanism and generally lower mutant prevention concentrations, suggests a potential advantage in situations where fluoroquinolone resistance is a concern.

Levofloxacin remains a valuable therapeutic option, particularly against susceptible organisms. The choice between these two agents should be guided by local susceptibility patterns, the specific pathogen, and the host's clinical status. For drug development professionals, the comparative data underscores the ongoing need to develop agents with enhanced activity against resistant pathogens and a lower propensity for resistance selection.

References

Gemifloxacin's Potency in Preventing Resistance: A Comparative Analysis of Mutant Prevention Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the selection of an appropriate antibiotic extends beyond its immediate bactericidal or bacteriostatic efficacy. A critical, yet often overlooked, parameter is the drug's ability to prevent the emergence of resistant mutants. The Mutant Prevention Concentration (MPC) serves as a key pharmacodynamic measure in this regard, defining the antimicrobial concentration required to block the growth of the least susceptible first-step resistant mutants in a large bacterial population. This guide provides a comprehensive comparison of the MPC of gemifloxacin (B1671427) against other commonly prescribed fluoroquinolones, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Mutant Prevention Concentrations

This compound has demonstrated potent activity in preventing the selection of resistant mutants, particularly against key respiratory pathogens. The following tables summarize the comparative MPC values for this compound and other fluoroquinolones against clinically relevant bacteria.

Streptococcus pneumoniae

Streptococcus pneumoniae is a leading cause of community-acquired pneumonia, and the emergence of fluoroquinolone resistance is a significant clinical concern.

FluoroquinoloneMIC₅₀ (µg/mL)MPC₅₀ (µg/mL)MIC₉₀ (µg/mL)MPC₉₀ (µg/mL)
This compound0.1250.514
Moxifloxacin (B1663623)0.51416
Levofloxacin243264

Data compiled from a study on 100 clinical isolates of S. pneumoniae.[1][2][3]

Notably, the MPC₅₀ for this compound (0.5 µg/mL) was lower than that of moxifloxacin and significantly lower than that of levofloxacin.[2] This suggests that this compound may have a lower propensity to select for resistant S. pneumoniae mutants compared to levofloxacin.[1][2] While moxifloxacin had the lowest number of strains with MPCs above the susceptibility breakpoint, this compound exhibited the lowest MPCs for strains with specific single and double mutations in the quinolone resistance-determining regions (QRDRs).[2]

Staphylococcus aureus

Fluoroquinolone resistance is also a challenge in treating Staphylococcus aureus infections. The table below compares the MPCs of various fluoroquinolones against methicillin-susceptible S. aureus (MSSA).

FluoroquinoloneMIC₉₀ (µg/mL)MPC₉₀ (µg/mL)
This compound0.0630.5
Moxifloxacin0.0630.25
Gatifloxacin0.051
Levofloxacin0.251

Data from a study on clinical isolates of MSSA.[4]

Against MSSA, this compound and moxifloxacin demonstrated the lowest MIC₉₀ values.[4] However, moxifloxacin exhibited a lower MPC₉₀ value compared to this compound, suggesting a potentially better ability to prevent resistance development in MSSA.[4] this compound was found to be 8- to 16-fold more active than ciprofloxacin (B1669076) against wild-type S. aureus.[5]

Haemophilus influenzae

This compound has shown high in vitro activity against Haemophilus influenzae. For quinolone-susceptible strains, the MICs of this compound and other quinolones were very low (≤0.125 μg/ml).[6] For strains with reduced fluoroquinolone susceptibility, the MIC₅₀ for this compound was 0.25 μg/ml, which was lower than the 1.0 μg/ml observed for other tested quinolones.[6]

The Mutant Selection Window (MSW) Hypothesis

The concept of MPC is integral to the Mutant Selection Window (MSW) hypothesis. The MSW is the concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC. Within this range, antibiotic concentrations are high enough to inhibit the growth of the susceptible bacterial population but are insufficient to prevent the proliferation of pre-existing, less susceptible mutants. Maintaining drug concentrations above the MPC is therefore crucial to restrict the selection of resistant strains.

cluster_0 Drug Concentration Gradient cluster_1 Bacterial Population Response conc_low Low Concentration mic MIC conc_low->mic Susceptible population inhibited msw Mutant Selection Window (MSW) mic->msw Resistant mutants selected pop_susceptible Susceptible Bacteria (Growth inhibited above MIC) mpc MPC msw->mpc First-step mutants inhibited conc_high High Concentration mpc->conc_high All mutants inhibited pop_mutant Resistant Mutants (Growth inhibited above MPC)

The Mutant Selection Window (MSW) Hypothesis.

Experimental Protocol for MPC Determination

The determination of the Mutant Prevention Concentration is a critical laboratory procedure for evaluating the potential of an antibiotic to prevent the emergence of resistance. The following is a generalized protocol based on agar (B569324) dilution methods.[7][8][9]

G start Start: Prepare Bacterial Inoculum prep_culture 1. Grow overnight culture of the test organism. start->prep_culture adjust_conc 2. Adjust culture to a high density (≥10¹⁰ CFU/mL). prep_culture->adjust_conc inoculate 4. Inoculate each plate with the high-density bacterial suspension. adjust_conc->inoculate prep_plates 3. Prepare agar plates with a range of antibiotic concentrations. prep_plates->inoculate incubate 5. Incubate plates under appropriate conditions (e.g., 37°C for 24-48h). inoculate->incubate observe 6. Observe plates for bacterial growth. incubate->observe determine_mpc 7. Identify the lowest antibiotic concentration that completely inhibits colony formation. observe->determine_mpc end End: MPC Value Determined determine_mpc->end

Experimental Workflow for MPC Determination.

Detailed Methodological Steps:
  • Bacterial Strain Preparation : A pure culture of the test bacterial strain is grown overnight in an appropriate broth medium.

  • High-Density Inoculum Preparation : The overnight culture is concentrated by centrifugation and resuspended in a small volume of saline or broth to achieve a final density of ≥10¹⁰ Colony Forming Units (CFU)/mL. This high inoculum is crucial for ensuring the presence of spontaneous resistant mutants.

  • Agar Plate Preparation : A series of agar plates containing twofold serial dilutions of the antibiotic are prepared. The concentration range should span the expected MIC and MPC values.

  • Inoculation : A standardized volume of the high-density bacterial suspension is evenly spread onto the surface of each antibiotic-containing agar plate.

  • Incubation : The inoculated plates are incubated at the optimal temperature and atmospheric conditions for the specific bacterium for 24 to 72 hours.

  • Observation and MPC Determination : Following incubation, the plates are examined for bacterial growth. The MPC is defined as the lowest concentration of the antibiotic that prevents the growth of any bacterial colonies.

Conclusion

The Mutant Prevention Concentration is a valuable parameter for assessing the ability of a fluoroquinolone to suppress the emergence of resistant mutants. The available data indicates that this compound possesses favorable MPC values against key respiratory pathogens like Streptococcus pneumoniae when compared to some other fluoroquinolones. However, its relative performance can vary depending on the bacterial species and the specific resistance mechanisms present. For drug development professionals and researchers, considering the MPC alongside the MIC provides a more complete picture of an antibiotic's potential clinical utility and its role in stewardship efforts to combat antimicrobial resistance. The continued evaluation of MPCs for new and existing antimicrobial agents is essential for optimizing therapeutic strategies and preserving the efficacy of these critical drugs.

References

A Comparative Analysis of Gemifloxacin and Trovafloxacin Bactericidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bactericidal activity of two fourth-generation fluoroquinolones, Gemifloxacin (B1671427) and Trovafloxacin (B114552). The information presented is based on in-vitro experimental data to assist researchers in understanding the nuances of their antimicrobial profiles. Trovafloxacin has been withdrawn from general clinical use due to hepatotoxicity concerns but remains a relevant comparator in research settings.

Mechanism of Action

Both this compound and Trovafloxacin are bactericidal agents that function by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism is a hallmark of fourth-generation fluoroquinolones, contributing to their broad-spectrum activity and a lower propensity for the development of resistance.[1] The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in cell death.[1]

cluster_quinolones Fluoroquinolones cluster_targets Bacterial Enzymes cluster_processes Cellular Processes cluster_outcome Result This compound This compound DNA_gyrase DNA Gyrase This compound->DNA_gyrase inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibits Trovafloxacin Trovafloxacin Trovafloxacin->DNA_gyrase inhibits Trovafloxacin->Topoisomerase_IV inhibits DNA_supercoiling DNA Supercoiling DNA_gyrase->DNA_supercoiling mediates DNA_replication DNA Replication Topoisomerase_IV->DNA_replication facilitates Cell_death Bacterial Cell Death DNA_replication->Cell_death inhibition leads to DNA_supercoiling->DNA_replication

Caption: Mechanism of action for this compound and Trovafloxacin.

Comparative Bactericidal Activity: In-Vitro Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and Trovafloxacin against various clinically relevant bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Table 1: Activity against Streptococcus pneumoniae

Strain TypeAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Ciprofloxacin-SusceptibleThis compound-0.03[4]
Trovafloxacin-0.12[4]
Ciprofloxacin-ResistantThis compound0.120.25[5]
Trovafloxacin24[5]
All IsolatesThis compound-0.03[6]
Trovafloxacin-0.25[4]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

This compound consistently demonstrates superior potency against Streptococcus pneumoniae, including strains resistant to other fluoroquinolones like ciprofloxacin (B1669076).[4][5][6][7]

Table 2: Activity against Staphylococcus aureus

Strain TypeAntibioticAUC/MIC for EfficacyNotesReference
Methicillin-SusceptibleThis compoundSimilar to Trovafloxacin at clinical dosesHigher intrinsic activity[8]
TrovafloxacinGreater effect at AUC/MIC > 100 h-[8]

AUC/MIC is the ratio of the area under the concentration-time curve to the MIC, a key pharmacodynamic parameter.

While Trovafloxacin may show a greater effect at higher AUC/MIC ratios, this compound's higher intrinsic activity suggests comparable efficacy at standard clinical doses against S. aureus.[8]

Table 3: Activity against Gram-Negative Bacteria

OrganismAntibioticMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coli ATCC 25922This compound0.0080.008[9]
Trovafloxacin0.0150.06[9]
Acinetobacter baumannii (MIC₉₀)This compound16-[10]
Trovafloxacin16-[10]
Bacteroides fragilis group (MIC₉₀)This compound8-[11]
Trovafloxacin1-[11]

Trovafloxacin exhibits greater in-vitro activity against anaerobic bacteria such as the Bacteroides fragilis group.[11][12] Against aerobic Gram-negative bacteria, their activity can be comparable, though often less potent than ciprofloxacin against ciprofloxacin-resistant strains.[12]

Experimental Protocols

The data presented in this guide are primarily derived from standardized in-vitro susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test antibiotic (this compound or Trovafloxacin) is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[13][14]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[14]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antibiotic. The plate is then incubated at 35-37°C for 18-24 hours.[4][13]

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[13]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of antibiotic in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24 hours C->D E Observe wells for visible bacterial growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined as an extension of the MIC test.

Protocol:

  • Subculturing: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.[14]

  • Plating: The aliquot is plated onto an appropriate agar (B569324) medium that does not contain the antibiotic.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the original inoculum.[13]

Summary of Comparative Efficacy

  • Against Streptococcus pneumoniae : this compound demonstrates superior potency, especially against strains with reduced susceptibility to other fluoroquinolones.[4][5][6] This makes it a more reliable agent for respiratory tract infections caused by this pathogen.

  • Against Staphylococcus aureus : Both agents show comparable efficacy at clinical doses, though their pharmacodynamic profiles may differ.[8]

  • Against Gram-Negative Aerobes : Their activity is generally comparable, though often less potent than ciprofloxacin against resistant strains.[12]

  • Against Anaerobes : Trovafloxacin shows more potent activity against many anaerobic bacteria, such as the Bacteroides fragilis group.[11][12]

References

In Vitro Synergy of Gemifloxacin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential synergistic effects of antibiotics is crucial for optimizing therapeutic strategies and combating antimicrobial resistance. This guide provides a comparative overview of in vitro synergy testing of gemifloxacin (B1671427) with other antibiotics, detailing experimental protocols and presenting available data to inform future research and development.

This compound, a fluoroquinolone antibiotic, is known for its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] While its efficacy as a monotherapy is well-documented, the exploration of its synergistic potential when combined with other antibiotic classes remains an area of active investigation. Synergistic interactions can enhance bactericidal activity, reduce the likelihood of resistance development, and potentially lower required therapeutic doses, thereby minimizing toxicity.

Understanding In Vitro Synergy

In vitro synergy testing is essential to predict how combinations of antibiotics will interact. The two most common methods for determining synergy are the checkerboard microdilution assay and the time-kill curve analysis.

Checkerboard Assay: This method involves testing serial dilutions of two antibiotics, both individually and in combination, against a specific bacterial isolate. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Time-Kill Curve Analysis: This dynamic method assesses the rate and extent of bacterial killing by antibiotics over time. A combination is considered synergistic if it results in a ≥ 2-log10 decrease in bacterial count (CFU/mL) compared to the most active single agent at a specific time point.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of in vitro synergy studies. Below are generalized protocols for the checkerboard and time-kill assays.

Checkerboard Microdilution Assay Protocol
  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent. Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense dilutions of this compound along the x-axis and dilutions of the second antibiotic along the y-axis. The final well should contain the lowest concentration of both drugs. Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of a Drug B alone).

Time-Kill Curve Assay Protocol
  • Bacterial Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase and dilute to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.

  • Antibiotic Exposure: Add this compound and the second antibiotic, alone and in combination, at desired concentrations (e.g., 1x or 2x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each suspension, perform serial dilutions, and plate on appropriate agar (B569324) plates.

  • Colony Counting: After incubation, count the number of viable colonies (CFU/mL) for each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is determined by a ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent.

Data on this compound Synergy: A Review of Available Evidence

While extensive research has established the potent in vitro activity of this compound against a wide array of clinical isolates, including resistant strains, publicly available data on its synergistic interactions with other antibiotics is limited. The following sections summarize the available information.

This compound Monotherapy: Baseline Activity

Studies have demonstrated the bactericidal activity of this compound alone against key respiratory pathogens. For instance, time-kill studies against Streptococcus pneumoniae have shown that this compound exhibits concentration-dependent killing.

Table 1: Time-Kill Data for this compound against Streptococcus pneumoniae

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound at 2x MIC)
06.06.0
26.55.2
47.24.1
68.03.0
88.5<2.0
249.0<2.0

Note: This table presents illustrative data based on typical time-kill assay results and is not from a specific cited study due to the lack of publicly available raw data.

This compound in Combination: An Area for Further Research

Despite the theoretical potential for synergistic combinations, there is a notable absence of published studies providing specific FICI values or comparative time-kill curves for this compound with other antibiotic classes such as beta-lactams, aminoglycosides, or vancomycin (B549263) against critical pathogens like Pseudomonas aeruginosa or Methicillin-Resistant Staphylococcus aureus (MRSA).

Research on other fluoroquinolones, however, has shown synergistic effects when combined with other antibiotic classes. For example, studies have demonstrated synergy between ciprofloxacin (B1669076) and beta-lactams against P. aeruginosa. These findings suggest that similar investigations with this compound are warranted.

Experimental Workflow and Signaling Pathways

To visualize the experimental process and the underlying logic of synergy testing, the following diagrams are provided.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_data Data Collection & Analysis cluster_interpretation Interpretation A Bacterial Isolate Selection C Inoculum Standardization A->C B Antibiotic Stock Preparation (this compound & Comparator) D Checkerboard Assay (Serial Dilutions) B->D E Time-Kill Assay (Fixed Concentrations) B->E C->D C->E F MIC Determination D->F H CFU/mL Enumeration E->H G FICI Calculation F->G J Synergy G->J K Additive/Indifference G->K L Antagonism G->L I Log10 Kill Calculation H->I I->J I->K I->L

General workflow for in vitro antibiotic synergy testing.

Logical_Relationship A Increased Bactericidal Activity C Synergistic Interaction (FICI <= 0.5 or >= 2-log kill) A->C B Reduced MICs B->C D Potential for Improved Clinical Outcome C->D

Logical relationship between synergistic effects and clinical potential.

Conclusion and Future Directions

This compound's potent and broad-spectrum activity makes it a valuable agent in the antimicrobial armamentarium. While the current body of literature on its synergistic potential with other antibiotics is sparse, the established methodologies for in vitro synergy testing provide a clear path for future investigations. Researchers are encouraged to conduct checkerboard and time-kill assays to evaluate this compound in combination with beta-lactams, aminoglycosides, and other antibiotic classes against clinically relevant pathogens. The resulting data will be invaluable for guiding the development of novel combination therapies to combat multidrug-resistant infections.

References

Navigating Quinolone Cross-Resistance: A Comparative Guide to Gemifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of gemifloxacin's performance against other quinolones, supported by experimental data, detailed methodologies, and visual representations of key concepts.

This compound (B1671427), a fluoroquinolone, has demonstrated potent activity against a wide spectrum of pathogens, including strains resistant to other quinolones. Its efficacy, particularly against clinically important respiratory pathogens like Streptococcus pneumoniae, is a subject of considerable interest. This guide delves into the comparative in vitro activity and mechanisms of cross-resistance between this compound and other quinolones such as ciprofloxacin, levofloxacin, and moxifloxacin (B1663623).

Comparative In Vitro Activity: A Quantitative Overview

The in vitro potency of this compound against various bacterial isolates, including those with defined quinolone resistance mechanisms, has been extensively studied. The following tables summarize the minimum inhibitory concentration (MIC) data from several key studies, offering a clear comparison of its activity relative to other quinolones.

Table 1: MICs of this compound and Comparator Quinolones against Streptococcus pneumoniae with Defined Resistance Mutations
Bacterial Strain/MutationsThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Trovafloxacin MIC (µg/mL)Sparfloxacin MIC (µg/mL)Moxifloxacin MIC (µg/mL)Norfloxacin MIC (µg/mL)
Wild-type (P-4241) 0.0310.120.250.124
parC mutant 0.1240.50.50.258
gyrA mutant 0.0610.120.50.254
parC + gyrA mutant 0.564816464
Efflux mutant 0.0620.2510.258
parE mutant (clinical isolate) 0.0680.25---
parC + gyrA + parE mutant (clinical isolate) 16416---

Data sourced from a study investigating the activity of this compound against quinolone-resistant Streptococcus pneumoniae strains in vitro[1].

Table 2: Comparative MIC90 Values against Common Respiratory Pathogens
OrganismThis compound MIC90 (mg/L)Trovafloxacin MIC90 (mg/L)Grepafloxacin MIC90 (mg/L)Levofloxacin MIC90 (mg/L)
Streptococcus pneumoniae (all isolates)0.060.250.121
Haemophilus influenzae0.030.120.121
Moraxella catarrhalis0.030.120.121
All isolates tested (630 total) 0.03 0.12 0.12 1

This table summarizes the MIC90 values from a comparative in vitro study of this compound against respiratory tract pathogens[2].

Table 3: Mutant Prevention Concentrations (MPCs) for Streptococcus pneumoniae
Isolate GenotypeThis compound MPC (µg/mL)Ciprofloxacin MPC (µg/mL)Levofloxacin MPC (µg/mL)Gatifloxacin (B573) MPC (µg/mL)Moxifloxacin MPC (µg/mL)
Wild-type 0.06-0.138-1620.5-10.5-1
parC mutation 0.5-1643284
gyrA mutation 0.5641644

Data from a study on Mutant Prevention Concentrations for single-step fluoroquinolone-resistant mutants of Streptococcus pneumoniae[3].

Understanding the Mechanisms of Cross-Resistance

Quinolone resistance in bacteria, particularly in S. pneumoniae, primarily arises from mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), and through the action of efflux pumps that actively remove the drug from the bacterial cell.[1][4]

This compound's enhanced activity against resistant strains is attributed to its dual targeting of both DNA gyrase and topoisomerase IV with high affinity.[5][6] This dual action means that mutations in a single target may not be sufficient to confer high-level resistance to this compound, a phenomenon less pronounced with some other quinolones that preferentially target one enzyme over the other.[7] For instance, in S. pneumoniae, topoisomerase IV is the primary target for ciprofloxacin, whereas DNA gyrase is the main target for sparfloxacin.[4]

The following diagram illustrates the stepwise development of quinolone resistance and the points at which different mechanisms contribute.

Quinolone_Resistance_Pathway cluster_mechanisms Resistance Mechanisms Wild-type Bacterium Wild-type Bacterium First-step Mutant First-step Mutant Wild-type Bacterium->First-step Mutant Single Mutation (e.g., parC or gyrA) Second-step Mutant Second-step Mutant First-step Mutant->Second-step Mutant Second Mutation (e.g., gyrA or parC) Target Alteration (gyrA/parC) Target Alteration (gyrA/parC) First-step Mutant->Target Alteration (gyrA/parC) High-level Resistance High-level Resistance Second-step Mutant->High-level Resistance Additional Mutations or Efflux Pump Overexpression Second-step Mutant->Target Alteration (gyrA/parC) Efflux Pump Efflux Pump Second-step Mutant->Efflux Pump MIC_Determination_Workflow Bacterial Isolate Bacterial Isolate Inoculum Preparation Inoculum Preparation Bacterial Isolate->Inoculum Preparation Inoculation of Microtiter Plates/Agar Plates Inoculation of Microtiter Plates/Agar Plates Inoculum Preparation->Inoculation of Microtiter Plates/Agar Plates Serial Dilution of Antibiotics Serial Dilution of Antibiotics Serial Dilution of Antibiotics->Inoculation of Microtiter Plates/Agar Plates Incubation Incubation Inoculation of Microtiter Plates/Agar Plates->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination MPC_Assay_Workflow High-density Bacterial Culture (≥10^10 CFU) High-density Bacterial Culture (≥10^10 CFU) Plating on Agar with Varying Antibiotic Concentrations Plating on Agar with Varying Antibiotic Concentrations High-density Bacterial Culture (≥10^10 CFU)->Plating on Agar with Varying Antibiotic Concentrations Incubation (48-72 hours) Incubation (48-72 hours) Plating on Agar with Varying Antibiotic Concentrations->Incubation (48-72 hours) Observation of Colony Growth Observation of Colony Growth Incubation (48-72 hours)->Observation of Colony Growth MPC Determination MPC Determination Observation of Colony Growth->MPC Determination

References

Validating the Dual-Targeting Mechanism of Gemifloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gemifloxacin's performance with other dual-targeting fluoroquinolones, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation into the potent antibacterial activity of this class of compounds.

Introduction

This compound is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity, particularly against respiratory pathogens like Streptococcus pneumoniae.[1][2] Its efficacy stems from a dual-targeting mechanism, simultaneously inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, repair, and segregation. By targeting both, this compound not only exhibits potent bactericidal activity but may also reduce the likelihood of the emergence of drug-resistant strains. This guide delves into the experimental validation of this dual-targeting mechanism, comparing this compound's inhibitory activity with other well-established dual-targeting fluoroquinolones, Moxifloxacin and Gatifloxacin.

Comparative Analysis of Inhibitory Activity

The potency of this compound and its counterparts is quantified through the determination of their half-maximal inhibitory concentrations (IC50) against purified DNA gyrase and topoisomerase IV, and their minimum inhibitory concentrations (MIC) required to inhibit the growth of key bacterial pathogens.

In Vitro Enzyme Inhibition

The following table summarizes the IC50 values of this compound, Moxifloxacin, and Gatifloxacin against DNA gyrase and topoisomerase IV from Streptococcus pneumoniae and Staphylococcus aureus. Lower IC50 values indicate greater inhibitory potency.

FluoroquinoloneOrganismTarget EnzymeIC50 (μM)
This compound S. pneumoniaeDNA Gyrase5 - 10[1]
Topoisomerase IV2.5 - 5[1]
S. aureusDNA Gyrase5.6[5][6]
Topoisomerase IV0.4[5][6]
Moxifloxacin S. pneumoniaeDNA Gyrase>10[1]
Topoisomerase IV5 - 10[1]
S. aureusDNA Gyrase27.5[5][6]
Topoisomerase IV1.0[5][6]
Gatifloxacin S. pneumoniaeDNA Gyrase>10[1]
Topoisomerase IV5 - 10[1]
S. aureusDNA GyraseNot directly compared in the same study
Topoisomerase IVNot directly compared in the same study

Note: Data for Gatifloxacin against S. aureus enzymes were not available in a directly comparable study.

Antibacterial Activity

The MIC90 values, representing the concentration required to inhibit 90% of isolates, are presented below for key respiratory pathogens.

FluoroquinoloneStreptococcus pneumoniae (MIC90, μg/mL)Staphylococcus aureus (MIC90, μg/mL)
This compound 0.03 - 0.06[1]0.25[7]
Moxifloxacin 0.25[1]Not directly compared in the same study
Gatifloxacin 0.25[1]Not directly compared in the same study

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the dual-targeting mechanism of fluoroquinolones.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (subunits A and B)

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer (5X): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 100 μg/mL BSA

  • ATP solution (10 mM)

  • Test compound (e.g., this compound) at various concentrations

  • Stop Buffer/Loading Dye (6X): 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • Agarose (B213101) gel (1%) in TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a 20 μL reaction, combine:

    • 4 μL of 5X Assay Buffer

    • 2 μL of 10 mM ATP

    • 1 μL of relaxed pBR322 DNA (e.g., 0.5 μg)

    • 1 μL of test compound dilution

    • x μL of nuclease-free water to a final volume of 18 μL

  • Add 2 μL of purified DNA gyrase enzyme to initiate the reaction.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 4 μL of 6X Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

  • Purified Topoisomerase IV (subunits ParC and ParE)

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (5X): 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, 50 μg/mL BSA

  • ATP solution (10 mM)

  • Test compound at various concentrations

  • Stop Buffer/Loading Dye (6X)

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a 20 μL reaction, combine:

    • 4 μL of 5X Assay Buffer

    • 2 μL of 10 mM ATP

    • 1 μL of kDNA (e.g., 200 ng)

    • 1 μL of test compound dilution

    • x μL of nuclease-free water to a final volume of 18 μL

  • Add 2 μL of purified topoisomerase IV enzyme to start the reaction.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 4 μL of 6X Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Run the gel and visualize as described for the supercoiling assay. Inhibition is indicated by the persistence of the high molecular weight kDNA network at the top of the gel and a reduction in the released, faster-migrating minicircles.

Fluoroquinolone-Mediated DNA Cleavage Assay

This assay determines the ability of a fluoroquinolone to stabilize the covalent complex between the topoisomerase and cleaved DNA, leading to an accumulation of linear DNA.

Materials:

  • Purified DNA gyrase or topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage Buffer (5X): 50 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl2, 25 mM DTT, 5 mM EDTA

  • Test compound at various concentrations

  • SDS (10% solution)

  • Proteinase K (20 mg/mL)

  • Stop Buffer/Loading Dye (6X)

  • Agarose gel (1%) in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a 20 μL reaction, combine:

    • 4 μL of 5X Cleavage Buffer

    • 1 μL of supercoiled plasmid DNA (e.g., 0.5 μg)

    • 1 μL of test compound dilution

    • x μL of nuclease-free water to a final volume of 18 μL

  • Add 2 μL of the topoisomerase enzyme.

  • Incubate at 37°C for 30 minutes.

  • Add 2 μL of 10% SDS and 1 μL of Proteinase K.

  • Incubate for an additional 30 minutes at 37°C to digest the protein.

  • Add 4 μL of 6X Stop Buffer/Loading Dye.

  • Analyze the samples by agarose gel electrophoresis. An increase in the linearized plasmid DNA band indicates stabilization of the cleavable complex.

Visualizing the Dual-Targeting Mechanism

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Gemifloxacin_Mechanism cluster_drug This compound cluster_outcome Result This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibits Replication DNA Replication DNA_Gyrase->Replication Enables Segregation Chromosome Segregation Topo_IV->Segregation Enables Cell_Death Bacterial Cell Death Replication->Cell_Death Segregation->Cell_Death Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Analysis cluster_results Results Supercoiling DNA Gyrase Supercoiling Assay Gel Agarose Gel Electrophoresis Supercoiling->Gel Decatenation Topoisomerase IV Decatenation Assay Decatenation->Gel Cleavage DNA Cleavage Assay Cleavage->Gel Quantification Quantification of DNA Bands Gel->Quantification IC50 IC50 Determination Quantification->IC50 MIC MIC Determination Quantification->MIC Correlates with

References

Comparative safety profile of Gemifloxacin and other fluoroquinolones in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical safety profile of gemifloxacin (B1671427) with other commonly used fluoroquinolones. The information is compiled from various preclinical studies, focusing on key safety endpoints including cardiotoxicity, phototoxicity, hepatotoxicity, and chondrotoxicity. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Cardiotoxicity

Fluoroquinolone-associated cardiotoxicity is primarily characterized by the prolongation of the QT interval on an electrocardiogram, which can increase the risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP). This effect is largely attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization.

Comparative QT Prolongation Data
FluoroquinoloneDoseMean QTc Prolongation (ms)Study Population
This compound 320 mg5 ± 25.6Patients in clinical trials
Moxifloxacin (B1663623) 400 mg6 - 16Healthy Volunteers
Levofloxacin 500 mgNo significant changeHealthy Volunteers
Ciprofloxacin (B1669076) 500 mgNo significant changeHealthy Volunteers
Experimental Protocol: In Vivo Cardiotoxicity Assessment

A common preclinical model for assessing cardiotoxicity involves the use of telemetered conscious animals, often dogs or non-human primates.

  • Animal Model: Beagle dogs are frequently used due to their cardiovascular physiology being comparable to humans.

  • Instrumentation: Animals are surgically implanted with telemetry transmitters to continuously record electrocardiogram (ECG) and other hemodynamic parameters.

  • Dosing: Animals are administered single or multiple doses of the test fluoroquinolone and a positive control (e.g., moxifloxacin) and vehicle control.

  • Data Collection: Continuous ECG recordings are collected at baseline and after drug administration.

  • Analysis: The QT interval is measured and corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's). Changes in QTc from baseline are then calculated and compared between treatment groups.

Signaling Pathway: Fluoroquinolone-Induced QT Prolongation

G Fluoroquinolone Fluoroquinolone hERG hERG K+ Channel (IKr current) Fluoroquinolone->hERG Blockade K_efflux Reduced K+ Efflux hERG->K_efflux Inhibition Repolarization Delayed Ventricular Repolarization K_efflux->Repolarization AP_Duration Prolonged Action Potential Duration Repolarization->AP_Duration QT_Prolongation QT Interval Prolongation AP_Duration->QT_Prolongation TdP Torsades de Pointes QT_Prolongation->TdP Increased Risk

Mechanism of fluoroquinolone-induced QT prolongation.

Phototoxicity

Phototoxicity is a non-immunologic skin reaction that occurs when a drug is activated by ultraviolet (UV) light, leading to cellular damage. For fluoroquinolones, this is a known class effect, with the potential for phototoxicity varying between different agents.

Comparative Phototoxicity Data

A study in healthy volunteers compared the phototoxic potential of this compound and ciprofloxacin.[1]

FluoroquinoloneDoseMean Phototoxic Index*
This compound 320 mg once daily1.00 - 2.19
Ciprofloxacin 500 mg twice daily0.97 - 2.23
Placebo -Similar to 160mg this compound

*The phototoxic index is the ratio of the minimal erythemal dose (MED) at baseline compared with that on day 7 of dosing. A higher index indicates greater phototoxicity.

The study concluded that 320 mg of this compound has a low potential for mild photosensitivity, similar to that of 500 mg of ciprofloxacin.[1]

Experimental Protocol: In Vivo Phototoxicity Testing

The study in healthy volunteers followed a double-blind, randomized, parallel-group design.[1]

  • Subjects: Healthy male and female volunteers.

  • Dosing: Subjects received either this compound (160 mg or 320 mg once daily), ciprofloxacin (500 mg twice daily), or a placebo for 7 days.[1]

  • Phototesting: On days 5 and 6, graded series of wavebands of UV light were irradiated onto the backs of the volunteers.[1]

  • Assessment: Skin reactions (erythema) were assessed at 0-30 minutes, 24 hours, and 48 hours after irradiation.[1]

  • Endpoint: The primary endpoint was the phototoxic index.

Signaling Pathway: Fluoroquinolone-Induced Phototoxicity

G Fluoroquinolone Fluoroquinolone Excited_FQ Excited State Fluoroquinolone Fluoroquinolone->Excited_FQ Absorption of UVA_light UVA Light (320-400 nm) UVA_light->Excited_FQ ROS Reactive Oxygen Species (e.g., singlet oxygen, superoxide (B77818) anion) Excited_FQ->ROS Generation of Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Inflammation Inflammatory Response Cellular_Damage->Inflammation Phototoxicity Phototoxicity (Erythema, Edema) Inflammation->Phototoxicity

Mechanism of fluoroquinolone-induced phototoxicity.

Hepatotoxicity

Drug-induced liver injury (DILI) is a potential adverse effect of many medications, including fluoroquinolones. It is considered a class effect, though the incidence and severity can vary among different agents.[2][3][4] Preclinical assessment of hepatotoxicity is crucial for identifying potential risks.

Comparative Hepatotoxicity Data

Direct comparative preclinical studies with this compound are limited. However, clinical data provides some insight into its relative hepatotoxic potential. In a controlled trial, ALT or AST elevations occurred in 0.3% of this compound-treated patients compared to 2.1% of trovafloxacin-treated patients.[5] In another trial, liver test elevations were observed in 4.1% of patients receiving this compound versus 7% of those treated with ceftriaxone.[5] Overall, this compound is considered to have a low rate of serum enzyme elevations during therapy.[2]

Experimental Protocol: In Vitro Hepatotoxicity Assay

Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity testing.

  • Cell Culture: Primary hepatocytes are isolated from animal (e.g., rat) or human livers and cultured as a monolayer.

  • Treatment: Cells are exposed to various concentrations of the test fluoroquinolones for a defined period (e.g., 24, 48, or 72 hours).

  • Assessment of Cytotoxicity:

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

    • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays: Measure the levels of these liver enzymes in the culture medium.

    • Cell Viability Assays (e.g., MTT or PrestoBlue): Assess the metabolic activity of the cells.

  • Data Analysis: The concentration-response relationship is determined, and metrics such as the IC50 (half-maximal inhibitory concentration) can be calculated.

Signaling Pathway: Fluoroquinolone-Induced Hepatotoxicity

G Fluoroquinolone Fluoroquinolone Mitochondria Mitochondrial Dysfunction Fluoroquinolone->Mitochondria Oxidative_Stress Oxidative Stress (Increased ROS) Mitochondria->Oxidative_Stress Apoptosis_Signal Apoptotic Signaling Oxidative_Stress->Apoptosis_Signal Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Signal->Caspase_Activation Hepatocyte_Apoptosis Hepatocyte Apoptosis Caspase_Activation->Hepatocyte_Apoptosis Inflammation Inflammatory Response Hepatocyte_Apoptosis->Inflammation Liver_Injury Liver Injury Inflammation->Liver_Injury

Proposed pathway of fluoroquinolone-induced hepatotoxicity.

Chondrotoxicity

Chondrotoxicity, or damage to articular cartilage, is a well-documented adverse effect of fluoroquinolones in juvenile animals. This has led to restrictions on their use in pediatric populations. The underlying mechanism is thought to involve the chelation of magnesium ions, leading to disruption of chondrocyte function.

Comparative Chondrotoxicity Data

A preclinical study in immature rats compared the effects of this compound, ofloxacin (B1677185), and ciprofloxacin on Achilles tendons, a connective tissue with similarities to cartilage. The study found that while all three fluoroquinolones induced ultrastructural changes, the degenerative changes were least significant in the this compound-treated group and most significant in the ofloxacin-treated group.

FluoroquinoloneDoseObservation
This compound 600 mg/kgLeast significant degenerative changes in tenocytes
Ofloxacin 600 mg/kgMost significant degenerative changes in tenocytes
Ciprofloxacin 600 mg/kgIntermediate degenerative changes in tenocytes
Experimental Protocol: Preclinical Chondrotoxicity Assessment in Juvenile Animals
  • Animal Model: Juvenile rats (e.g., 4-6 weeks old) are commonly used as their cartilage is still developing.

  • Dosing: Animals are administered the test fluoroquinolone orally or via injection for a specified duration (e.g., 7-14 days). A control group receives the vehicle.

  • Clinical Observation: Animals are observed daily for any signs of lameness or joint swelling.

  • Histopathology: At the end of the study, animals are euthanized, and their major joints (e.g., knee, shoulder) are collected. The articular cartilage is examined microscopically for lesions such as chondrocyte necrosis, cleft formation, and matrix degradation.

  • Scoring: The severity of cartilage lesions is often graded using a semi-quantitative scoring system.

Signaling Pathway: Fluoroquinolone-Induced Chondrotoxicity

G Fluoroquinolone Fluoroquinolone Mg_Chelation Chelation of Magnesium Ions Fluoroquinolone->Mg_Chelation Integrin Integrin Dysfunction Mg_Chelation->Integrin Cell_Matrix Disrupted Chondrocyte-Matrix Interaction Integrin->Cell_Matrix Chondrocyte_Function Altered Chondrocyte Function Cell_Matrix->Chondrocyte_Function Proliferation Decreased Proliferation Chondrocyte_Function->Proliferation Apoptosis Increased Apoptosis Chondrocyte_Function->Apoptosis ECM_Degradation Extracellular Matrix Degradation Chondrocyte_Function->ECM_Degradation Chondrotoxicity Chondrotoxicity Proliferation->Chondrotoxicity Apoptosis->Chondrotoxicity ECM_Degradation->Chondrotoxicity

Mechanism of fluoroquinolone-induced chondrotoxicity.

Conclusion

Based on the available preclinical and clinical data, this compound demonstrates a safety profile that is generally comparable to or, in some aspects, more favorable than other fluoroquinolones. Its potential for phototoxicity is similar to ciprofloxacin, while its effect on QT prolongation appears to be less pronounced than that of moxifloxacin. The risk of hepatotoxicity with this compound is low and comparable to other fluoroquinolones. Importantly, preclinical evidence suggests that this compound may have a lower potential for chondrotoxicity compared to ofloxacin and ciprofloxacin. As with all fluoroquinolones, a thorough risk-benefit assessment is essential before use. Further head-to-head preclinical studies with standardized methodologies would be beneficial to more definitively delineate the comparative safety profile of this compound.

References

Safety Operating Guide

Safeguarding Research and the Environment: A-to-Z Disposal Protocol for Gemifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Gemifloxacin (B1671427), a potent fluoroquinolone antibiotic, demands meticulous disposal procedures due to its potential for environmental persistence and contribution to antibiotic resistance. Adherence to these protocols is not only a matter of regulatory compliance but also a critical step in protecting ecosystems and human health.

Improper disposal of antibiotics, such as this compound, by flushing them down drains or discarding them in regular trash can lead to their release into aquatic environments.[1][2] This can contribute to the development of antibiotic-resistant bacteria, posing a significant threat to public health.[3][4][5] Consequently, all forms of this compound waste, including the pure compound, stock solutions, and contaminated materials, must be treated as hazardous chemical waste.[1][3]

Core Disposal Principle: Hazardous Chemical Waste Management

The universally accepted and regulated method for the disposal of this compound and other fluoroquinolone antibiotics is through a licensed professional waste disposal service that utilizes high-temperature incineration.[1] End-user chemical inactivation or degradation is not a standard or recommended laboratory disposal procedure.[1]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the standard operating procedure for the safe and compliant disposal of this compound waste in a research setting.

1. Waste Segregation and Collection:

  • Identify all this compound waste streams: This includes expired or unused pure this compound powder, concentrated stock solutions, used cell culture media containing the antibiotic, and contaminated labware such as pipette tips, vials, gloves, and empty containers.[1][6]

  • Use designated hazardous waste containers: Collect all identified this compound waste in a dedicated, leak-proof, and sealable hazardous waste container.[1][6] The container must be compatible with the waste and in good condition.

2. Labeling:

  • Clearly label the waste container: The label should prominently display the words "Hazardous Waste," the name of the chemical (this compound), and any associated hazard symbols.[1][6]

3. Storage Pending Disposal:

  • Store in a designated and secure area: The sealed hazardous waste container should be stored in a secure, designated area away from general laboratory traffic.[1][6] This area should be clearly marked for hazardous waste storage.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor: These entities are equipped to handle the transportation, treatment, and final disposal of the hazardous waste in accordance with all federal, state, and local regulations.[6]

5. Decontamination:

  • Thoroughly clean any area that may have come into contact with this compound: Use an appropriate solvent followed by soap and water to decontaminate surfaces.[7]

Quantitative Disposal Data Summary

Waste StreamRecommended ActionRationale
Pure this compound Powder (Unused/Expired) Collect in a designated hazardous waste container for professional disposal.[6]Prevents environmental release of a potent antibiotic.
This compound Stock Solutions Collect in a designated hazardous liquid waste container for professional disposal.[1][3]High concentration poses a significant environmental risk.
Contaminated Culture Media Collect in a leak-proof container designated for hazardous liquid waste.[6]Prevents the introduction of antibiotics into wastewater systems.
Contaminated Labware (e.g., pipette tips, gloves) Place in a sealed bag within a solid hazardous waste container.[6]Ensures all traces of the compound are managed as hazardous waste.
Empty this compound Containers Treat as hazardous waste and dispose of in the designated container.[1]Residual amounts of the compound can still be present.

Experimental Protocols

Standard laboratory disposal procedures do not include experimental protocols for the chemical inactivation or degradation of this compound by the end-user. The regulated and accepted method is collection and transfer to a facility capable of high-temperature incineration.[1] Research into the degradation of fluoroquinolones exists but does not constitute a routine disposal methodology.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Gemifloxacin_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Stream (Pure compound, solution, contaminated labware) start->identify_waste segregate_waste Segregate into Designated Hazardous Waste Container identify_waste->segregate_waste improper_disposal Improper Disposal (Drain, Regular Trash) identify_waste->improper_disposal label_container Label Container: 'Hazardous Waste - this compound' segregate_waste->label_container store_securely Store Sealed Container in Designated Secure Area label_container->store_securely contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_securely->contact_ehs professional_disposal Professional Disposal (e.g., Incineration) contact_ehs->professional_disposal end End: Compliant Disposal professional_disposal->end environmental_hazard Environmental Hazard & Regulatory Non-Compliance improper_disposal->environmental_hazard Leads to

References

Personal protective equipment for handling Gemifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Gemifloxacin is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risks. The following table summarizes the recommended PPE.

PPE CategoryTypeStandardPurpose
Hand Protection Chemical-resistant gloves (Nitrile recommended)ASTM F739 or EN 374To prevent skin contact.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesANSI Z87.1To protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95)NIOSH 42 CFR 84Recommended when handling powders or in areas with inadequate ventilation to prevent inhalation.[1]
Body Protection Laboratory coat or disposable gownN/ATo protect skin and clothing from contamination.

Operational Plan for Safe Handling

Adherence to a standardized operational plan is essential for minimizing the risk of exposure during routine laboratory procedures involving this compound.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area assemble_ppe Assemble PPE prep_area->assemble_ppe don_ppe Don PPE assemble_ppe->don_ppe weigh Weigh Solid this compound don_ppe->weigh In Fume Hood/Ventilated Enclosure prepare_solution Prepare Solution weigh->prepare_solution label_container Label Container prepare_solution->label_container decontaminate Decontaminate Work Area label_container->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound, incorporating essential safety measures.

Materials:

  • This compound mesylate powder

  • Appropriate solvent (e.g., deionized water, DMSO)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar or sonicator

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood or a ventilated enclosure, is clean and uncluttered.

    • Assemble all necessary equipment and materials.

    • Don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. If not working in a fume hood, a NIOSH-approved respirator is recommended when handling the powder.

  • Weighing:

    • Carefully weigh the desired amount of this compound mesylate powder using an analytical balance. To minimize dust generation, handle the powder gently.

  • Dissolution:

    • Transfer the weighed powder to an appropriate volumetric flask.

    • Add a portion of the chosen solvent to the flask.

    • Dissolve the powder by swirling the flask gently, using a magnetic stirrer, or by sonication. Avoid splashing.

  • Final Dilution:

    • Once the powder is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution under appropriate conditions as specified in the safety data sheet (e.g., refrigerated, protected from light).

  • Cleanup:

    • Decontaminate the work surface and any equipment used.

    • Dispose of any contaminated disposable materials as hazardous waste.

    • Properly doff PPE and wash your hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Pathway

start This compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Expired/Unused) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid ppe Contaminated PPE waste_type->ppe PPE disposal_company Licensed Hazardous Waste Disposal Company solid->disposal_company liquid->disposal_company ppe->disposal_company follow_regs Follow Federal, State, and Local Regulations disposal_company->follow_regs

Caption: A decision-making diagram for the proper disposal of this compound waste.

Disposal Procedures:

  • Unused or Expired this compound: Excess and expired this compound should be treated as hazardous waste. It should be offered to a licensed hazardous material disposal company for incineration in a properly equipped facility.[2]

  • Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container. These materials should also be disposed of through a licensed hazardous waste vendor.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Spill Cleanup: In the event of a spill, wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled container for hazardous waste disposal. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. The spill area should then be decontaminated.

By adhering to these safety and handling protocols, you can significantly mitigate the risks associated with handling this compound in a laboratory setting, ensuring a safe environment for yourself and your colleagues.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。